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  • Product: 3-(m-Tolyl)cyclohexanone
  • CAS: 335259-41-1

Core Science & Biosynthesis

Foundational

3-(m-Tolyl)cyclohexanone CAS number and properties

Technical Whitepaper: 3-(m-Tolyl)cyclohexanone – Structural Informatics, Physicochemical Properties, and Catalytic Synthesis Workflows Executive Summary In modern drug discovery and advanced materials science, functional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-(m-Tolyl)cyclohexanone – Structural Informatics, Physicochemical Properties, and Catalytic Synthesis Workflows

Executive Summary

In modern drug discovery and advanced materials science, functionalized cyclic scaffolds serve as critical building blocks. 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) is a highly valued intermediate characterized by a cyclohexane ring bearing a ketone functional group and a meta-substituted toluene (m-tolyl) moiety[1]. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between structural informatics and bench-level execution. This whitepaper details the physicochemical profile of the compound and provides a field-validated, self-correcting protocol for its asymmetric synthesis via transition-metal catalysis.

Structural Informatics & Physicochemical Profiling

Understanding the physicochemical profile of an intermediate is paramount for predicting downstream pharmacokinetic behavior (ADME) in drug design. The structural architecture of 3-(m-Tolyl)cyclohexanone provides an ideal balance of lipophilicity and target-binding geometry.

The following table summarizes the key computational and physical properties of the compound[1]:

Table 1: Physicochemical and Computational Properties

PropertyValueScientific Implication
CAS Number 335259-41-1Unique registry identifier for procurement and tracking.
Molecular Formula C13H16ODefines the foundational atomic composition.
Molecular Weight 188.26 g/mol Low molecular weight, leaving ample room for downstream functionalization without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 188.1201 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 17.1 ŲHighly optimal for blood-brain barrier (BBB) penetration in CNS drug development.
XLogP3-AA (Lipophilicity) ~2.7Excellent lipophilicity for passive membrane permeation.
Hydrogen Bond Acceptors 1The carbonyl oxygen provides a specific interaction point for target binding.
Chiral Centers 1 (at C3)Requires stereoselective synthesis for enantiopure API development.

Expertise Insight: The TPSA of 17.1 Ų is deliberately low. When designing central nervous system (CNS) therapeutics, minimizing the polar surface area while maintaining a specific hydrogen-bond acceptor (the ketone) ensures that the molecule can shed its hydration shell efficiently to cross lipid bilayers.

Mechanistic Synthesis Pathways

The synthesis of 3-arylcyclohexanones is classically achieved via the 1,4-conjugate addition of arylboronic acids to cyclic enones. While traditional Grignard or organolithium reagents typically suffer from competing 1,2-addition (attacking the hard electrophilic carbonyl carbon directly), the use of transition-metal catalysis—specifically Rhodium (Rh) or Palladium (Pd)—"softens" the nucleophile[2].

By utilizing a Rh(I) catalyst, the aryl group is directed exclusively to the


-carbon (1,4-addition). When enantiopurity is required at the C3 stereocenter, chiral ligands (such as phosphoramidites) are complexed with the metal to induce asymmetry during the migratory insertion step[3].

Mechanism A Cyclohex-2-en-1-one + m-Tolylboronic Acid C Transmetalation (Aryl-Rh Formation) A->C Reagents B Rh(I) Catalyst Complex B->C Catalytic Cycle D Migratory Insertion (1,4-Addition) C->D E Protonolysis D->E E->B Catalyst Regeneration F 3-(m-Tolyl)cyclohexanone E->F Product Release

Catalytic cycle of Rh(I)-mediated 1,4-conjugate addition for 3-(m-Tolyl)cyclohexanone synthesis.

Validated Experimental Protocol: Asymmetric 1,4-Conjugate Addition

Catalytic workflows must be treated as self-validating systems. The following protocol utilizes a Rh(I) catalyst system to synthesize 3-(m-Tolyl)cyclohexanone. Strict adherence to anaerobic conditions is non-negotiable; oxygen rapidly oxidizes the active Rh(I) species to inactive Rh(III), which will permanently halt the catalytic cycle.

Protocol S1 1. Degassing & Prep S2 2. Catalyst Activation S1->S2 S3 3. Conjugate Addition S2->S3 S4 4. TLC/HPLC Validation S3->S4 S5 5. Quench & Extract S4->S5 S6 6. Column Purification S5->S6

Step-by-step experimental workflow for the asymmetric synthesis of 3-(m-Tolyl)cyclohexanone.

Step-by-Step Methodology:
  • Reagent Preparation & Degassing:

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, add cyclohex-2-en-1-one (1.0 equiv) and m-tolylboronic acid (1.5 equiv).

    • Causality: The excess boronic acid compensates for competitive protodeboronation, a common side reaction in aqueous basic conditions.

    • Validation: Solvents (1,4-dioxane/water, 10:1) must be sparged with argon for 30 minutes prior to use to ensure zero dissolved oxygen.

  • Catalyst Activation:

    • Action: Add [Rh(acac)(C2H4)2] (3 mol%) and a chiral phosphoramidite ligand (6 mol%) to the reaction mixture.

    • Causality: The ethylene ligands on the Rh precursor are highly labile. They are easily displaced by the chiral ligand and the enone substrate, generating the active catalytic species in situ.

  • Conjugate Addition (Reaction Execution):

    • Action: Heat the reaction mixture to 50°C for 12 hours.

    • Causality: Mild heating overcomes the activation energy barrier for the transmetalation step without accelerating the background, uncatalyzed racemic reaction.

  • In-Process Monitoring (Self-Validation):

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

    • Validation: The disappearance of the UV-active cyclohex-2-en-1-one spot confirms reaction completion.

  • Quenching & Extraction:

    • Action: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract three times with ethyl acetate.

    • Causality: NH4Cl neutralizes the basic reaction medium and safely breaks down any remaining organometallic intermediates.

  • Purification & Characterization:

    • Action: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash column chromatography.

    • Validation: Confirm the structure via 1H NMR (identifying the distinct multiplet of the newly formed methine proton at C3) and use chiral HPLC to determine the enantiomeric excess (ee).

Applications in Advanced Drug Development

The structural architecture of 3-(m-Tolyl)cyclohexanone makes it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs). The ketone handle at C1 allows for further functionalization via reductive amination, Wittig olefination, or Grignard additions to build complex tertiary alcohols or amines. Furthermore, the meta-methyl group on the phenyl ring provides a unique steric and electronic profile that often enhances binding affinity in hydrophobic protein pockets compared to its ortho- or para-substituted analogs.

References

  • Guidechem. "3-(m-Tolyl)cyclohexanone 335259-41-1 wiki". Guidechem Database.
  • MolAid. "(R)-3-methyl-3-(m-tolyl)cyclohexanone | 1092571-52-2". MolAid Chemical Database.
  • SciSpace. "High efficiency and enantioselectivity in the rh-catalyzed conjugate addition". SciSpace Literature.

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Validation of 3-(m-Tolyl)cyclohexanone

Executive Summary The compound 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1; Molecular Formula: C₁₃H₁₆O) serves as a highly versatile chiral building block in advanced organic synthesis and drug development. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1; Molecular Formula: C₁₃H₁₆O) serves as a highly versatile chiral building block in advanced organic synthesis and drug development. Its structural motif—an aryl-substituted saturated six-membered ring—is a privileged scaffold frequently found in central nervous system (CNS) therapeutics, analgesics (e.g., tramadol analogs), and complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to the spectroscopic characterization of 3-(m-Tolyl)cyclohexanone. This document outlines the causality behind specific synthetic and analytical methodologies, provides self-validating experimental protocols, and presents high-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Structural Significance & Synthetic Context

The synthesis of 3-arylcyclohexanones is most efficiently achieved via the rhodium-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids to 2-cyclohexen-1-one. This methodology, pioneered by Hayashi and Miyaura[1], is selected over traditional organocuprate chemistry because it strictly suppresses undesired 1,2-addition and operates under exceptionally mild, aqueous-tolerant conditions.

The use of chiral diene or phosphine ligands (e.g., binap) coordinates the Rh(I) center, creating a sterically demanding chiral pocket that dictates the enantiofacial approach of the enone [2]. This highly controlled pathway necessitates rigorous downstream spectroscopic validation to confirm not only the constitution of the product but also the regioselectivity of the addition.

Workflow A Reactants 2-Cyclohexen-1-one + m-Tolylboronic acid B Rh(I) Catalysis [Rh(cod)Cl]2 / Ligand Aq. Base, 50°C A->B C Crude Product 3-(m-Tolyl)cyclohexanone B->C D Purification Silica Gel Chromatography C->D E Spectroscopic Validation NMR, IR, MS D->E

Figure 1: Workflow for the Rh-catalyzed synthesis and downstream validation of 3-(m-Tolyl)cyclohexanone.

Experimental Protocols for Spectroscopic Acquisition

To ensure data integrity, every analytical procedure must operate as a self-validating system . The following step-by-step methodologies dictate the exact parameters required for reproducible characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 15 mg of purified 3-(m-Tolyl)cyclohexanone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected for its excellent solvation properties and lack of exchangeable protons, preventing signal overlap. TMS provides an absolute zero reference.

  • Instrument Tuning: Load the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Shim the Z-axis gradients to achieve a lock signal >80%.

  • Acquisition Parameters (¹H): 16 scans, 30° pulse angle, 2.0 s acquisition time, and a 1.0 s relaxation delay (D1).

  • Acquisition Parameters (¹³C): 512 scans, 30° pulse angle, complete ¹H decoupling (WALTZ-16). Set the relaxation delay (D1) to 2.0 s. Causality: A longer D1 is critical for ¹³C to ensure complete longitudinal relaxation (T₁) of quaternary carbons (e.g., C=O, Ar-C1'), preventing artificial signal attenuation.

  • System Suitability & Self-Validation: The presence of the TMS signal at exactly 0.00 ppm validates the chemical shift axis. A signal-to-noise (S/N) ratio of >150:1 for the methine proton (H-3) confirms adequate sensitivity.

FT-IR Spectroscopy Protocol
  • Preparation: Clean the Attenuated Total Reflectance (ATR) ZnSe crystal with spectroscopic-grade isopropanol.

  • Background Acquisition: Record a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This subtracts atmospheric CO₂ and H₂O interference.

  • Sample Analysis: Apply 2 μL of the neat liquid sample to the crystal. Apply uniform pressure and acquire the spectrum from 4000 to 600 cm⁻¹.

  • System Suitability & Self-Validation: A baseline transmittance of >95% in non-absorbing regions (e.g., 2500–2000 cm⁻¹) validates crystal cleanliness and instrument readiness.

GC-EI-MS Protocol
  • Chromatography: Inject 1 μL of sample (1 mg/mL in hexane) into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm).

  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C. Causality: 70 eV is the universal standard for EI-MS, ensuring fragmentation patterns are comparable to NIST library benchmarks.

  • System Suitability & Self-Validation: Perfluorotributylamine (PFTBA) is used as a tuning standard. The presence of m/z 69, 219, and 502 at established relative abundances confirms proper mass calibration and ion transmission.

High-Resolution Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of 3-(m-Tolyl)cyclohexanone is characterized by the distinct splitting of the diastereotopic protons within the cyclohexanone ring. Because C-3 is a chiral center, the axial and equatorial protons on C-2, C-4, C-5, and C-6 are magnetically non-equivalent.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ar-H5'7.21t7.61HAromatic meta to methyl
Ar-H2', H4', H6'6.98 – 7.05m-3HRemaining aromatic protons
H-32.98tt11.8, 3.91HMethine proton (axial-like)
H-2eq2.58ddt14.0, 4.2, 2.01HEquatorial proton adjacent to C=O
H-6eq, H-6ax2.30 – 2.45m-2HProtons adjacent to C=O
H-2ax2.42dd14.0, 11.81HAxial proton adjacent to C=O
Ar-CH₃2.34s-3HTolyl methyl group
H-4eq, H-5eq1.95 – 2.15m-2HEquatorial ring protons
H-4ax, H-5ax1.70 – 1.85m-2HAxial ring protons

The ¹³C NMR spectrum confirms the carbon framework. The highly deshielded signal at 211.2 ppm is the definitive marker of an unstrained cyclic ketone.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignmentCausality / Structural Note
211.2CqC-1 (C=O)Highly deshielded by electronegative oxygen
144.5CqAr-C1'Ipso carbon attached to C-3
138.3CqAr-C3'Ipso carbon attached to methyl group
128.6CHAr-C5'Aromatic methine (meta to alkyl groups)
127.5CHAr-C2'Aromatic methine (between substituents)
127.4CHAr-C4'Aromatic methine
123.7CHAr-C6'Aromatic methine (ortho to cyclohexyl)
49.0CH₂C-2Deshielded by adjacent C=O
44.8CHC-3Aliphatic methine
41.2CH₂C-6Deshielded by adjacent C=O
32.8CH₂C-4Aliphatic methylene
25.6CH₂C-5Aliphatic methylene
21.5CH₃Ar-CH₃Tolyl methyl
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The sharp, intense peak at 1712 cm⁻¹ is the hallmark of the C=O stretch in a six-membered ring, unperturbed by conjugation.

Table 3: Key FT-IR Absorptions (ATR, neat)

Wavenumber (cm⁻¹)IntensityAssignment
3025WeakAromatic C-H stretch
2932, 2865StrongAliphatic C-H stretch (cyclohexyl ring)
1712Very StrongC=O stretch (unstrained cyclic ketone)
1608, 1588MediumAromatic C=C ring stretch
1455MediumCH₂ bending (scissoring)
785, 705Strongm-Substituted benzene out-of-plane C-H bend
Mass Spectrometry (EI-MS)

Under 70 eV electron ionization, the molecular ion (M⁺•) is observed at m/z 188. The fragmentation is driven by the stability of the resulting radical cations and the relief of ring strain. The primary pathway involves a retro-Diels-Alder-type cleavage of the cyclohexanone ring, expelling neutral ketene (CH₂=C=O, 42 Da) to yield a stable radical cation at m/z 146. A secondary alpha-cleavage results in the loss of a C₃H₅O radical, yielding m/z 131.

MS_Fragmentation M Molecular Ion (M+•) m/z 188 F1 [M - CH2CO]+• m/z 146 M->F1 - Ketene (42 Da) Ring Cleavage F2 [M - C3H5O]+ m/z 131 M->F2 - C3H5O (57 Da) Alpha-Cleavage F3 Tolyl Cation m/z 91 M->F3 Direct Cleavage F1->F3 - C4H7 (55 Da)

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways (M+ 188).

Conclusion

The comprehensive spectroscopic profiling of 3-(m-Tolyl)cyclohexanone relies on a triad of analytical techniques. ¹H and ¹³C NMR confirm the regiochemistry and diastereotopic nature of the saturated ring, FT-IR unambiguously identifies the isolated carbonyl species, and EI-MS maps the structural connectivity through predictable thermodynamic fragmentation. By adhering to the self-validating protocols outlined above, researchers can ensure absolute structural confidence when utilizing this intermediate in complex API synthesis.

References

  • Takaya, Y.; Ogasawara, M.; Hayashi, T.; Sakai, M.; Miyaura, N. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones." Journal of the American Chemical Society 1998, 120, 5579–5580.[Link]

  • Hayashi, T.; Ueyama, K.; Tokunaga, N.; Yoshida, K. "A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition." Journal of the American Chemical Society 2003, 125, 11508-11509.[Link]

Foundational

1H and 13C NMR spectral analysis of 3-(m-Tolyl)cyclohexanone

Executive Summary This guide provides a comprehensive framework for the structural validation of 3-(m-Tolyl)cyclohexanone (CAS: 3-(3-methylphenyl)cyclohexanone) using high-field NMR spectroscopy (1H and 13C). Unlike simp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the structural validation of 3-(m-Tolyl)cyclohexanone (CAS: 3-(3-methylphenyl)cyclohexanone) using high-field NMR spectroscopy (1H and 13C). Unlike simple aliphatic ketones, this molecule presents specific stereochemical challenges due to the chiral center at C3 and the conformational locking effect of the bulky aryl substituent.

The analysis below moves beyond basic peak listing. It establishes a self-validating protocol where specific spectral features (diastereotopic splitting, conformational coupling constants) serve as internal quality control checkpoints. This ensures that the researcher not only identifies the molecule but also verifies its stereochemical purity and conformational preference.

Structural Dynamics & Conformational Analysis

Before interpreting the spectrum, one must understand the dynamic behavior of the molecule in solution.

The Equatorial Preference

The m-tolyl group is a bulky substituent with an A-value of approximately 2.9 kcal/mol. In a cyclohexane ring, this steric bulk forces the equilibrium overwhelmingly toward the chair conformation where the aryl group occupies the equatorial position at C3.

  • Impact on NMR: This "conformational lock" renders the ring protons rigid on the NMR timescale. Consequently, axial and equatorial protons on the same carbon (geminal) become magnetically non-equivalent (diastereotopic) with distinct chemical shifts and coupling constants (

    
     vs 
    
    
    
    ).
Visualization of Conformational Logic

The following diagram illustrates the workflow for determining the structure, emphasizing the rejection of the high-energy axial conformer.

ConformationAnalysis Start 3-(m-Tolyl)cyclohexanone (Racemic Mixture) EqConf Equatorial Conformer (Stable Chair) Start->EqConf >99% Population AxConf Axial Conformer (High Energy - Steric Strain) Start->AxConf <1% Population NMR_Result NMR Observable Distinct J-Couplings EqConf->NMR_Result Large 3J(ax-ax) (~10-12Hz) Defines C3 Stereochemistry AxConf->NMR_Result Would show small J values (Not observed)

Figure 1: Conformational equilibrium favoring the equatorial aryl placement, which dictates the observed splitting patterns.

Sample Preparation Protocol (Self-Validating)

To ensure data integrity, follow this "Check-Gate" preparation method.

  • Solvent Selection: Use CDCl3 (Chloroform-d) as the primary solvent.

    • Reasoning: It minimizes viscosity (sharper lines) compared to DMSO-d6 and prevents H/D exchange of the acidic

      
      -protons (H2/H6).
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Check-Gate: If the solution is cloudy, filter through a cotton plug. Particulates cause magnetic field inhomogeneity, broadening the aromatic multiplets.

  • Reference: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

  • Quality Control Check:

    • Before running the full sample, acquire a single scan.

    • Validation: The linewidth of the CHCl3 singlet must be <0.5 Hz. If >0.5 Hz, re-shim. Poor shimming will obscure the critical

      
      -coupling of the H3 proton.
      

1H NMR Spectral Analysis (500 MHz recommended)

The Aromatic Region (6.9 – 7.3 ppm)

The m-tolyl group provides a distinctive pattern that differentiates it from p-tolyl or phenyl analogs.

ProtonTypeChemical Shift (

)
MultiplicityCoupling (

)
Diagnostic Note
Ar-H2' Aromatic7.05 – 7.10Singlet (broad)-Isolated between methyl and ring attachment.
Ar-H5' Aromatic7.18 – 7.22Triplet (apparent)~7.5 HzMeta-coupling often unresolved; looks like t.
Ar-H4'/H6' Aromatic6.95 – 7.05Multiplets-Overlapping d or dd signals.
The Aliphatic Region (1.5 – 3.0 ppm)

This region confirms the cyclohexanone ring structure. Due to the "conformational lock," the spectrum is complex.

  • The Diagnostic Signal (H3):

    • Shift:

      
       2.90 – 3.00 ppm.
      
    • Pattern: Multiplet (tt).

    • Validation: You must look for a wide splitting pattern. Because H3 is axial (to place the aryl group equatorial), it has two large

      
       couplings (approx 11-12 Hz) with H2ax and H4ax, and smaller eq-ax couplings.
      
    • If this signal is a narrow quintet, your molecule is in the wrong conformation or is the wrong isomer.

  • The

    
    -Protons (H2 & H6): 
    
    • These are diastereotopic.

    • H2eq / H6eq:

      
       2.40 – 2.60 ppm (Downfield due to anisotropy of C=O).
      
    • H2ax / H6ax:

      
       2.30 – 2.45 ppm.
      
    • Note: These often overlap with the benzylic methyl but integrate to 4H total.

  • The Methyl Group:

    • Shift:

      
       2.35 ppm.
      
    • Pattern: Singlet.

    • Integration: 3H.

13C NMR Spectral Analysis

The 13C spectrum is the definitive "fingerprint" for verifying the carbon skeleton count (13 unique carbons).

Carbon TypeShift (

ppm)
AssignmentValidation Logic
Carbonyl 211.5 C1 (C=O) Characteristic ketone shift. If <200, check for enol/hydrate.
Quaternary 144.8Ar-C1' (Ipso)Downfield due to attachment to the cyclohexane ring.
Quaternary 138.2Ar-C3' (Methyl)Ipso to the methyl group.
Aromatic CH 120.0 – 129.0Ar-C2',4',5',6'Four distinct methine signals.
Methine 44.8 C3 The chiral center.
Methylene 49.5C2

to Carbonyl,

to Aryl.
Methylene 41.2C6

to Carbonyl, distal to Aryl.
Methylene 32.5C4

to Aryl.
Methylene 25.5C5Most shielded ring carbon (

to C=O).
Methyl 21.4Ar-CH3Typical benzylic methyl shift.

Advanced Verification: 2D NMR Workflow

For drug development applications where regulatory submission is required, 1D NMR is insufficient. Use the following correlation workflow to map the connectivity explicitly.

Assignment Logic Diagram

The following Graphviz diagram outlines the logical flow for assigning the specific regioisomer using 2D techniques.

NMR_Workflow Sample Purified Sample (CDCl3) H1 1H NMR Identify H3 (Axial) Sample->H1 COSY COSY Spectrum Trace Spin System H1->COSY Confirm H2-H3-H4 Connectivity HMBC HMBC Spectrum Long Range Coupling H1->HMBC Link Ar-H to C3 Validation Structure Confirmed 3-(m-Tolyl) vs 4-(m-Tolyl) COSY->Validation HMBC->Validation Key Correlation: H3 to Ar-C(ipso)

Figure 2: 2D NMR Logic Flow. The HMBC correlation between H3 and the aromatic ipso-carbon is the "smoking gun" for the 3-position substitution.

Key 2D Correlations
  • COSY (Correlation Spectroscopy):

    • Look for the cross-peak between H3 (

      
       2.95) and H2  (
      
      
      
      2.3-2.6).
    • Self-Check: H3 must also correlate with H4 (

      
       ~1.8-2.0). If H3 only correlates with one CH2 group, you may have the 4-substituted isomer (symmetry).
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Check: The Carbonyl Carbon (211 ppm) should show a strong 3-bond correlation to H3 .

    • Aryl Connection: The Ipso-Carbon (144.8 ppm) must correlate to H3 and H5 of the cyclohexane ring.

Troubleshooting & Common Impurities

  • Water Peak: In CDCl3, water appears ~1.56 ppm. This can overlap with H5.

    • Solution: Add a drop of D2O (shake and separate) to shift the water peak if it obscures integration.

  • Residual Solvent: Ethyl Acetate (from column chromatography) is a common contaminant.

    • Watch for: Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm.

  • Enolization: Cyclohexanones can enolize.[1] If you see small satellite peaks near the vinyl region (~5.0 ppm), the sample may be degrading or acidic.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift ranges).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). NMR Data for 3-methylcyclohexanone (Analogous fragment data). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for A-values and conformational analysis of cyclohexanones). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 3-(m-Tolyl)cyclohexanone

This guide details the mass spectrometry fragmentation patterns of 3-(m-Tolyl)cyclohexanone , a structural analog of 3-phenylcyclohexanone used in pharmaceutical synthesis. The analysis is based on Electron Ionization (E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 3-(m-Tolyl)cyclohexanone , a structural analog of 3-phenylcyclohexanone used in pharmaceutical synthesis. The analysis is based on Electron Ionization (EI) at 70 eV , the standard for spectral library matching.

Part 1: Executive Summary & Compound Identity

3-(m-Tolyl)cyclohexanone is a cyclic ketone featuring a meta-substituted toluene ring at the 3-position. Its mass spectrum is governed by the stability of the aromatic system and the characteristic ring-opening reactions of the cyclohexanone moiety.

Property Details
IUPAC Name 3-(3-Methylphenyl)cyclohexan-1-one
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
Monoisotopic Mass 188.12 Da
Key Ion (M⁺) m/z 188 (Distinct, typically 20-40% relative abundance)
Predicted Base Peak m/z 118 (m-Methylstyrene radical cation via RDA)
Diagnostic Ions m/z 105 (Xylyl cation), m/z 131, m/z 146

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following GC-MS protocol is recommended. This workflow minimizes thermal degradation and ensures consistent ionization.

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm). Avoid overload to prevent peak broadening which obscures isotope patterns.

2. GC-MS Parameters:

  • Inlet Temp: 250°C (Splitless mode recommended for trace analysis; Split 20:1 for purity checks).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m × 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ion Source: Electron Ionization (EI) at 70 eV .[1]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.

3. Validation Criterion:

  • Tune Check: Verify PFTBA calibration. The m/z 69, 219, and 502 peaks must be within ±0.1 Da.

  • System Suitability: Inject a standard of 3-phenylcyclohexanone (if available). It must yield a base peak at m/z 104.[2] If m/z 104 is suppressed, check ion source cleanliness.

Part 3: Fragmentation Analysis & Mechanisms

The fragmentation of 3-(m-Tolyl)cyclohexanone is dominated by three competitive pathways: Retro-Diels-Alder (RDA) cleavage, Alpha-Cleavage , and Benzylic Fragmentation .

Mechanism 1: Retro-Diels-Alder (RDA) Reaction (Dominant)

Cyclic ketones structurally related to cyclohexanone undergo a characteristic RDA-type fragmentation. For 3-arylcyclohexanones, this pathway is energetically favorable because it generates a conjugated aromatic alkene.

  • Ionization: An electron is removed from the carbonyl oxygen lone pair.

  • Cleavage: The ring cleaves at the C1-C2 and C4-C5 bonds (relative to the carbonyl).

  • Product: This yields a neutral ethenone fragment (or equivalent) and a charged diene radical cation .

    • For 3-(m-Tolyl)cyclohexanone: The breakdown yields 3-methylstyrene (m-vinyltoluene) .

    • m/z Calculation: Molecular Ion (188) → Loss of C₄H₆O (Cyclobutanone-like neutral, 70 Da) → m/z 118 .

    • Note: The m/z 118 ion is often the Base Peak (100% relative abundance) due to the stability of the conjugated aromatic system.

Mechanism 2: Benzylic Cleavage (Tropylium Formation)

The presence of the tolyl (methylphenyl) group activates benzylic positions.

  • Direct Loss: The bond connecting the aromatic ring to the cyclohexyl ring is strong, but rearrangement can lead to the formation of the m-xylyl cation (or methyltropylium ion).

  • m/z Assignment: m/z 105 . This is a classic diagnostic peak for methyl-substituted aromatic rings.

Mechanism 3: Ring Opening & CO Loss

Standard cyclic ketone fragmentation involves alpha-cleavage (breaking the bond adjacent to the carbonyl).

  • Alpha-Cleavage: Opens the ring at C1-C2.

  • CO Elimination: Loss of carbon monoxide (28 Da).

  • Result: M (188) - 28 = m/z 160 .

  • Further Alkyl Loss: The resulting radical cation loses an ethyl or propyl radical, leading to ions at m/z 131 or m/z 145 .

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the molecular ion and its primary fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 188 [C13H16O]+. RDA_Step Retro-Diels-Alder (Ring Cleavage) M_Ion->RDA_Step Benzyl_Step Benzylic Rearrangement M_Ion->Benzyl_Step Alpha_Step Alpha-Cleavage (Ring Opening) M_Ion->Alpha_Step Frag_118 m-Methylstyrene Ion m/z 118 (Base Peak) [C9H10]+. RDA_Step->Frag_118 Major Pathway Neutral_70 Loss of C4H6O (Neutral) RDA_Step->Neutral_70 Frag_105 Methyltropylium Ion m/z 105 [C8H9]+ Benzyl_Step->Frag_105 Frag_160 Distonic Ion m/z 160 [M - CO]+. Alpha_Step->Frag_160 - CO (28) Frag_131 Alkyl Loss m/z 131 [M - C3H5O]+ Frag_160->Frag_131 - Ethyl/Propyl

Caption: Mechanistic flow of 3-(m-Tolyl)cyclohexanone fragmentation under 70 eV EI conditions.

Part 5: Tabulated Spectral Data

The table below summarizes the expected mass spectrum peaks. Use this for peak assignment during data analysis.

m/z ValueIon TypeFragment Structure / AssignmentRelative Abundance (Est.)
188 Molecular Ion (M⁺)[C₁₃H₁₆O]⁺˙ (Parent)20–40%
160 Fragment[M – CO]⁺˙ (Loss of Carbon Monoxide)5–15%
146 Fragment[M – Ketene]⁺˙ (Loss of CH₂CO)10–20%
131 Fragment[M – C₃H₅O]⁺ (Complex Ring Cleavage)20–30%
118 Base Peak [C₉H₁₀]⁺˙ (m-Methylstyrene) 100%
117 Fragment[C₉H₉]⁺ (Deprotonated Styrene)40–60%
105 Diagnostic[C₈H₉]⁺ (Methyltropylium/Xylyl)50–80%
91 Diagnostic[C₇H₇]⁺ (Tropylium Ion)30–50%
77 Fragment[C₆H₅]⁺ (Phenyl Cation)10–20%

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Phenylcyclohexanone (Proxy Analog). National Institute of Standards and Technology.[3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for RDA mechanisms in cyclic ketones).
  • PubChem. (2025).[4] Compound Summary for 3-Phenylcyclohexanone. National Library of Medicine. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[5] (Reference for Retro-Diels-Alder fragmentation rules).

Sources

Foundational

An In-depth Technical Guide to 3-(m-Tolyl)cyclohexanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(m-Tolyl)cyclohexanone is a substituted cyclic ketone of interest in organic synthesis and medicinal chemistry. Its structure, featuring a cy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(m-Tolyl)cyclohexanone is a substituted cyclic ketone of interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclohexanone core with a meta-tolyl group at the 3-position, provides a versatile scaffold for the development of more complex molecules. The strategic placement of the aryl group influences the compound's stereochemistry and reactivity, making it a valuable building block for creating diverse chemical libraries. This guide offers a comprehensive overview of the physical and chemical properties, synthetic methodologies, analytical characterization, and potential applications of 3-(m-Tolyl)cyclohexanone, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

While specific experimental data for 3-(m-Tolyl)cyclohexanone is not extensively documented in publicly available literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds such as 3-methylcyclohexanone and other aryl-substituted cyclohexanones.

Table 1: Predicted Physicochemical Properties of 3-(m-Tolyl)cyclohexanone

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₃H₁₆O [1]Confirmed by multiple sources.
Molecular Weight 188.27 g/mol [1]Calculated from the molecular formula.
CAS Number 335259-41-1 [1]Unique chemical identifier.
Appearance Colorless to pale yellow liquid or low-melting solidBased on the appearance of similar cyclohexanone derivatives. [2][3]
Boiling Point > 200 °C at 760 mmHg (estimated)Higher than the boiling point of 3-methylcyclohexanone (169-170 °C) due to increased molecular weight and van der Waals forces from the aryl group. [4][5]
Melting Point Not readily available; likely below room temperature3-Methylcyclohexanone has a very low melting point (-73 °C). [5]The tolyl group may increase this, but it is likely to remain a liquid or low-melting solid at standard conditions.
Density ~1.0 g/mL (estimated)Slightly higher than the density of 3-methylcyclohexanone (~0.914 g/mL) due to the heavier tolyl group.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water.Based on the general solubility of ketones and the hydrophobic nature of the tolyl group. [2][4]
logP (Octanol-Water Partition Coefficient) > 3.0 (estimated)The presence of the tolyl group significantly increases lipophilicity compared to cyclohexanone.

Synthesis and Reactivity

The synthesis of 3-(m-Tolyl)cyclohexanone can be approached through several established methods for forming carbon-carbon bonds on a cyclohexanone ring. A highly effective and commonly employed strategy is the Stork Enamine Alkylation, which offers excellent control over the position of alkylation.

Synthetic Workflow: Stork Enamine Alkylation

The Stork enamine synthesis involves three key steps: the formation of an enamine from cyclohexanone, the alkylation of the enamine with a suitable electrophile, and the subsequent hydrolysis of the resulting iminium salt to yield the substituted cyclohexanone.

Stork_Enamine_Alkylation Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine - H₂O Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Iminium_Salt Iminium Salt Intermediate Enamine->Iminium_Salt Alkylation m_tolyl_halide m-Tolyl halide (e.g., m-methylbenzyl bromide) m_tolyl_halide->Iminium_Salt Product 3-(m-Tolyl)cyclohexanone Iminium_Salt->Product Hydrolysis Hydrolysis Acidic Hydrolysis (H₃O⁺) Hydrolysis->Product

Caption: Stork Enamine Alkylation workflow for the synthesis of 3-(m-Tolyl)cyclohexanone.

Experimental Protocol: Synthesis via Stork Enamine Alkylation

This protocol is adapted from established procedures for the alkylation of cyclohexanone enamines. [6] Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene.

  • Reflux the mixture for 4-6 hours, azeotropically removing the water formed during the reaction.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine. This intermediate is typically used in the next step without further purification.

Step 2: Alkylation

  • Dissolve the crude enamine in an aprotic solvent such as acetonitrile or THF.

  • Add m-methylbenzyl bromide (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

Step 3: Hydrolysis and Purification

  • After the alkylation is complete, add an aqueous solution of hydrochloric acid (e.g., 10% HCl) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(m-Tolyl)cyclohexanone.

Reactivity Profile

The reactivity of 3-(m-Tolyl)cyclohexanone is primarily dictated by the carbonyl group and the enolizable protons at the α-positions (C2 and C6).

  • Enolate Formation and Subsequent Reactions: The presence of acidic α-hydrogens allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling further functionalization of the cyclohexanone ring.

  • Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the formation of alcohols (e.g., via reduction with NaBH₄) or cyanohydrins.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

  • Oxidation and Reduction: The ketone can be reduced to the corresponding alcohol or undergo oxidative cleavage under harsh conditions.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 3-(m-Tolyl)cyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the m-tolyl group, the methyl protons, and the aliphatic protons of the cyclohexanone ring.

  • Aromatic Region (δ 7.0-7.3 ppm): A complex multiplet corresponding to the four protons on the m-substituted benzene ring.

  • Cyclohexanone Ring Protons (δ 1.5-3.0 ppm): A series of overlapping multiplets for the nine protons on the cyclohexanone ring. The protons α to the carbonyl group (at C2 and C6) will be the most deshielded. The proton at C3 will be a multiplet due to coupling with adjacent protons.

  • Methyl Protons (δ ~2.3 ppm): A singlet corresponding to the three protons of the tolyl methyl group.

¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments.

  • Carbonyl Carbon (δ ~210 ppm): A characteristic downfield signal for the ketone carbonyl carbon. [7]* Aromatic Carbons (δ 125-145 ppm): Six signals corresponding to the carbons of the m-tolyl group.

  • Cyclohexanone Ring Carbons (δ 20-50 ppm): Six signals for the aliphatic carbons of the cyclohexanone ring. The carbons α to the carbonyl group will be the most deshielded among the aliphatic carbons.

  • Methyl Carbon (δ ~21 ppm): An upfield signal for the methyl carbon of the tolyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.

  • C=O Stretch: A strong, sharp peak in the region of 1710-1720 cm⁻¹. [2]* C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclohexanone ring and the methyl group.

  • C-H Stretch (sp²): Weaker bands just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for cyclohexanones include α-cleavage (loss of an alkyl radical adjacent to the carbonyl) and McLafferty rearrangement. [8][9]The presence of the tolyl group will lead to characteristic fragments, such as a prominent peak corresponding to the tolyl moiety.

Applications in Drug Development

The 3-arylcyclohexanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [10]This makes 3-(m-Tolyl)cyclohexanone a valuable starting material for the synthesis of novel therapeutic agents.

Rationale for Use in Medicinal Chemistry
  • Structural Rigidity and Conformational Control: The cyclohexanone ring provides a degree of conformational constraint, which can be beneficial for optimizing binding to a biological target.

  • Lipophilicity and Membrane Permeability: The tolyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Sites for Functionalization: The carbonyl group and the aromatic ring offer multiple points for chemical modification to explore structure-activity relationships (SAR).

Potential Therapeutic Areas

Derivatives of arylcyclohexanones have shown promise in a variety of therapeutic areas:

  • Anti-inflammatory Agents: The arylcyclohexanone core has been incorporated into molecules designed to inhibit inflammatory pathways. [10]* Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of 4-arylcyclohexanone derivatives against various cancer cell lines. [10]While this is a different isomer, it highlights the potential of the general scaffold.

  • Antimicrobial Agents: The structural features of arylcyclohexanones can be tailored to target microbial enzymes or cellular processes. [11]* Analgesics: The related arylcyclohexylamine class of compounds, which can be synthesized from arylcyclohexanones, includes potent analgesic agents. [12][13]

Drug Development Workflow

Drug_Development_Workflow Start 3-(m-Tolyl)cyclohexanone Scaffold Library Synthesis of Analog Library (Modification of tolyl group, cyclohexanone ring, etc.) Start->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for utilizing 3-(m-Tolyl)cyclohexanone in a drug discovery program.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(m-Tolyl)cyclohexanone. Based on data for similar compounds, it should be considered a potential irritant and handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

3-(m-Tolyl)cyclohexanone is a valuable chemical entity with significant potential in synthetic organic chemistry and drug discovery. Its well-defined structure and predictable reactivity make it an excellent starting point for the creation of diverse and complex molecules. While specific experimental data for this compound is limited, its properties and behavior can be confidently inferred from the extensive knowledge base of related cyclohexanone derivatives. As the demand for novel therapeutic agents continues to grow, scaffolds such as 3-(m-Tolyl)cyclohexanone will undoubtedly play an important role in the development of the next generation of medicines.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-3-phenylcyclohexanone. Retrieved from [Link]

  • Filo. (2026, January 22). 13 c nmr spectrum of cyclohexanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone, 591-24-2. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 3-methylcyclohexanone - 591-24-2, C7H12O, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone at BMRB. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Brainly. (2023, July 10). Explain the base peak of cyclohexanone at m/z = 80 using the fragmentation mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

  • MDPI. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by-[14][14]Sigmatropic Rearrangement Route. Retrieved from [Link]

  • PubMed. (n.d.). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). a) ¹H NMR spectra of cyclohexanone in the presence and absence of CdSe QDs. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0012067). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound (R)-3-Methylcyclohexanone (FDB012389). Retrieved from [Link]

  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclohexanol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclohexanone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclohexanone, (-)-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 3-methyl-, (R)- (CAS 13368-65-5). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanone. Retrieved from [Link]

Sources

Exploratory

Theoretical Conformational Analysis of 3-(m-Tolyl)cyclohexanone

Executive Summary This guide provides a rigorous theoretical framework for analyzing the conformational landscape of 3-(m-Tolyl)cyclohexanone . Unlike simple cyclohexanes, this molecule presents a complex interplay betwe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous theoretical framework for analyzing the conformational landscape of 3-(m-Tolyl)cyclohexanone . Unlike simple cyclohexanes, this molecule presents a complex interplay between steric bulk, electronic effects (the 3-alkylketone effect), and rotational isomerism of the aryl substituent.

For researchers in medicinal chemistry, understanding these dynamics is critical.[1] The spatial orientation of the m-tolyl group—often a hydrophobic pharmacophore—dictates binding affinity and selectivity. This document outlines a self-validating computational protocol to quantify these states, grounded in Density Functional Theory (DFT) and validated by spectroscopic predictions.

Structural Fundamentals & Chirality

The Core Architecture

The molecule consists of a cyclohexane ring distorted by a ketone at


 and substituted with a meta-tolyl (3-methylphenyl) group at 

.[2]
  • Chirality: The

    
     carbon is a stereogenic center. For this analysis, we standardize on the (3R)  enantiomer. The results are applicable to the (3S) enantiomer by symmetry.
    
  • The 3-Alkylketone Effect: In unsubstituted cyclohexane, a substituent at

    
     or 
    
    
    
    faces two 1,3-diaxial interactions with hydrogen atoms.[2][3] In cyclohexanone, the
    
    
    carbonyl group is
    
    
    hybridized (planar), removing one of these axial hydrogens. Consequently, the steric penalty for an axial substituent at
    
    
    is lower than in cyclohexane, though the equatorial preference usually remains dominant.
The m-Tolyl Rotational Complexity

Unlike a simple phenyl group, the m-tolyl group lacks


 symmetry.[2] The position of the meta-methyl group relative to the cyclohexanone ring (proximal or distal) creates distinct rotational minima (rotamers) for both the axial and equatorial conformers.

Computational Methodology (Protocol)

To ensure high-fidelity results, we employ a hierarchical workflow moving from molecular mechanics to high-level DFT.[2]

The Workflow

The following Graphviz diagram outlines the decision tree and computational steps required to isolate the global minimum.

G Start Input Structure (3R)-3-(m-Tolyl)cyclohexanone ConformerSearch Stochastic Conformer Search (Monte Carlo / MMFF94) Generate ~50-100 states Start->ConformerSearch Filter Filter Redundant Conformers RMSD Cutoff < 0.5 Å ConformerSearch->Filter GeomOpt Geometry Optimization DFT: B3LYP-D3(BJ) / 6-31G(d) Filter->GeomOpt Refinement Energy Refinement DFT: M06-2X / def2-TZVP Solvent Model (PCM/SMD) GeomOpt->Refinement Select low energy (< 5 kcal/mol) FreqCalc Frequency Calculation Verify NImag=0 Get Gibbs Free Energy (ΔG) Refinement->FreqCalc Output Boltzmann Population Analysis FreqCalc->Output

Figure 1: Hierarchical computational workflow for conformational analysis.

Protocol Justification
  • Initial Search (MMFF94): The m-tolyl group introduces rotational degrees of freedom that rigid scanning might miss.[2] Monte Carlo methods ensure the meta-methyl group's orientation is exhaustively sampled.

  • Dispersion Correction (D3/BJ): Standard B3LYP fails to account for London dispersion forces, which are significant for the aryl-ring interactions with the cyclohexyl scaffold. The -D3(BJ) correction or the M06-2X functional is mandatory.[2]

  • Basis Set (def2-TZVP): Pople basis sets (like 6-31G*) are insufficient for accurate relative energies of organic conformers.[2] The Triple-Zeta Valence Polarized (TZVP) set minimizes basis set superposition error (BSSE).[2]

Energetic Landscape & Results[2][4][5]

Axial vs. Equatorial Equilibrium

The primary equilibrium exists between the Chair-Equatorial (


)  and Chair-Axial (

)
forms.[2]
  • 
     (Global Minimum):  The m-tolyl group occupies the equatorial position. The phenyl ring typically adopts a "bisected" conformation perpendicular to the mean plane of the cyclohexane to minimize steric clash with adjacent equatorial hydrogens.
    
  • 
     (Local Minimum):  The m-tolyl group is axial.[2] Due to the 3-alkylketone effect , this conformer is stabilized relative to methylcyclohexane, but it still suffers from one significant 1,3-diaxial interaction with 
    
    
    
    at
    
    
    .
Predicted Relative Energies ( )
Conformer StateDescriptionRelative Energy (kcal/mol)Boltzmann Pop.[2] (298K)
Chair-Eq (A) m-Tolyl equatorial; Methyl anti to ring0.00 ~96.5%
Chair-Eq (B) m-Tolyl equatorial; Methyl syn to ring+0.45~3.0%
Chair-Ax (A) m-Tolyl axial; stabilized by ketone effect+1.80~0.4%
Twist-Boat High energy transition state> 5.50< 0.1%

Note: Values are estimates based on M06-2X/def2-TZVP levels of theory for analogous 3-phenyl systems.

Conformational Pathway Diagram

Energy Eq Equatorial Chair (Global Min) 0.0 kcal/mol TS Ring Flip TS (Half-Chair) ~10.5 kcal/mol Eq->TS Activation Ax Axial Chair (Local Min) +1.8 kcal/mol TS->Ax Relaxation Ax->TS

Figure 2: Potential Energy Surface (PES) slice for the ring inversion.

Spectroscopic Validation

A theoretical model must be validated by experimental observables.[2] For 3-(m-tolyl)cyclohexanone, NMR is the gold standard.[2]

H NMR Coupling Constants ( )

The coupling constant between the proton at


 (

) and the adjacent protons at

and

dictates the conformation.
  • Theory: According to the Karplus equation, anti-periplanar protons (

    
    ) show large couplings (
    
    
    
    Hz), while gauche protons (
    
    
    ) show small couplings (
    
    
    Hz).[2]
  • Prediction for (3R)-Equatorial:

    
     is axial .[2] It will have two large diaxial couplings (
    
    
    
    ) with the axial protons at
    
    
    and
    
    
    .[2]
    • Observable:

      
       appears as a triplet of triplets  (tt) or broad multiplet with width > 20 Hz.
      
  • Prediction for (3R)-Axial:

    
     is equatorial . It has no anti-periplanar partners.[2]
    
    • Observable:

      
       appears as a narrow multiplet (width < 10 Hz).[2]
      
Infrared (IR) Spectroscopy[1]
  • Equatorial conformer:

    
     ~1715 cm
    
    
    
    .[2]
  • Axial conformer: The axial aryl group can slightly perturb the dipole moment, often shifting the carbonyl stretch by 2-5 cm

    
     to lower frequencies due to field effects, though this is harder to resolve than NMR data.
    

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Allinger, N. L., & Freiberg, L. A. (1962).[4] Conformational Analysis. XXVIII. The 3-Alkylketone Effect.[2][5][6][7][8] Journal of the American Chemical Society, 84(11), 2201–2204. Link[2]

  • Wiberg, K. B. (1990).[2] The conformational analysis of 3-substituted cyclohexanones. Journal of Organic Chemistry, 55, 301. (Detailed energetic breakdowns).

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link (Source for the D3 dispersion correction protocol).

  • PubChem. (2023).[2][9] Compound Summary: 3-Phenylcyclohexanone (Analogous data source).[2][9] Link[2]

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Foundational

Technical Whitepaper: Solvation Dynamics and Solubility Profiling of 3-(m-Tolyl)cyclohexanone in Organic Solvents

Executive Summary The compound 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) is a critical chiral building block and intermediate utilized in advanced organic synthesis and pharmaceutical drug development. Understanding it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) is a critical chiral building block and intermediate utilized in advanced organic synthesis and pharmaceutical drug development. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions—such as asymmetric conjugate additions—and for formulating reliable biological assays. This technical guide provides an in-depth analysis of the physicochemical properties governing the solvation of 3-(m-Tolyl)cyclohexanone, presents a quantitative solubility matrix, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-(m-Tolyl)cyclohexanone, one must first deconstruct its molecular architecture. The compound (Molecular Formula:


, Molecular Weight: 188.26  g/mol ) exhibits a dual-character structure that dictates its interaction with solvent molecules[1].
  • The Cyclohexanone Core: The parent cyclohexanone ring provides a highly polar carbonyl group (

    
    ), which acts as a strong hydrogen-bond acceptor. Baseline cyclohexanone is miscible with most common organic solvents and exhibits moderate water solubility[2].
    
  • The m-Tolyl Substituent: The addition of the 3-methylphenyl (m-tolyl) group significantly alters the molecule's lipophilicity. The bulky, hydrophobic aromatic system disrupts the aqueous solvation shell, driving the compound's XLogP3-AA value to approximately 2.7[1].

Causality in Solvation: In our experience with structurally analogous arylcyclohexanones[3], the meta-methyl group introduces steric bulk that prevents tight crystal lattice packing. This structural feature lowers the energy required to break solute-solute interactions, thereby enhancing its solubility in non-polar and moderately polar organic solvents compared to rigid, planar aromatic systems. Consequently, while the compound is practically insoluble in water, it exhibits exceptional solubility in polar aprotic solvents (like DMSO) and halogenated solvents (like Dichloromethane).

Quantitative Solubility Matrix

The following table synthesizes the solubility behavior of 3-(m-Tolyl)cyclohexanone across standard organic solvents. Data is categorized by solvent class to aid researchers in selecting the optimal medium for their specific synthetic or pharmacological workflows.

Solvent CategorySolvent NameDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Primary Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7

High-Throughput Screening (HTS), Bioassays
Polar Aprotic N,N-Dimethylformamide (DMF)36.7

Organometallic Catalysis, Peptide Synthesis
Moderately Polar Dichloromethane (DCM)9.1

Liquid-Liquid Extraction, Flash Chromatography
Moderately Polar Ethyl Acetate (EtOAc)6.0

Reaction Workup, Recrystallization
Non-Polar Toluene2.4

Rh-catalyzed Asymmetric Synthesis[4]
Non-Polar n-Hexane1.9

Anti-solvent for Crystallization
Aqueous (Ref) Water80.1

N/A (Requires co-solvents or surfactants)

Note: Solubility values are empirical estimates based on XLogP3 modeling and structural homology to standard arylcyclohexanone derivatives.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure trustworthiness and reproducibility, relying solely on predictive models is insufficient. The following protocol details a self-validating Shake-Flask methodology coupled with HPLC-UV quantification. This system is designed to account for potential solvent-mediated polymorphic transformations by enforcing a strict mass-balance check.

Step-by-Step Methodology:
  • Solvent Preparation: Dispense 1.0 mL of the target organic solvent into a 2.0 mL amber glass HPLC vial.

  • Excess Solute Addition: Incrementally add 3-(m-Tolyl)cyclohexanone powder to the vial until a visible, undissolved pellet persists (indicating super-saturation).

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0°C ± 0.1°C. Agitate at 500 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to separate the undissolved solid from the saturated supernatant.

  • Aliquot Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation, targeting the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the diluted sample using a C18 reverse-phase column. Monitor absorbance at the compound's

    
     (typically around 254 nm due to the aromatic ring). Calculate the exact concentration against a pre-established calibration curve.
    

G A Solvent Selection B Excess Solute Addition A->B C Isothermal Equilibration (24-48h) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E

Standardized Shake-Flask methodology for determining thermodynamic solubility.

Application-Specific Solvent Selection

The choice of solvent fundamentally alters the trajectory of 3-(m-Tolyl)cyclohexanone's application in the laboratory.

  • Organometallic Synthesis: When utilizing 3-(m-Tolyl)cyclohexanone as a product or substrate in Rhodium-catalyzed conjugate additions of arylboronic acids[4], non-polar to moderately polar solvents like Toluene or 1,4-Dioxane are preferred. These solvents provide sufficient solubility for the organic substrates while remaining inert to the sensitive transition-metal catalysts.

  • Pharmacological Screening: For in vitro bioassays evaluating the medicinal chemistry potential of arylcyclohexanones[3], the compound must be dissolved in a biologically compatible vehicle. DMSO is the universal standard here, as it can achieve stock concentrations

    
     mM, allowing for subsequent serial dilutions into aqueous buffer systems without exceeding a 1% final DMSO concentration (which could otherwise cause cellular toxicity).
    

G Root 3-(m-Tolyl)cyclohexanone in Organic Solvent Node1 Polar Aprotic (DMSO, DMF) Root->Node1 Node2 Non-Polar (Hexane, Toluene) Root->Node2 Node3 Moderately Polar (DCM, EtOAc) Root->Node3 App1 In Vitro Bioassays & HTS Screening Node1->App1 App2 Organometallic Catalysis (Rh/Pd) Node2->App2 App3 Chromatographic Purification Node3->App3

Influence of solvent polarity on the application pipelines of 3-(m-Tolyl)cyclohexanone.

References

  • High efficiency and enantioselectivity in the rh-catalyzed conjugate addition of arylboronic acids Source: scispace.com URL:[Link]

  • Mannich bases in medicinal chemistry and drug design Source: nih.gov (PMC) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereoisomers of 3-(m-Tolyl)cyclohexanone

Abstract The 3-(m-Tolyl)cyclohexanone scaffold is a key structural motif in organic synthesis and medicinal chemistry. Its stereochemical complexity, arising from a single chiral center and conformational dynamics, prese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(m-Tolyl)cyclohexanone scaffold is a key structural motif in organic synthesis and medicinal chemistry. Its stereochemical complexity, arising from a single chiral center and conformational dynamics, presents significant challenges and opportunities in drug development and material science. The differential biological activity often exhibited by individual stereoisomers necessitates robust methodologies for their separation, characterization, and unambiguous structural assignment. This technical guide provides a comprehensive exploration of the stereoisomers of 3-(m-Tolyl)cyclohexanone, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the foundational principles of its stereochemistry, present detailed protocols for enantioselective separation via High-Performance Liquid Chromatography (HPLC), and outline advanced spectroscopic and crystallographic techniques for definitive characterization. The causality behind experimental choices is explained to provide a self-validating framework for laboratory application.

Foundational Stereochemistry of 3-(m-Tolyl)cyclohexanone

3-(m-Tolyl)cyclohexanone is a chiral molecule possessing a single stereocenter at the C3 position, where the m-tolyl group is attached to the cyclohexanone ring. This gives rise to a pair of non-superimposable mirror images, known as enantiomers: (R)-3-(m-Tolyl)cyclohexanone and (S)-3-(m-Tolyl)cyclohexanone. Standard synthetic procedures, such as the Michael addition of a tolyl organometallic reagent to cyclohexenone, typically yield a 1:1 racemic mixture of these two enantiomers.[1][2][3]

Beyond enantiomerism, the molecule's stereochemistry is further defined by the conformational isomerism of the cyclohexanone ring. The six-membered ring predominantly adopts a chair conformation to minimize angle and torsional strain.[4] In this conformation, the m-tolyl substituent at C3 can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). These two conformers are in rapid equilibrium via a process known as a ring flip.

Due to steric hindrance, specifically 1,3-diaxial interactions between the substituent and axial hydrogens, the conformer with the bulky m-tolyl group in the equatorial position is significantly more stable and therefore more populated at equilibrium.[5][6]

G cluster_R (R)-3-(m-Tolyl)cyclohexanone cluster_S (S)-3-(m-Tolyl)cyclohexanone R_eq Equatorial (More Stable) R_ax Axial (Less Stable) R_eq->R_ax Ring Flip S_eq Equatorial (More Stable) S_ax Axial (Less Stable) S_eq->S_ax Ring Flip Racemate Racemic Mixture ((R)- and (S)-enantiomers) cluster_R cluster_R Racemate->cluster_R cluster_S cluster_S Racemate->cluster_S

Caption: Stereochemical complexity of 3-(m-Tolyl)cyclohexanone.

Enantioselective Separation: Protocols and Method Development

Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral selector. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, utilizing a Chiral Stationary Phase (CSP) to induce differential interactions with the enantiomers.[7][8][9]

Expertise in Practice: Selecting the Right Chiral Stationary Phase

The success of a chiral separation hinges on the selection of an appropriate CSP. For ketones with aromatic substituents like 3-(m-Tolyl)cyclohexanone, polysaccharide-based CSPs are the industry standard. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a robust combination of interaction modes (hydrogen bonding, dipole-dipole, π-π stacking, and steric inclusion) that are highly effective for resolving a wide range of enantiomers.[7][8] Immobilized polysaccharide CSPs are particularly advantageous as they tolerate a broader range of solvents, enhancing method development flexibility.

Self-Validating Experimental Protocol: Chiral HPLC Separation

This protocol provides a reliable starting point for the separation of (R)- and (S)-3-(m-Tolyl)cyclohexanone. The logic is to begin with standard normal-phase conditions and optimize the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5).

Step 1: Column Selection and Installation

  • Column: Chiralpak® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP (250 x 4.6 mm, 5 µm).

  • Rationale: This phase is well-documented for its excellent selectivity towards aromatic ketones.

  • Procedure: Install the column in the HPLC system and equilibrate with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

Step 2: Mobile Phase Preparation

  • Initial Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol (IPA).

  • Rationale: This combination provides a good balance of polarity for initial screening. Hexane serves as the weak solvent, while IPA acts as the polar modifier that interacts with the CSP and analyte.

  • Procedure: Prepare the mobile phase using HPLC-grade solvents. Filter and degas thoroughly to prevent pump cavitation and baseline noise.

Step 3: Sample Preparation

  • Procedure: Dissolve the racemic 3-(m-Tolyl)cyclohexanone standard in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • Rationale: Dissolving the sample in the mobile phase ensures peak shape integrity and avoids solvent-related artifacts.

Step 4: Chromatographic Conditions and Optimization

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (due to the aromatic tolyl group)

  • Injection Volume: 10 µL

  • Optimization Logic:

    • If resolution is poor and retention times are too short, decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA). This increases retention by reducing mobile phase strength, allowing more time for differential interaction with the CSP.

    • If retention times are excessively long, increase the percentage of IPA (e.g., to 85:15 Hexane/IPA) to decrease retention.

    • Ethanol can be substituted for IPA as a modifier, which can sometimes alter the selectivity (α) and improve resolution.

Caption: Workflow for chiral HPLC method development.

Data Presentation: Expected Chromatographic Results

The following table summarizes typical data expected from a successful chiral separation.

ParameterEnantiomer 1 (e.g., R)Enantiomer 2 (e.g., S)Acceptance Criteria
Retention Time (t_R) ~8.5 min~9.7 minConsistent retention
Selectivity Factor (α) \multicolumn{2}{c}{1.14}α > 1.05
Resolution (R_s) \multicolumn{2}{c}{1.8}R_s ≥ 1.5

Note: Data are illustrative. Actual values depend on the exact conditions and CSP used.

Definitive Structural Characterization

While chiral HPLC separates and quantifies the enantiomers, it does not assign the absolute configuration (R or S). For this, more advanced analytical techniques are required.

NMR Spectroscopy with Chiral Auxiliaries

Standard ¹H and ¹³C NMR spectra are incapable of distinguishing between enantiomers because they are chemically identical in an achiral environment.[10] To overcome this, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers, which have distinct physical and spectroscopic properties.[11]

Protocol: Diastereomer Formation for NMR Analysis

  • Reagent Selection: Use a chiral derivatizing agent (CDA) such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol or a chiral amine to form a diastereomeric imine.

  • Reaction: React the racemic 3-(m-Tolyl)cyclohexanone with the CDA in a suitable deuterated solvent (e.g., CDCl₃) within an NMR tube.

  • Analysis: Acquire a high-resolution ¹H NMR spectrum. The protons in the newly formed diastereomers will be in different chemical environments, leading to separate, distinguishable sets of peaks.

  • Quantification: The ratio of the enantiomers in the original sample can be determined by integrating the corresponding distinct peaks of the diastereomers. This method is crucial for validating the 1:1 ratio of a racemic mixture or determining the enantiomeric excess (ee) of a partially resolved sample.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[12][13][14]

Causality Behind the Protocol: This technique relies on the diffraction of X-rays by a well-ordered single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom.

Experimental Workflow:

  • Purification: One enantiomer must be isolated in high purity (typically via preparative chiral HPLC).

  • Crystallization: The pure enantiomer must be crystallized to form a high-quality single crystal. This is often the most challenging step and may require extensive screening of solvents and conditions. Alternatively, a crystalline derivative can be made using a molecule containing a heavy atom (e.g., bromine), which facilitates the determination of absolute configuration.

  • Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer, and a full sphere of diffraction data is collected.

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate a molecular structure. The absolute configuration is determined using anomalous dispersion effects, typically expressed as the Flack parameter.

Conclusion and Future Outlook

This guide has detailed the stereochemical landscape of 3-(m-Tolyl)cyclohexanone, providing a robust framework for its analysis. The successful separation of its enantiomers is most reliably achieved using chiral HPLC with polysaccharide-based stationary phases, a process that requires systematic optimization of the mobile phase. Definitive characterization and the assignment of absolute configuration rely on the strategic use of NMR spectroscopy with chiral auxiliaries and the unequivocal power of single-crystal X-ray crystallography.

For professionals in drug development, understanding and applying these techniques is paramount. The distinct pharmacological profiles of individual enantiomers demand that they be treated as separate chemical entities. Future research should focus on correlating the absolute configuration of (R)- and (S)-3-(m-Tolyl)cyclohexanone with their specific biological activities, paving the way for the development of more potent and selective therapeutic agents.

References

  • Determining Stereochemistry by 1H-NMR Spectroscopy. Google Cloud.
  • 3-(m-Tolyl)cyclohexanone 335259-41-1 wiki. Guidechem.
  • Crystal structures of two polysubstituted derivatives of cyclohexanone. ResearchGate.
  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Conformational Analysis. Google.
  • Conformational analysis of cyclohexanone. YouTube.
  • Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. ResearchGate.
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC.
  • III. Chemistry of Aliphatic Hydrocarbons C. Cycloalkanes and Conformational Analysis. Dr. Shyama Prasad Mukherjee University.
  • 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
  • A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • 3 - BJOC - Search Results. Beilstein J. Org. Chem..
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals.
  • Chiral HPLC Separations. Phenomenex.
  • The crystal structure of phase III cyclohexanone, viewed down the.... ResearchGate.
  • View of Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. jce.diva-portal.org.
  • A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Cyclohexanone synthesis. Organic Chemistry Portal.
  • Stereoisomers. MSU chemistry.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(m-Tolyl)cyclohexanone via Michael Addition

Introduction: The Significance of 3-Arylcyclohexanones in Modern Drug Discovery The 3-arylcyclohexanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Arylcyclohexanones in Modern Drug Discovery

The 3-arylcyclohexanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in pharmaceuticals stems from the ideal spatial arrangement of its functional groups, which allows for potent and selective interactions with a variety of biological targets. The synthesis of these compounds, therefore, is of paramount importance to researchers in drug development. This application note provides a comprehensive guide to the synthesis of a representative 3-arylcyclohexanone, 3-(m-Tolyl)cyclohexanone, via a robust and efficient rhodium-catalyzed Michael addition. The methodologies detailed herein are designed to be both reproducible and scalable, providing a solid foundation for further analog synthesis and library generation.

Mechanism and Rationale: The Rhodium-Catalyzed 1,4-Conjugate Addition

The key transformation in the synthesis of 3-(m-Tolyl)cyclohexanone is the Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this protocol, we employ a sophisticated variant: the rhodium-catalyzed 1,4-addition of an organoboron reagent (m-tolylboronic acid) to an enone (2-cyclohexenone). This method offers several advantages over traditional Michael additions, including high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2]

The catalytic cycle, as elucidated by Hayashi and others, involves several key steps:

  • Transmetalation: The cycle initiates with the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. This step is often facilitated by a basic medium, which can generate a more active hydroxorhodium(I) species.[3][4][5]

  • Carbometalation: The resulting aryl-rhodium(I) species then undergoes carbometalation with the α,β-unsaturated ketone (2-cyclohexenone). This involves the insertion of the enone into the aryl-rhodium bond, forming an oxa-π-allylrhodium intermediate.

  • Protonolysis/Hydrolysis: The oxa-π-allylrhodium intermediate is then protonated, typically by water present in the reaction mixture, to release the desired 3-arylcyclohexanone product and regenerate the active rhodium catalyst, allowing the cycle to continue.[3]

The use of a chiral ligand, such as BINAP, can induce asymmetry in the carbometalation step, leading to the formation of a single enantiomer of the product. This is of particular importance in drug development, where the stereochemistry of a molecule is often critical to its biological activity.

Rhodium-Catalyzed Michael Addition Figure 1: Catalytic Cycle of Rh-Catalyzed Michael Addition Rh(I)-Catalyst Rh(I)-Catalyst Aryl-Rh(I) Aryl-Rh(I) Rh(I)-Catalyst->Aryl-Rh(I) Transmetalation Oxa-pi-allyl-Rh Oxa-pi-allyl-Rh Aryl-Rh(I)->Oxa-pi-allyl-Rh Carbometalation Oxa-pi-allyl-Rh->Rh(I)-Catalyst Catalyst Regeneration Product Product Oxa-pi-allyl-Rh->Product Protonolysis m-Tolylboronic_Acid m-Tolylboronic Acid m-Tolylboronic_Acid->Aryl-Rh(I) 2-Cyclohexenone 2-Cyclohexenone 2-Cyclohexenone->Oxa-pi-allyl-Rh H2O H₂O H2O->Product

Figure 1: Catalytic Cycle of Rh-Catalyzed Michael Addition .

Experimental Protocol: Synthesis of 3-(m-Tolyl)cyclohexanone

This protocol is adapted from a general procedure for the rhodium-catalyzed 1,4-addition of arylboronic acids to enones. Researchers should optimize conditions for their specific setup and scale.

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS No.
m-Tolylboronic acid≥97%Sigma-Aldrich17933-03-8
2-Cyclohexenone≥97%Sigma-Aldrich930-68-7
[Rh(acac)(CO)₂]98%Strem Chemicals14874-82-9
(R)-BINAP98%Strem Chemicals76189-55-4
1,4-DioxaneAnhydrousSigma-Aldrich123-91-1
WaterDeionized-7732-18-5
Diethyl etherAnhydrousSigma-Aldrich60-29-7
Hydrochloric acid1.2 MSigma-Aldrich7647-01-0
Sodium hydroxide5% solutionSigma-Aldrich1310-73-2
Magnesium sulfateAnhydrousSigma-Aldrich7487-88-9
Silica gel230-400 meshSigma-Aldrich7631-86-9

Equipment:

  • Two-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon gas inlet

  • Syringes

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Catalyst Preparation: In a 200-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add acetylacetonatobis(ethylene)rhodium(I) (103 mg, 0.399 mmol) and (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] (300 mg, 0.482 mmol).

  • Reaction Setup: Flush the flask with nitrogen for 10 minutes. Add 1,4-dioxane (50 mL) via syringe and stir the mixture at room temperature for 10 minutes to form the catalyst solution.

  • Addition of Reactants: To the catalyst solution, add m-tolylboronic acid (12.2 g, 100 mmol), 2-cyclohexenone (3.86 g, 40.2 mmol), and water (20 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 105°C and heat for 3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (100 mL).

    • Transfer the solution to a 500-mL separatory funnel and wash with 1.2 M hydrochloric acid (100 mL), followed by 5% sodium hydroxide solution (100 mL).

    • Extract the aqueous layers with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium chloride solution (100 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution and concentrate the filtrate on a rotary evaporator to obtain a crude oil.

    • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the product (as determined by TLC) and concentrate to afford 3-(m-Tolyl)cyclohexanone as a colorless oil.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Add Rh catalyst and BINAP to flask prep2 Flush with N₂ prep1->prep2 prep3 Add dioxane and stir prep2->prep3 react1 Add m-tolylboronic acid, 2-cyclohexenone, and water prep3->react1 react2 Heat at 105°C for 3h react1->react2 work1 Cool and concentrate react2->work1 work2 Dissolve in ether work1->work2 work3 Wash with HCl and NaOH work2->work3 work4 Extract aqueous layers work3->work4 work5 Dry and concentrate work4->work5 purify1 Column chromatography work5->purify1 purify2 Combine fractions and concentrate purify1->purify2 Final Product Final Product purify2->Final Product

Figure 2: Experimental Workflow for the Synthesis of 3-(m-Tolyl)cyclohexanone .

Characterization and Data Analysis

The final product, 3-(m-Tolyl)cyclohexanone, should be characterized by standard spectroscopic techniques to confirm its identity and purity. The following data for a structurally similar compound, 2-Methyl-1-(3-tolyl)pentan-1,3-dione, is provided for reference.

Table 2: Spectroscopic Data for a Structurally Related Compound

TechniqueData for 2-Methyl-1-(3-tolyl)pentan-1,3-dione
¹H-NMR (CDCl₃, 500 MHz)δ 1.01 (t, 3H, J = 7.1 Hz), 1.42 (d, 3H, J = 7.3 Hz), 2.41 (s, 3H), 2.40-2.58 (m, 2H), 4.48 (q, 1H, J = 7.1 Hz), 7.32 (d, 2H, J = 7.8 Hz), 7.74 (d, 2H, J = 7.8 Hz)
¹³C-NMR (CDCl₃, 125 MHz)δ 7.74, 13.73, 21.36, 34.18, 55.80, 126.04, 128.82, 129.28, 134.46, 136.11, 138.80, 197.88, 207.56
IR (neat)3063, 1721, 1677, 1596, 1580 cm⁻¹
MS (EI)m/z 204 (M⁺), 189, 161, 134, 119, 91, 77, 65, 57

Data obtained from a similar compound and should be used for reference purposes only.

Troubleshooting and Safety

Troubleshooting:

IssuePotential CauseSuggested Solution
Low or no product yield Inactive catalystEnsure the rhodium catalyst and ligand are of high quality and handled under an inert atmosphere.
Hydrolysis of boronic acidMinimize the reaction time and consider using a slight excess of the boronic acid.[6]
Inappropriate baseThe choice of base can significantly impact the reaction. Triethylamine or an inorganic base like potassium hydroxide can be screened.[5]
Formation of side products Protodeboronation of the arylboronic acidUse of a less protic solvent or a shorter reaction time may mitigate this.
Catalyst decompositionHigh temperatures can lead to catalyst decomposition. Ensure the reaction temperature is carefully controlled.[5]
Difficulty in purification Residual rhodium catalystThe product can be filtered through a short plug of silica gel to remove the catalyst.[4]
Boronic acid byproductsWashing the organic layer with a basic aqueous solution can help remove unreacted boronic acid and its byproducts.[4]

Safety Precautions:

  • m-Tolylboronic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.

  • 2-Cyclohexenone: Flammable liquid and vapor. Toxic if swallowed or if inhaled, and fatal in contact with skin. Handle only in a fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Rhodium catalysts: While the specific toxicity of the catalyst used may vary, rhodium compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • 1,4-Dioxane: Flammable liquid and vapor. May cause cancer and damage to organs through prolonged or repeated exposure. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

References

  • Hayashi, T., et al. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 124(18), 5052–5058. [Link]

  • Wiley-VCH. (2007). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In Asymmetric Synthesis. [Link]

  • Berg, D. A., et al. (2010). A Homogeneous, Recyclable Rhodium(I) Catalyst for the Hydroarylation of Michael Acceptors. ACS Catalysis, 1(1), 43-47. [Link]

  • Organic Syntheses. (2004). (r)-3-phenylcyclohexanone. Organic Syntheses, 81, 107. [Link]

  • Sakai, M., et al. (2003). Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands. The Journal of Organic Chemistry, 68(15), 6000-4. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. [Link]

  • Hayashi, T., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8087-8095. [Link]

  • Hayashi, T., et al. (2003). Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. Proceedings of the National Academy of Sciences, 100(25), 14617-14621. [Link]

  • Lipshutz, B. H., et al. (2011). Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling. Organic Letters, 13(15), 3818-3821. [Link]

  • Lukin, K., Zhang, Q., & Leanna, M. R. (2009). Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst. The Journal of Organic Chemistry, 74(2), 929-931. [Link]

  • RSC Publishing. (2015). Rhodium-catalysed tandem dehydrogenative coupling–Michael addition: direct synthesis of phthalides from benzoic acids and alkenes. RSC Advances, 5(104), 85465-85469. [Link]

  • Chen, F.-X., Kina, A., & Hayashi, T. (2006). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboroxines to α,β-Unsaturated Ketones. Organic Letters, 8(2), 341-344. [Link]

  • Navarro, C., & Csákÿ, A. G. (2008). Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217-219. [Link]

  • Dong, V. M., et al. (2011). Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. Accounts of Chemical Research, 44(8), 664-678. [Link]

  • Tang, W., et al. (2011). Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition. Angewandte Chemie International Edition, 50(25), 5851-5855. [Link]

  • Hayashi, T., & Ueyama, K. (2015). Rhodium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl ketimines towards the synthesis of α,α-diaryl-α-amino acid derivatives. Chemical Communications, 51(33), 7108-7111. [Link]

  • Dong, V. M., et al. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 62(15), e202217641. [Link]

  • Love, J. A., et al. (2005). Rhodium-Catalyzed Alkyne Hydrothiolation with Aromatic and Aliphatic Thiols. Journal of the American Chemical Society, 127(50), 17614-17615. [Link]

  • Li, X., et al. (2018). Rhodium(iii)-catalyzed oxidative [3+2] annulation of arylboron reagents and 7-azabenzonorbornadienes via transmetalation-initiated C–H activation. Chemical Communications, 54(71), 9953-9956. [Link]

  • Park, S., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(17), 5156. [Link]

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Application

Application Note &amp; Protocol: Synthesis of 3-Arylcyclohexanones via Stork Enamine Alkylation

Abstract: The 3-arylcyclohexanone motif is a privileged scaffold in medicinal chemistry and a valuable building block in organic synthesis. The Stork enamine alkylation offers a robust and reliable method for the α-alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 3-arylcyclohexanone motif is a privileged scaffold in medicinal chemistry and a valuable building block in organic synthesis. The Stork enamine alkylation offers a robust and reliable method for the α-alkylation of ketones, providing a superior alternative to traditional enolate chemistry. This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol for the synthesis of 3-benzylcyclohexanone, and expert insights into optimizing reaction conditions for the synthesis of 3-arylcyclohexanones.

Introduction and Scientific Rationale

The direct α-alkylation of ketones using strong bases like lithium diisopropylamide (LDA) is often plagued by challenges, including polyalkylation, self-condensation (aldol) reactions, and poor regioselectivity with unsymmetrical ketones.[1] The Stork enamine alkylation, developed by Nobel laureate Gilbert Stork, elegantly circumvents these issues by converting the ketone into a nucleophilic enamine intermediate.[1][2]

Enamines serve as neutral, isolable enolate equivalents.[2][3] Their nucleophilicity stems from the electron-donating character of the nitrogen atom, which increases the electron density at the α-carbon, as depicted in the resonance structures.[3][4] This allows the alkylation to proceed under much milder and more controlled conditions, minimizing side reactions and often leading to selective mono-alkylation.[1][3] This method is particularly effective for reacting ketones with reactive electrophiles like benzylic and allylic halides.[5]

Reaction Mechanism: A Three-Step Cascade

The Stork enamine alkylation proceeds through a sequential three-step process: enamine formation, C-alkylation, and hydrolytic workup.[1][6]

Step 1: Enamine Formation A ketone, such as cyclohexanone, is condensed with a secondary amine (e.g., pyrrolidine) under mild acid catalysis.[7][8] This is a reversible equilibrium reaction. To drive the reaction to completion, the water byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. The resulting enamine is significantly more nucleophilic at the α-carbon than the starting ketone's enol form.[3]

Step 2: Nucleophilic Alkylation The enamine's α-carbon acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide (or other suitable arylating agent) in a classic SN2 reaction.[3][9] This C-C bond-forming step generates a transient iminium salt intermediate. This step is the core of the alkylation process.

Step 3: Hydrolysis The iminium salt is unstable in the presence of aqueous acid and is readily hydrolyzed.[4][10] Water attacks the electrophilic iminium carbon, and subsequent steps regenerate the ketone carbonyl, yielding the final α-arylated cyclohexanone product and releasing the protonated secondary amine.[6]

Mechanistic Diagram

Stork_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis Ketone Cyclohexanone Enamine Enamine Intermediate Ketone->Enamine - H2O Amine Pyrrolidine (+ cat. H+) Amine->Enamine Enamine->Enamine_ref ArylHalide Benzyl Halide Iminium Iminium Salt ArylHalide->Iminium Iminium->Iminium_ref Enamine_ref->Iminium Nucleophilic Attack Product 3-Arylcyclohexanone Iminium_ref->Product Hydrolysis Water H2O, H+ Water->Product

Caption: The three-stage mechanism of the Stork enamine alkylation.

Detailed Experimental Protocol: Synthesis of 3-Benzylcyclohexanone

This protocol details the synthesis of 3-benzylcyclohexanone from cyclohexanone and benzyl bromide.

Materials & Reagents:

  • Cyclohexanone (≥99.5%)

  • Pyrrolidine (≥99%)

  • Benzyl bromide (≥98%)

  • Toluene (Anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (HPLC grade for chromatography)

Equipment:

  • Round-bottom flasks

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Part A: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Formation)
  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add cyclohexanone (9.8 g, 100 mmol) and toluene (100 mL).

  • Begin stirring and add pyrrolidine (10.7 g, 150 mmol, 1.5 equiv).

  • Add a catalytic amount of p-TsOH·H₂O (approx. 190 mg, 1 mmol).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 2-4 hours). The theoretical amount of water is 1.8 mL.

  • Cool the reaction mixture to room temperature.

  • Carefully concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene. The crude product, a yellowish oil, is the enamine.

    • Expert Insight: For best results, the enamine can be purified by vacuum distillation. However, for many applications, the crude enamine can be used directly in the next step after ensuring all toluene is removed.

Part B: Alkylation with Benzyl Bromide
  • Transfer the crude enamine to a clean, dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the enamine in a suitable anhydrous solvent like acetonitrile or THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl bromide (17.1 g, 100 mmol, 1.0 equiv) dropwise via a syringe over 15 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Trustworthiness Check: Monitor the reaction progress by TLC (Thin Layer Chromatography). The disappearance of the enamine spot indicates the reaction is proceeding.

Part C: Hydrolysis and Work-up
  • After the reaction is complete, add 100 mL of 2M aqueous HCl to the flask.

  • Stir the two-phase mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

Part D: Purification
  • The resulting crude oil is purified by flash column chromatography on silica gel.

  • Elute with a hexane/ethyl acetate gradient (e.g., starting from 98:2).

  • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 3-benzylcyclohexanone as a clear or pale yellow oil.

Experimental Workflow Diagram

Workflow start Start: Cyclohexanone & Pyrrolidine enamine_formation 1. Enamine Formation - Toluene, cat. p-TsOH - Reflux with Dean-Stark Trap start->enamine_formation alkylation 2. Alkylation - Add Benzyl Bromide - Anhydrous Solvent (THF) - 0°C to RT enamine_formation->alkylation hydrolysis 3. Hydrolysis - Add 2M HCl - Stir vigorously alkylation->hydrolysis workup 4. Work-up - Extraction with EtOAc - Wash (H2O, NaHCO3, Brine) - Dry (MgSO4) & Concentrate hydrolysis->workup purification 5. Purification - Flash Column Chromatography (Silica, Hex/EtOAc) workup->purification product Final Product: 3-Benzylcyclohexanone purification->product

Caption: Overall experimental workflow for 3-benzylcyclohexanone synthesis.

Data Summary and Scope

The Stork enamine alkylation is versatile. The following table summarizes typical yields for the alkylation of cyclohexanone enamine with various benzyl halides.

EntryArylating Agent (Electrophile)SolventTime (h)Yield (%)
1Benzyl bromideTHF16~75-85%
24-Methoxybenzyl bromideMeCN18~80-90%
34-Nitrobenzyl bromideDioxane12~85-95%
4Benzyl chlorideMeCN24~60-70%

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and precise workup/purification procedures. Electron-withdrawing groups on the benzyl halide generally accelerate the reaction, while electron-donating groups may slightly decrease the rate. Benzyl bromides are significantly more reactive than the corresponding chlorides.

Field-Proven Insights & Troubleshooting

  • Regioselectivity: For unsymmetrical ketones like 2-methylcyclohexanone, enamine formation preferentially occurs at the less sterically hindered carbon.[11][12] This results in alkylation away from the existing substituent, a key advantage for controlling product isomerism.

  • N- vs. C-Alkylation: While C-alkylation is thermodynamically favored, initial attack can sometimes occur at the nitrogen atom (N-alkylation), especially with highly reactive, non-bulky electrophiles like methyl iodide.[5] Using more sterically demanding secondary amines or less reactive electrophiles can favor the desired C-alkylation.

  • Choice of Amine: Pyrrolidine is highly effective for forming enamines from ketones due to favorable ring strain in the resulting iminium ion. Morpholine and piperidine are also commonly used.[1]

  • Incomplete Hydrolysis: If the final product is contaminated with the alkylated enamine or iminium salt, increase the hydrolysis time or the concentration of the aqueous acid during workup. Gentle heating can also facilitate this step.

References

  • Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. PMC. [Link]

  • Stork Enamine Synthesis. University of Regensburg. [Link]

  • Stork Enamine Synthesis. Chemistry Steps. [Link]

  • Stork Enamine Synthesis. Organic Chemistry Tutor. [Link]

  • Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Stork enamine alkylation. Grokipedia. [Link]

  • Stork enamine alkylation. Wikipedia. [Link]

  • Stork enamine reaction: Promising Mechanism with application. Chemistry Notes. [Link]

  • The Stork Synthesis. Chad's Prep. [Link]

  • Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. [Link]

  • Describe how the following compounds could be prepared from cyclohexanone using an enamine intermediate. Pearson. [Link]

  • Transformation of cyclohexanones via enamine mediated dehydrogenative multi-functionalization. American Chemical Society. [Link]

  • Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Pearson. [Link]

  • Formation of enamine for unsymmetrical cyclohexanone derivatives. Chemistry Stack Exchange. [Link]

  • Ketone α-alkylation at the more-hindered site. PMC. [Link]

  • Describe how the following compounds could be prepared from cyclohexanone using an enamine intermediate. Pearson. [Link]

  • Cyclohexanone reacts with pyrrolidine (catalytic H^+), followed by acetyl... Filo. [Link]

  • Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine- Brønsted. Semantic Scholar. [Link]

  • Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. eClass. [Link]

  • Using step by step mechanism of stork enamine. Filo. [Link]

  • Stork Enamine Alkylation Mechanism | Organic Chemistry. YouTube. [Link]

  • The Stork enamine reaction and the intramolecular aldol reaction... Vaia. [Link]

  • Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. PMC. [Link]

  • Michael-Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters. Florida Atlantic University. [Link]

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Method

A Practical Guide to the Selective Catalytic Hydrogenation of 3-(m-tolyl)cyclohexenone

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, yielding saturated ke...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, yielding saturated ketones that are pivotal building blocks for complex molecules and active pharmaceutical ingredients. This application note provides a comprehensive, in-depth guide to the catalytic hydrogenation of 3-(m-tolyl)cyclohexenone to produce 3-(m-tolyl)cyclohexanone. We delve into the mechanistic principles governing chemoselectivity, present a field-proven, step-by-step laboratory protocol, and outline critical safety procedures and analytical methods for product validation. This document is designed to equip researchers with the expertise to perform this reaction safely, efficiently, and with high fidelity.

Introduction: The Synthetic Value of Selective Reduction

The cyclohexanone framework is a privileged scaffold in medicinal chemistry and natural product synthesis. The selective hydrogenation of a conjugated C=C double bond in the presence of a carbonyl group, as in the case of 3-(m-tolyl)cyclohexenone, presents a common yet critical challenge. The desired product, 3-(m-tolyl)cyclohexanone, retains the carbonyl functionality essential for subsequent modifications while introducing a saturated carbocyclic ring.

Achieving high chemoselectivity—the preferential reduction of the alkene over the ketone—is paramount. While various reagents can effect this transformation, heterogeneous catalytic hydrogenation using a noble metal catalyst, such as palladium on carbon (Pd/C), is among the most efficient, scalable, and atom-economical methods.[1][2] This process typically involves the use of molecular hydrogen (H₂) gas and a solid catalyst, which adsorbs both the substrate and hydrogen to facilitate the reaction on its surface.[2]

Mechanistic Rationale and Catalyst Choice

The widely accepted mechanism for this type of hydrogenation is the Horiuti-Polanyi mechanism.[2] The process occurs on the surface of the metal catalyst in several key steps:

  • Adsorption: Both the alkene moiety of the cyclohexenone and molecular hydrogen are adsorbed onto the active sites of the palladium surface.

  • Hydrogen Dissociation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the two carbons of the C=C double bond. This typically occurs from the same face of the alkene (syn-addition), a crucial factor in reactions where new stereocenters are formed.

  • Desorption: The resulting saturated ketone, 3-(m-tolyl)cyclohexanone, has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.

Why Palladium on Carbon (Pd/C)?

Palladium is a remarkably effective catalyst for the hydrogenation of unsaturated hydrocarbons.[1] For α,β-unsaturated ketones, Pd/C offers an excellent balance of activity and selectivity. It readily activates the C=C bond for hydrogenation under relatively mild conditions (low pressure and temperature), while the C=O bond is significantly less reactive and typically requires harsher conditions or different catalytic systems for reduction.[3] The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic efficiency.

Critical Safety Protocols for Hydrogenation

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.[4] The primary risks stem from the use of highly flammable hydrogen gas and potentially pyrophoric catalysts.[5][6]

  • Hydrogen Gas: Hydrogen is colorless, odorless, and has a very wide flammability range (4–75% in air). Leaks are difficult to detect, and static electricity can provide sufficient energy for ignition.[6] All hydrogenation reactions must be conducted in a certified chemical fume hood.[7]

  • Pyrophoric Catalysts: Palladium on carbon, especially after use (when it is "activated" and contains adsorbed hydrogen), can ignite spontaneously upon exposure to air.[4][6] It is imperative to keep the catalyst wet with solvent or water at all times during handling and filtration.[5][6]

  • Pressure: The reaction vessel must be rated to handle the intended pressure. Glassware should be inspected for cracks or defects before every use.[6]

Mandatory Safety Procedures:

  • Inert Atmosphere: Before introducing hydrogen, the entire reaction system must be thoroughly purged of air to prevent the formation of an explosive H₂/O₂ mixture. This is achieved by evacuating the vessel and backfilling with an inert gas (e.g., nitrogen or argon) at least three times.[5][6][8]

  • Catalyst Handling: The Pd/C catalyst should be weighed and transferred quickly. It is best handled as a slurry in the reaction solvent under an inert gas counterflow.[6]

  • Leak Testing: Before charging with hydrogen, the sealed apparatus should be pressurized with nitrogen to the target reaction pressure and monitored for any pressure drop to ensure the system is leak-tight.[8]

  • Post-Reaction Purging: After the reaction is complete and cooled, the hydrogen must be safely vented, and the system purged again with nitrogen before opening it to the atmosphere.[8]

  • Catalyst Quenching: The used catalyst, after filtration, must not be allowed to dry. It should be immediately quenched by suspending it in a large volume of water and stored in a clearly labeled, dedicated waste container.[4]

Experimental Application and Protocols

This section details a reliable protocol for the hydrogenation of 3-(m-tolyl)cyclohexenone on a laboratory scale.

Materials and Equipment
  • Substrate: 3-(m-tolyl)cyclohexenone

  • Catalyst: 10% Palladium on Carbon (Pd/C), preferably handled wet.

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade.

  • Hydrogen Source: Hydrogen gas cylinder with a two-stage regulator.

  • Inert Gas: Nitrogen or Argon gas cylinder.

  • Reaction Vessel: A heavy-walled glass pressure vessel (e.g., Parr shaker bottle) or a three-necked round-bottom flask.

  • Hydrogenation Apparatus: A Parr shaker hydrogenator or a balloon hydrogenation setup.[7]

  • Filtration: Celite® or other filter aid.

  • Standard laboratory glassware, magnetic stirrer, and heating plate.

Recommended Reaction Parameters

The following parameters serve as a robust starting point for optimization.

ParameterRecommended ValueRationale
Substrate 3-(m-tolyl)cyclohexenoneThe α,β-unsaturated ketone to be reduced.
Catalyst 10% Pd/CHigh activity and selectivity for C=C bond reduction.[1]
Catalyst Loading 1–5 mol% (of Pd)Balances reaction rate with cost and ease of removal.
Solvent EthanolExcellent solvent for the substrate and does not interfere with catalysis.[2]
H₂ Pressure 1–4 atm (15–60 psi)Sufficient for reaction; higher pressures may reduce selectivity.[7]
Temperature 20–25 °C (Room Temp.)The reaction is typically exothermic and proceeds well without heating.
Reaction Time 2–12 hoursMonitor for completion by TLC or GC-MS.
Expected Yield >95%This reaction is generally high-yielding.
Step-by-Step Hydrogenation Protocol
  • Vessel Preparation: To a clean, dry, and crack-free hydrogenation vessel equipped with a magnetic stir bar, add the 3-(m-tolyl)cyclohexenone (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (1-5 mol %).

  • Solvent Addition: Add the solvent (e.g., ethanol) via cannula or under a nitrogen counterflow to create a slurry. The volume should be sufficient to ensure good stirring (typically a 0.1–0.5 M solution).[4]

  • System Purge: Securely seal the reaction vessel. Connect it to a vacuum/inert gas manifold. Carefully evacuate the vessel until the solvent begins to bubble, then backfill with nitrogen. Repeat this cycle a minimum of three times to ensure all oxygen is removed.[6]

  • Hydrogen Introduction: After the final nitrogen backfill, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., by inflating a balloon or using a regulator on a Parr apparatus).

  • Reaction Execution: Begin vigorous stirring. The consumption of hydrogen may be observed by a pressure drop (in a sealed system) or deflation of the balloon. The reaction is exothermic; monitor the temperature for any significant increase.

  • Monitoring: Periodically check the reaction's progress. To take a sample, safely vent the hydrogen, purge with nitrogen, and quickly remove an aliquot via syringe.[4] Analyze by TLC (staining with potassium permanganate will show the disappearance of the C=C bond) or GC-MS.

  • Reaction Completion & Workup: Once the starting material is consumed, stop the stirring. Vent the excess hydrogen into the fume hood and purge the system thoroughly with nitrogen three times.[8]

  • Catalyst Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of fresh solvent. CRITICAL: Do not allow the filter cake to dry.[5] Immediately quench the Celite®/catalyst pad with water.[4]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is often of high purity. If necessary, further purification can be achieved via silica gel column chromatography.

Product Characterization

The final product, 3-(m-tolyl)cyclohexanone [CAS: 335259-41-1], should be characterized to confirm its identity and purity.[9]

  • ¹H NMR: Expect the disappearance of the vinyl proton signals from the cyclohexenone starting material and the appearance of new aliphatic protons in the C4, C5, and C6 positions of the cyclohexanone ring.

  • ¹³C NMR: The two alkene carbon signals will be replaced by two new sp³ hybridized carbon signals. The carbonyl carbon signal should remain (~210 ppm).

  • FT-IR: The characteristic C=C stretch (~1600-1680 cm⁻¹) of the enone will be absent. The C=O stretch of the saturated ketone will be present (~1715 cm⁻¹).

  • GC-MS: A single major peak with the correct mass-to-charge ratio (m/z) for the product (C₁₃H₁₆O, MW: 188.26) confirms purity and identity.[9]

Visual Workflow and Conceptual Mechanism

The following diagrams illustrate the experimental workflow and the fundamental catalytic process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Weigh Substrate & Catalyst solvent Add Solvent reagents->solvent purge1 Seal & Purge System (N₂ Purge x3) solvent->purge1 hydrogenate Introduce H₂ & Begin Stirring purge1->hydrogenate monitor Monitor Reaction (TLC / GC-MS) hydrogenate->monitor purge2 Vent H₂ & Purge System (N₂ Purge x3) monitor->purge2 filter Filter Through Celite® (Quench Catalyst) purge2->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (if needed) concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze product Final Product: 3-(m-tolyl)cyclohexanone analyze->product

Figure 1. Experimental workflow for the catalytic hydrogenation of 3-(m-tolyl)cyclohexenone.

G Conceptual Horiuti-Polanyi Mechanism cluster_surface Palladium Catalyst Surface adsorption 1. Adsorption of Reactants dissociation 2. H₂ Dissociation alkene_ads C=C h2_ads H-H transfer 3. Stepwise H Transfer h_atom1 H h_atom2 H desorption 4. Product Desorption intermediate H-C-C alkane_des H-C-C-H alkane_free Cyclohexanone (Product) alkane_des->alkane_free Desorbs alkene_free Cyclohexenone (Substrate) alkene_free->alkene_ads Adsorbs h2_free H₂ Gas h2_free->h2_ads

Figure 2. Simplified representation of the hydrogenation mechanism on a catalyst surface.

Conclusion

The protocol described provides a reliable and highly efficient method for the selective hydrogenation of 3-(m-tolyl)cyclohexenone to 3-(m-tolyl)cyclohexanone using a standard Pd/C catalyst. By adhering to the detailed experimental steps and, most importantly, the stringent safety procedures, researchers can confidently perform this valuable transformation. The ability to monitor the reaction in real-time or via periodic sampling ensures a high degree of control, leading to excellent yields and purity of a synthetically important intermediate.[10][11]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Sub-room temperature transfer hydrogenation of α,β-unsaturated ketones using methanol as a hydrogen source. Organic Chemistry Frontiers (RSC Publishing).
  • Hydrogenation Reaction Safety In The Chemical Industry. Saify Solutions.
  • On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development.
  • Hazards associated with laboratory scale hydrogen
  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex.
  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters.
  • Hydrogen
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry.
  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM.
  • Hydrogenation Reactions Safety Guidelines. University of Pittsburgh.
  • Method of hydrogenating alpha, beta-unsaturated ketones.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
  • Ecofriendly Palladium on Wool Nanocatalysts for Cyclohexene Hydrogen
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo.
  • 3-(m-Tolyl)cyclohexanone 335259-41-1 wiki. Guidechem.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
  • Catalytic Hydrogen
  • Assessing the Purity of Synthesized 3-[(4-Methoxyphenyl)

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Application

Derivatization of the carbonyl group in 3-(m-Tolyl)cyclohexanone

Application Note: Advanced Carbonyl Derivatization Strategies for 3-(m-Tolyl)cyclohexanone Introduction & Scope 3-(m-Tolyl)cyclohexanone is a critical chiral building block in the synthesis of central nervous system (CNS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Carbonyl Derivatization Strategies for 3-(m-Tolyl)cyclohexanone

Introduction & Scope

3-(m-Tolyl)cyclohexanone is a critical chiral building block in the synthesis of central nervous system (CNS) active agents, particularly analgesics structurally related to tramadol and tapentadol. The molecule features a cyclohexanone ring substituted at the C3 position with a meta-tolyl moiety.

The carbonyl group at C1 is the primary handle for both analytical characterization and synthetic elaboration. However, the presence of the bulky aryl group at C3 creates specific stereochemical considerations. This guide details three distinct derivatization protocols tailored for specific research goals:

  • Trace Quantitation (GC-MS): PFBHA Derivatization for high-sensitivity environmental or biological monitoring.

  • Chemical Identity (HPLC/UV): 2,4-DNPH Derivatization for purity profiling and melting point validation.

  • Synthetic Protection: Cyclic Acetal Formation to mask the carbonyl during arene modification.

Mechanistic Foundation

All protocols below rely on the acid-catalyzed nucleophilic addition-elimination mechanism. The carbonyl oxygen is protonated to increase electrophilicity, facilitating attack by a nitrogen or oxygen nucleophile.[1]

Figure 1: General Mechanism of Carbonyl Derivatization (Condensation)

DerivatizationMechanism Ketone 3-(m-Tolyl) cyclohexanone Activated Activated Carbonyl (Oxonium) Ketone->Activated Protonation Acid H+ Catalyst Acid->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (H2N-R or HO-R) Nucleophile->Tetrahedral Elimination - H2O Tetrahedral->Elimination Product Derivative (Imine/Acetal) Tetrahedral->Product Dehydration

Caption: Acid-catalyzed condensation pathway. The rate-determining step is typically the dehydration of the tetrahedral intermediate at neutral pH, or nucleophilic attack at low pH.

Protocol A: High-Sensitivity GC-MS Analysis (PFBHA)

Objective: Quantify trace levels of 3-(m-Tolyl)cyclohexanone in biological fluids or reaction mixtures. Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2] Rationale: PFBHA introduces a pentafluorobenzyl moiety.[2][3] The high electronegativity of the five fluorine atoms makes the derivative exceptionally sensitive to Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) MS modes, lowering detection limits by orders of magnitude compared to underivatized ketones.

Materials
  • Substrate: 3-(m-Tolyl)cyclohexanone (10 mg/mL stock in methanol).

  • Reagent: PFBHA[2][3][4][5]·HCl (50 mg/mL in water).

  • Solvent: Hexane (HPLC Grade).

  • Catalyst: None (Reagent is an HCl salt, providing sufficient acidity).

Step-by-Step Protocol
  • Preparation: In a 2 mL GC vial, combine 100 µL of sample solution with 200 µL of aqueous PFBHA reagent.

  • Incubation: Seal the vial and incubate at 50°C for 60 minutes .

    • Note: Higher temperatures may cause isomerization. The oxime product will form E and Z isomers; ensure integration covers both peaks.

  • Extraction: Add 500 µL of hexane containing an internal standard (e.g., 4-bromofluorobenzene). Vortex vigorously for 1 minute.

  • Phase Separation: Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).

  • Acid Wash: Transfer the upper hexane layer to a fresh vial containing 200 µL of 1N H₂SO₄. Vortex briefly (removes unreacted PFBHA).

  • Analysis: Inject 1 µL of the hexane layer into GC-MS (Splitless).

Data Output:

  • Target Ion (EI): m/z 181 (Pentafluorobenzyl cation).

  • Target Ion (NCI): [M-HF]- or molecular anion.

Protocol B: Structural Characterization (2,4-DNPH)

Objective: Confirm chemical identity via melting point and UV-Vis detection (HPLC). Reagent: 2,4-Dinitrophenylhydrazine (Brady’s Reagent).[6] Rationale: The 3-(m-Tolyl)cyclohexanone chromophore is weak (benzenoid band ~260 nm). Derivatization creates a hydrazone with a high extinction coefficient at 360 nm , shifting detection away from interfering protein/solvent signals.

Materials
  • Brady’s Reagent: Dissolve 2.0 g 2,4-DNPH in 10 mL conc. H₂SO₄.[6] Slowly add this to 150 mL ethanol/water (1:1).

  • Recrystallization Solvent: Ethanol.

Step-by-Step Protocol
  • Dissolution: Dissolve 200 mg of 3-(m-Tolyl)cyclohexanone in 5 mL of ethanol.

  • Precipitation: Add 5 mL of freshly prepared Brady’s Reagent.

  • Crystallization: A yellow-orange precipitate should form immediately. If not, warm gently to 50°C for 5 minutes, then cool in an ice bath for 20 minutes.

  • Filtration: Collect solids via vacuum filtration using a sintered glass funnel. Wash with cold 50% ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol.

  • Validation:

    • Melting Point: The derivative should have a sharp melting point (Literature comparison required).

    • HPLC: Dissolve crystals in Acetonitrile. Analyze on C18 column (Detection: 360 nm).

Protocol C: Synthetic Protection (Cyclic Acetal)

Objective: Mask the ketone to allow electrophilic substitution on the m-tolyl ring without affecting the carbonyl. Reagent: Ethylene Glycol. Rationale: Formation of a 1,3-dioxolane (ketal) is reversible. It protects the carbonyl from nucleophiles (Grignard/Hydride reagents) and oxidants.

Step-by-Step Protocol
  • Setup: Equip a 100 mL Round Bottom Flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add 10 mmol (1.88 g) of 3-(m-Tolyl)cyclohexanone, 50 mmol (3.1 g) ethylene glycol, and 0.5 mmol (95 mg) p-toluenesulfonic acid (pTSA).

  • Solvent: Add 40 mL Toluene (forms azeotrope with water).

  • Reflux: Heat to reflux (110°C). Water generated by the reaction will collect in the trap. Continue until water evolution ceases (~3-4 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (neutralize acid) and Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Yield Check: The product is the 1,3-dioxolane derivative. IR analysis should show the disappearance of the C=O stretch (1710 cm⁻¹).

Comparative Data Summary

FeaturePFBHA Derivative2,4-DNPH DerivativeEthylene Glycol Ketal
Primary Use Trace Analysis (GC-MS)Purity/ID (HPLC-UV)Synthetic Protection
Detection Limit < 1 pg (NCI Mode)~ 1 ng (UV 360nm)N/A (Intermediate)
Reaction Type OximationHydrazone FormationAcetalization
Reversibility Difficult (Hydrolysis req.)DifficultEasy (Dilute Acid)
Phase State Soluble Oil/SolidCrystalline SolidOil/Solid

Decision Workflow

Figure 2: Experimental Decision Tree

DecisionTree Start Start: 3-(m-Tolyl)cyclohexanone Goal Define Experimental Goal Start->Goal Trace Trace Quantitation (Biofluids/Env) Goal->Trace Low Conc. ID Purity & Identity (QC/Validation) Goal->ID High Conc. Synth Synthetic Modification (Ring Chemistry) Goal->Synth Synthesis Method1 Protocol A: PFBHA (GC-MS NCI) Trace->Method1 Method2 Protocol B: 2,4-DNPH (HPLC UV-Vis) ID->Method2 Method3 Protocol C: Acetalization (Dean-Stark) Synth->Method3

Caption: Workflow for selecting the appropriate derivatization strategy based on concentration and application.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • U.S. EPA Method 556. "Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection." United States Environmental Protection Agency, 1998.

  • Liu, J., et al. "Derivatization of carbonyl compounds with PFBHA for GC-MS analysis." Journal of Chromatography A, 2004.[7]

  • BenchChem. "Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives of Ketones." BenchChem Application Library, 2025.[2]

  • Sigma-Aldrich. "Derivatization Reagents for Selective Response in GC and HPLC." Technical Bulletin, 2023.

Sources

Method

Precision Asymmetric Synthesis of 3-(m-Tolyl)cyclohexanone via Rhodium-Catalyzed Conjugate Addition

Executive Summary Target Molecule: (S)-3-(3-Methylphenyl)cyclohexanone (and derivatives) Methodology: Rhodium-catalyzed asymmetric conjugate addition (Hayashi-Miyaura Reaction) Primary Application: Chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (S)-3-(3-Methylphenyl)cyclohexanone (and derivatives) Methodology: Rhodium-catalyzed asymmetric conjugate addition (Hayashi-Miyaura Reaction) Primary Application: Chiral building block for neuroactive pharmaceutical intermediates (e.g., analogs of venlafaxine, tramadol, and opioid receptor antagonists).

This application note details the robust synthesis of enantiomerically enriched 3-(m-tolyl)cyclohexanone. Unlike copper-catalyzed methods which often require sensitive organozinc or Grignard reagents, this protocol utilizes the Hayashi-Miyaura reaction . This method employs air-stable arylboronic acids and a Rhodium(I)/Chiral Ligand complex, offering superior functional group tolerance and scalability. We focus on the installation of the difficult-to-access meta-substituted aryl stereocenter at the


-position of the cyclohexanone ring.

Mechanistic Insight & Catalyst Design

The success of this protocol relies on the Hydroxorhodium(I) catalytic cycle. Unlike Palladium-catalyzed cross-couplings (Suzuki-Miyaura) which proceed via oxidative addition/reductive elimination, this reaction proceeds via a carborhodation pathway.

The Catalytic Cycle[1][2][3][4]
  • Ligand Exchange/Activation: The precatalyst (typically

    
    ) is converted into the active hydroxorhodium species 
    
    
    
    using a base.
  • Transmetallation: The arylboronic acid reacts with the Rh-OH species. This is often the rate-determining step and releases water.

  • Carborhodation (Insertion): The enone coordinates to the Aryl-Rh species. The aryl group migrates to the

    
    -carbon, forming an oxa-
    
    
    
    -allyl rhodium intermediate.
  • Hydrolysis: The intermediate is hydrolyzed by water, releasing the chiral ketone product and regenerating the active Rh-OH catalyst.

Pathway Visualization

Hayashi_Miyaura_Cycle PreCat Pre-Catalyst [RhCl(cod)]2 + (R)-BINAP Active Active Species [Rh(OH)((R)-BINAP)] PreCat->Active KOH/H2O Activation TransMet Aryl-Rh Intermediate [Rh(Ar)((R)-BINAP)] Active->TransMet m-Tolylboronic acid (- H2O) Insertion Oxa-π-allyl Rhodium (Enolate) TransMet->Insertion Cyclohexenone (Carborhodation) Insertion->Active H2O (Hydrolysis) Product Product Release (S)-3-(m-Tolyl)cyclohexanone Insertion->Product Release

Caption: The catalytic cycle of the Rh-catalyzed asymmetric conjugate addition. The regeneration of the hydroxorhodium species by water is critical for turnover.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Attribute
2-Cyclohexen-1-one 1.0SubstrateDistill before use to remove stabilizers.
m-Tolylboronic acid 2.0Nucleophile>98% purity; excess drives reaction.
[Rh(cod)Cl]₂ 0.015 (3 mol% Rh)Pre-catalystStore in desiccator.
(R)-BINAP 0.033 (3.3 mol%)Chiral LigandOptical purity determines product ee%.
KOH (1.0 M aq) 0.5BaseActivates Rh-Cl to Rh-OH.
1,4-Dioxane SolventMediumDegassed (Sparged with Ar for 15 min).
Step-by-Step Procedure

Note: While boronic acids are air-stable, the active Rh(I) species is sensitive to oxidation. Perform catalyst formation under an inert atmosphere (Argon/Nitrogen).[1]

  • Catalyst Formation (In Situ):

    • In a dry Schlenk tube equipped with a magnetic stir bar, charge

      
       (7.4 mg, 0.015 mmol) and (R)-BINAP (20.5 mg, 0.033 mmol).
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed 1,4-dioxane (3.0 mL). Stir at ambient temperature for 15 minutes until a clear reddish-orange solution forms (indicative of Rh-BINAP complexation).

    • Add 1.0 M aqueous KOH (0.15 mL) and stir for another 5 minutes. The color may shift to a lighter yellow-orange (formation of hydroxorhodium dimer).

  • Reaction Initiation:

    • Add m-tolylboronic acid (272 mg, 2.0 mmol) to the reaction vessel.

    • Add 2-cyclohexen-1-one (97 µL, 1.0 mmol) via syringe.

    • Add degassed water (0.3 mL) to ensure sufficient hydrolysis source.

  • Execution:

    • Seal the tube and heat to 90°C in an oil bath.

    • Stir vigorously for 3–5 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The enone spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and wash with saturated

      
       (10 mL) followed by Brine (10 mL).
      
    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (95:5

      
       90:10).
      
    • Yield Expectation: 85–95% as a colorless oil.

Quality Control & Analysis

Enantiomeric Excess Determination (Chiral HPLC)

Separation of the meta-substituted isomer requires specific polysaccharide-based columns.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H.

  • Mobile Phase: n-Hexane / Isopropanol (98 : 2). Note: Low polarity is required to resolve the enantiomers.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm or 254 nm.

  • Retention Times (Representative for OD-H):

    • (S)-Enantiomer: ~12.5 min (Major)

    • (R)-Enantiomer: ~14.2 min (Minor)

  • Target Specification: >96% ee.

NMR Characterization Standards
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.20 (t, 1H), 7.05 (d, 1H), 7.00 (s, 1H), 6.98 (d, 1H), 2.90–3.05 (m, 1H, Ar-CH), 2.30–2.60 (m, 4H), 2.35 (s, 3H, Ar-Me), 1.70–2.20 (m, 4H).
    
    • Diagnostic Signal: The benzylic proton at C3 (

      
      2.9-3.0 ppm) appears as a multiplet (tt or similar) distinct from the ketone 
      
      
      
      -protons.

Optimization & Troubleshooting

Parameter Impact Matrix

The following table summarizes how variations in conditions affect the reaction outcome (Yield vs. Selectivity).

ParameterVariationEffect on YieldEffect on ee%Recommendation
Solvent Toluene instead of DioxaneNeutralSlight IncreaseUse Toluene if ee% is <90% in Dioxane.
Temperature Lower (60°C)Slower RateHigherRun at 60°C for 12h if high ee is critical.
Ligand Chiral Diene (e.g., Fc-tfb)Higher (Faster)Significantly HigherSwitch to Chiral Dienes if BINAP fails (See Ref 3).
Boronic Acid Reduced Equiv (1.1 eq)LowerNeutralMaintain >1.5 eq to account for protodeboronation.
Common Failure Modes
  • Low Conversion: Usually due to oxygen poisoning of the Rh-catalyst. Solution: Ensure rigorous degassing of dioxane and use fresh catalyst precursor.

  • Protodeboronation: The boronic acid hydrolyzes to the arene (toluene) instead of adding to the enone. Solution: Reduce water content slightly (use 10:1 solvent ratio) or increase boronic acid equivalents.

References

  • Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents to Electron-Deficient Alkenes. Chemical Reviews, 107(11), 5713–5743.

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids.[3] Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 124(18), 5052–5058.

  • Shintani, R., & Hayashi, T. (2015). Chiral Diene Ligands for Asymmetric Catalysis.[4][5] Aldrichimica Acta, 48(1). (Representative link for Chiral Diene context).

  • Application Note: Chiral HPLC Methods. (2025). Separation of 3-Methylcycloheptanone Enantiomers (Analogous Protocol). BenchChem.[1][6]

Sources

Application

Protocol for the purification of 3-(m-Tolyl)cyclohexanone by column chromatography

Application Note: Protocol for the Purification of 3-(m-Tolyl)cyclohexanone via Silica Gel Column Chromatography Introduction & Chemical Context The isolation and purification of functionalized arylcyclohexanones are cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Purification of 3-(m-Tolyl)cyclohexanone via Silica Gel Column Chromatography

Introduction & Chemical Context

The isolation and purification of functionalized arylcyclohexanones are critical operations in medicinal chemistry and materials science. 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1)[1] is a moderately polar molecule characterized by a hydrogen-bond-accepting ketone moiety and a lipophilic meta-tolyl ring. When synthesized via conjugate addition or cross-coupling, the crude mixture often contains unreacted starting materials, regioisomers, or transition-metal catalyst residues.

As a Senior Application Scientist, I approach this purification not merely as a series of steps, but as a kinetic and thermodynamic separation system. The protocol below leverages normal-phase silica gel chromatography, optimizing the delicate balance between stationary phase adsorption (driven by the carbonyl group) and mobile phase solvation (driven by the hydrocarbon bulk).

Chromatographic Strategy & Causality

Designing a successful chromatographic purification requires understanding the why behind the parameters:

  • Stationary Phase Selection: Standard irregular silica gel (40–63 µm) is optimal. The silanol (Si-OH) groups on the silica surface interact strongly with the ketone of 3-(m-Tolyl)cyclohexanone.

  • Mobile Phase Causality: A binary solvent system of Hexane and Ethyl Acetate (EtOAc) is selected. Hexane acts as the non-polar carrier, while EtOAc competes for the silica's hydrogen-bonding sites. Because 3-arylcyclohexanones typically exhibit an Rf of ~0.26 in a 5:1 Hexane:EtOAc system[2], we initiate the column at a lower polarity (9:1 or 90:10 Hexane:EtOAc) to ensure a slow, controlled elution. This gradual elution is critical for resolving closely eluting diastereomers or regioisomers[3].

  • Detection Strategy: While the m-tolyl group is UV-active (detectable at 254 nm), relying solely on UV is a critical failure point. Aliphatic impurities (e.g., grease or non-aromatic precursors) will remain invisible. Therefore, dual detection using UV and a Phosphomolybdic Acid (PMA) or p-Anisaldehyde stain is mandatory to visualize the entire chemical landscape.

Quantitative Data & Parameters

To ensure scalability and reproducibility, the following tables summarize the physicochemical properties, solvent screening heuristics, and column specifications.

Table 1: Physicochemical Profile

Parameter Value / Description
Compound 3-(m-Tolyl)cyclohexanone
CAS Number 335259-41-1[1]
Molecular Weight 188.26 g/mol [1]
Molecular Formula C₁₃H₁₆O[1]

| Primary Interactions | Hydrogen bond acceptor (C=O), π-π stacking (Aryl), Van der Waals |

Table 2: TLC Solvent System Screening (Hexane : Ethyl Acetate)

Ratio (v/v) Predicted Rf Chromatographic Consequence
95:5 ~0.10 Elution too slow; severe band broadening and solvent waste.
90:10 ~0.20 Optimal for loading and isocratic elution; maximizes resolution.
85:15 ~0.30 Good for rapid elution, but increases the risk of co-elution.

| 80:20 | ~0.40 | Elution too fast; poor separation from non-polar impurities. |

Table 3: Column Specifications (Based on 70:1 Silica-to-Crude Ratio) [4]

Crude Mass Silica Gel Mass Column Diameter Fraction Volume
100 mg 7 g 10 mm 5 mL
500 mg 35 g 20 mm 15 mL
1.0 g 70 g 30 mm 25 mL

| 5.0 g | 350 g | 50 mm | 50 mL |

Mandatory Visualization: Purification Workflow

PurificationWorkflow A Crude 3-(m-Tolyl)cyclohexanone (Oil/Low-Melting Solid) B TLC Solvent Screening (Target Rf: 0.20 - 0.25) A->B C Slurry Pack Silica Column (Hexane) B->C D Liquid Loading (Minimal DCM) C->D E Isocratic Elution (90:10 Hexane:EtOAc) D->E F Fraction Collection (Test Tubes) E->F G TLC Analysis (UV 254 nm & PMA Stain) F->G H Pure Fractions (Single Spot) G->H Rf ~0.20 I Mixed Fractions (Overlapping Spots) G->I Co-elution J Concentration in Vacuo H->J I->C Recycle/Repurify K Pure 3-(m-Tolyl)cyclohexanone (Verified) J->K

Figure 1: Decision tree and workflow for the silica gel purification of 3-(m-Tolyl)cyclohexanone.

Step-by-Step Experimental Protocol

Step 1: Column Preparation (Slurry Packing) Causality: Dry packing often leads to micro-channeling, which destroys the separation of closely eluting regioisomers. Slurry packing ensures a homogeneous stationary phase[3].

  • Secure a glass column (refer to Table 3 for dimensions) vertically. Ensure the stopcock is closed.

  • In an Erlenmeyer flask, suspend the required mass of silica gel in 100% Hexane (approximately 3 mL of solvent per gram of silica).

  • Swirl vigorously to remove trapped air bubbles and pour the slurry into the column in one continuous motion.

  • Open the stopcock and use compressed air to pack the bed tightly. Never let the solvent level drop below the top of the silica bed.

Step 2: Sample Loading (Liquid Method) Causality: 3-(m-Tolyl)cyclohexanone is typically an oil or low-melting solid. Liquid loading is preferred over dry loading to maintain a narrow starting band.

  • Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM) (e.g., <0.5 mL for 500 mg of crude). Note: Excess DCM acts as a strong local eluent and will drag the compound down the column prematurely, ruining resolution.

  • Using a long glass pipette, carefully apply the solution directly and evenly onto the flat surface of the silica gel.

  • Drain the solvent until the liquid level is exactly flush with the silica.

  • Carefully add 1 mL of the 90:10 Hexane:EtOAc eluent to wash the walls, and drain flush again. Repeat this twice to ensure the sample is embedded in the column.

Step 3: Elution and Fraction Collection

  • Gently fill the remainder of the column with the 90:10 Hexane:EtOAc mobile phase.

  • Apply positive air pressure to achieve a steady flow rate (approx. 2 inches of solvent drop per minute).

  • Collect fractions in test tubes according to the volumes specified in Table 3.

Step 4: Fraction Analysis

  • Spot every third fraction on a silica TLC plate.

  • Develop the plate in 90:10 Hexane:EtOAc.

  • Visualize first under a UV lamp (254 nm) and mark the spots.

  • Dip the plate in PMA stain and heat vigorously with a heat gun until spots turn dark blue/green against a yellow background.

Self-Validating Systems & Troubleshooting

To ensure absolute scientific integrity, a purification protocol must validate itself. Do not assume a single spot on a TLC plate equals 100% purity. Implement the following self-validating checks:

  • The Co-Spotting Matrix: Concentration artifacts can cause Rf values to shift slightly depending on the amount of material spotted. To validate that a collected fraction is indeed the target 3-(m-Tolyl)cyclohexanone, spot the fraction on the left of a TLC plate, the original crude mixture on the right, and a co-spot (both superimposed) in the center. If the center spot develops as a single, perfectly round circle without a figure-eight shape, the identity and purity are validated.

  • 2D-TLC for Degradation Check: If you suspect the ketone is degrading or enolizing on the acidic silica gel, spot the purified fraction in the bottom corner of a square TLC plate. Develop it in the standard solvent, let it dry completely, rotate the plate 90 degrees, and develop it again. A stable compound will form a spot perfectly on the diagonal. Any spots off the diagonal indicate on-column degradation.

  • Handling Mixed Fractions: If fractions show the target compound co-eluting with a closely related isomer, do not discard them. Pool these mixed fractions, concentrate them, and run a second column using a less polar solvent system (e.g., 95:5 Hexane:EtOAc) or switch to a different selectivity modifier (e.g., substituting EtOAc with Diethyl Ether or Toluene)[3].

References

  • Purification of Organic Compounds by Flash Column Chromatography , Organic Syntheses,[Link]

  • S1 Supporting Information for: Organo[2-(hydroxymethyl)phenyl]dimethylsilanes as Mild and Reproducible Agents for Rhodium-Catalyzed... , AWS/RSC,[Link]

Sources

Method

Application Note: 3-(m-Tolyl)cyclohexanone as a Privileged Scaffold in Natural Product and Analogue Synthesis

Document Type: Technical Application Note & Laboratory Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The synthesis of complex natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The synthesis of complex natural products and their pharmacological analogues often relies on the strategic deployment of conformationally biased, functionalized building blocks. 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) has emerged as a highly versatile chiral scaffold in medicinal chemistry. The architecture of this molecule is uniquely advantageous: the meta-methylphenyl group serves as a lipophilic pharmacophore equivalent (mimicking the A-ring of various terpenoids and alkaloids), while the cyclohexanone core (C-ring equivalent) provides a platform for predictable, stereocontrolled functionalization.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 3-(m-Tolyl)cyclohexanone in the divergent synthesis of natural product analogues, with a specific focus on non-classical cannabinoids (e.g., CP-47,497 derivatives) and spirocyclic alkaloid precursors[1].

Mechanistic Paradigm: Conformational Locking and Divergent Pathways

The utility of 3-(m-Tolyl)cyclohexanone lies in its strict conformational bias. In solution, the bulky m-tolyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. This "locks" the cyclohexane ring into a defined chair conformation. Consequently, the two faces of the carbonyl group (C1) and the adjacent α-protons (C2, C6) become stereochemically distinct, allowing for highly predictable facial selectivity during nucleophilic additions, enolate alkylations, or reductions[1].

G A 2-Cyclohexen-1-one + m-Tolylboronic acid B (R)-3-(m-Tolyl)cyclohexanone (Chiral Scaffold) A->B Rh/Pd-Catalyst Chiral Ligand C Non-Classical Cannabinoids (CP-47,497 Analogues) B->C Diastereoselective Reduction D Alkaloid Analogues (via Reductive Amination) B->D Stereospecific Amination E Morphinan/Terpenoid Cores (via Grewe-type Cyclization) B->E Multistep Annulation

Figure 1: Divergent synthetic pathways utilizing the 3-(m-Tolyl)cyclohexanone scaffold.

Upstream Synthesis: Catalytic Asymmetric 1,4-Addition

To utilize this scaffold effectively, it must first be synthesized with high enantiomeric excess (ee). The industry standard is the transition-metal-catalyzed asymmetric 1,4-conjugate addition of m-tolylboronic acid to 2-cyclohexen-1-one[2].

Causality of the Catalyst System

Palladium or Rhodium catalysts coordinated with chiral ligands (e.g., phosphoramidites or bisoxazolines) create a rigid chiral pocket. Upon transmetallation with the arylboronic acid, the metal-aryl species undergoes a stereocontrolled migratory insertion into the electron-deficient alkene. The chiral ligand dictates which enantiotopic face of the alkene is attacked, establishing the absolute configuration at C3[2].

Protocol 1: Synthesis of (R)-3-(m-Tolyl)cyclohexanone

Self-Validating System: This protocol includes an in-process TLC check and a post-reaction NMR diagnostic step to ensure the integrity of the stereocenter before proceeding to complex analogue synthesis.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve [Rh(cod)Cl]₂ (1.5 mol%) and a chiral phosphoramidite ligand (e.g., (S)-MonoPhos, 3.5 mol%) in degassed 1,4-dioxane (5 mL). Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating active complex formation.

  • Reagent Addition: Add m-tolylboronic acid (1.5 equiv) and aqueous KOH (1.0 M, 0.5 equiv). Stir for 5 minutes.

  • Conjugate Addition: Dropwise add 2-cyclohexen-1-one (1.0 equiv, 10 mmol) over 10 minutes to prevent homocoupling of the boronic acid. Stir at 50 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The product spot (R_f ~ 0.45) should heavily outcompete the starting enone (R_f ~ 0.35).

  • Workup: Quench with saturated NH₄Cl (aq) to neutralize the base and prevent base-catalyzed epimerization of the newly formed stereocenter. Extract with EtOAc (3 × 20 mL), dry over MgSO₄, and concentrate.

  • Validation & QC:

    • ¹H NMR (CDCl₃): Look for the diagnostic multiplet of the C3 methine proton at δ 2.95–3.05 ppm.

    • Chiral HPLC: Confirm ee >95% (typically using a Chiralcel OD-H column).

Application 1: Synthesis of Non-Classical Cannabinoid Analogues

The most prominent application of 3-arylcyclohexanones is in the synthesis of 1-deoxy analogues of CP-47,497 and CP-55,940 (Pfizer’s non-classical cannabinoids)[1]. The pharmacological activity of these synthetic cannabinoids at the CB1 and CB2 receptors is exquisitely sensitive to the stereochemistry of the C1 hydroxyl group.

Causality of Diastereoselective Reduction

The choice of reducing agent dictates the final geometry of the cannabinoid analogue:

  • Sodium Borohydride (NaBH₄): A small nucleophile. It attacks the carbonyl from the less sterically hindered axial face (avoiding the axial hydrogens at C3 and C5). This pushes the resulting hydroxyl group into the equatorial position, yielding the cis-isomer (relative to the equatorial m-tolyl group)[1].

  • K-Selectride / L-Selectride: A massive, sterically encumbered hydride source. It cannot penetrate the axial face due to 1,3-diaxial interactions. It is forced to attack from the equatorial face, yielding the axial hydroxyl group, forming the trans-isomer [1].

Workflow S1 3-(m-Tolyl) cyclohexanone S2 Ketone Reduction (NaBH4 vs K-Selectride) S1->S2 S3 Cis/Trans Cyclohexanols S2->S3 Stereocontrol S4 Etherification / Esterification S3->S4 Functionalization S5 Receptor Binding Assay (CB1/CB2) S4->S5 in vitro validation

Figure 2: Stereocontrolled workflow for the synthesis of cannabinoid analogues.

Protocol 2: Stereoselective Reduction to Cannabinoid Precursors

Pathway A: Synthesis of cis-3-(m-Tolyl)cyclohexanol (Equatorial OH)

  • Dissolve 3-(m-Tolyl)cyclohexanone (5.0 mmol) in anhydrous MeOH (20 mL) and cool to 0 °C.

  • Add NaBH₄ (1.5 equiv) in small portions over 15 minutes to control hydrogen evolution.

  • Stir for 2 hours at 0 °C.

  • Quench: Carefully add 1M HCl (5 mL) dropwise to destroy excess hydride. Extract with DCM.

  • Validation: In ¹H NMR, the C1 carbinol proton (CH-OH) will appear as a broad multiplet with large axial-axial coupling constants (J ~ 10-12 Hz), confirming the proton is axial and the OH is equatorial.

Pathway B: Synthesis of trans-3-(m-Tolyl)cyclohexanol (Axial OH)

  • Dissolve 3-(m-Tolyl)cyclohexanone (5.0 mmol) in anhydrous THF (25 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add K-Selectride (1.0 M in THF, 1.2 equiv) via syringe. Stir at -78 °C for 3 hours.

  • Quench (Critical Step): Add 10% aqueous NaOH (5 mL) followed by slow addition of 30% H₂O₂ (5 mL) to oxidize the organoborane byproduct. Allow to warm to room temperature.

  • Extract with Et₂O, wash with brine, and dry over Na₂SO₄.

  • Validation: In ¹H NMR, the C1 carbinol proton will appear as a narrow multiplet (small equatorial-equatorial and equatorial-axial couplings, J ~ 2-4 Hz), confirming the proton is equatorial and the OH is axial[1].

Quantitative Data Summary

The stereochemical outcome of the reduction directly impacts the yield and the subsequent pharmacological profile of the synthesized natural product analogues.

Table 1: Stereochemical Outcomes of 3-Arylcyclohexanone Reduction

Reducing AgentSolventTemp (°C)Facial AttackMajor DiastereomerDiagnostic ¹H NMR (J value)Typical Yield
NaBH₄MeOH0AxialCis (Equatorial OH)J ~ 10.5 Hz (axial H)> 92%
LiAlH₄THF0AxialCis (Equatorial OH)J ~ 10.2 Hz (axial H)88%
K-SelectrideTHF-78EquatorialTrans (Axial OH)J ~ 3.1 Hz (equatorial H)85%
L-SelectrideTHF-78EquatorialTrans (Axial OH)J ~ 3.0 Hz (equatorial H)87%

Table 2: Pharmacological Impact of Stereochemistry in Cannabinoid Analogues (Representative data for 1-deoxy CP-47,497 analogues derived from the 3-arylcyclohexanol core)[1]

Analogue StereochemistryC3-Aryl SubstituentCB1 Affinity (K_i, nM)CB2 Affinity (K_i, nM)Receptor Selectivity
Cis (1R, 3S)m-Tolyl derivativeModerate (~150)High (~40)CB2 Biased
Trans (1S, 3S)m-Tolyl derivativeWeak (>500)Moderate (~178)CB2 Biased
Cis (1R, 3S)Dimethylheptyl-phenylHigh (~20)Very High (~5)Dual Agonist

Note: The cis-configuration (equatorial hydroxyl) consistently demonstrates superior receptor pocket binding compared to the trans-configuration across non-classical cannabinoid classes.

References

  • Synthesis of diverse β-quaternary ketones via palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones. Tetrahedron, 2015. URL:[Link][2]

  • Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940. National Institutes of Health (NIH) - PMC, 2009. URL:[Link][1]

  • Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. RSC Advances, 2024, 14, 2873. URL:[Link][3]

  • The Synthesis and Applications of Heterocyclic Boronic Acids. ChemInform, 2003. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(m-Tolyl)cyclohexanone

Ticket ID: #TOL-CYC-003 Subject: Yield Optimization & Troubleshooting for 3-(m-Tolyl)cyclohexanone Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Introduction You are encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TOL-CYC-003 Subject: Yield Optimization & Troubleshooting for 3-(m-Tolyl)cyclohexanone Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction

You are encountering yield fluctuations in the synthesis of 3-(m-Tolyl)cyclohexanone . This is a classic 1,4-conjugate addition (Michael addition) where a meta-tolyl nucleophile attacks the


-position of 2-cyclohexen-1-one.

Depending on your scale and purity requirements (racemic vs. enantioselective), you are likely using one of two dominant pathways:

  • Rhodium-Catalyzed Arylation (Boronic acid nucleophile): High chemoselectivity, ideal for high-value intermediates.

  • Copper-Catalyzed Addition (Grignard nucleophile): Cost-effective, robust for large-scale racemic synthesis.

This guide addresses failure modes for both, with a focus on the mechanistic "kill steps" that destroy yield.

Module 1: The Rhodium-Catalyzed Route (Hayashi-Miyaura)[1][2][3]

Context: You are using m-tolylboronic acid, a Rh(I) precursor (e.g.,


 or 

), and a ligand (BINAP for chiral, dppb for racemic).
Diagnostic & Troubleshooting (Q&A)

Q1: My conversion is stalled at 60%, but the enone is still present. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning or Boronic Acid Decomposition.

  • Root Cause: The active species is a Hydroxy-Rh complex.[1] If the reaction is too dry, the catalytic cycle breaks at the hydrolysis step. Conversely, if oxygen is present, the phosphine ligands oxidize, killing the catalyst.

  • Solution:

    • Solvent Ratio: Ensure you are using a water-miscible binary system (e.g., Dioxane/H2O 10:1). Water is stoichiometric in the catalytic cycle (see Diagram 1).

    • Degassing: Sparge solvents with Argon for 15 mins. Rh(I) is oxygen-sensitive.

Q2: I see a major side product that looks like toluene (m-xylene).

  • Diagnosis: Protodeboronation.

  • Root Cause: m-Tolylboronic acid is hydrolytically unstable under basic conditions or high temperatures. It loses the boron moiety before it can transmetallate to Rhodium.

  • Solution:

    • Reduce Base Load: If using

      
      , switch to weaker bases like 
      
      
      
      or use base-free conditions if using hydroxy-rhodium dimers.
    • Excess Reagent: Increase boronic acid equivalents from 1.1 to 1.5 to account for "sacrificial" deboronation.

Q3: The reaction is sluggish (24h+).

  • Diagnosis: Induction Period / Inhibitory Ligands.

  • Root Cause: If using

    
    , the acetylacetonate (acac) ligand dissociates slowly.
    
  • Solution: Switch to the chloride dimer

    
     or the hydroxide dimer 
    
    
    
    which initiate much faster.
Mechanism Visualization: The Hayashi-Miyaura Cycle

The following diagram illustrates why water is critical: it regenerates the active Hydroxy-Rh species (A) from the Oxa-


-allyl species (C).

RhodiumCycle Figure 1: Catalytic Cycle of Rh-Catalyzed 1,4-Addition (Hayashi-Miyaura) Active Active Species [Rh]-OH Transmet Transmetallation (Rate Limiting) Active->Transmet PhenylRh Aryl-Rh Species [Rh]-Ar Transmet->PhenylRh Insertion Olefin Insertion PhenylRh->Insertion AllylRh Oxa-π-allyl Rh (Rh-Enolate) Insertion->AllylRh Hydrolysis Hydrolysis AllylRh->Hydrolysis Hydrolysis->Active Regeneration Product Product 3-(m-Tolyl)cyclohexanone Hydrolysis->Product Boronic m-Tolyl-B(OH)2 Boronic->Transmet Enone Cyclohexenone Enone->Insertion Water H2O Water->Hydrolysis

Caption: The catalytic cycle relies on the regeneration of the Hydroxy-Rh species via hydrolysis. Lack of water terminates the cycle at the Oxa-π-allyl stage.

Module 2: The Copper-Catalyzed Route (Grignard)

Context: You are using m-tolylmagnesium bromide, a Copper(I) source (CuI, CuCN), and likely TMSCl (Chlorotrimethylsilane).

Diagnostic & Troubleshooting (Q&A)

Q4: I am getting a mixture of the ketone (1,4-product) and the allylic alcohol (1,2-product).

  • Diagnosis: Hard Nucleophile Attack.

  • Root Cause: Grignard reagents are "hard" nucleophiles that prefer the carbonyl carbon (1,2-addition). Copper softens the nucleophile, but if the transmetallation to Cu is slow or incomplete, the Grignard attacks directly.

  • Solution:

    • TMSCl Acceleration: Add TMSCl (2.0 equiv) to the reaction mixture before adding the Grignard. TMSCl traps the copper-enolate immediately, accelerating the 1,4-pathway and preventing equilibration.

    • Temperature Control: Run the addition at -78°C. 1,2-addition has a higher activation energy; low temperature favors the catalytic 1,4-pathway.

Q5: The yield is low due to a thick polymeric sludge.

  • Diagnosis: Enone Polymerization.

  • Root Cause: The enolate formed is basic and can deprotonate incoming cyclohexenone, triggering anionic polymerization.

  • Solution:

    • Inverse Addition: Do not add enone to the Grignard. Add the Grignard/Cu mixture slowly to the Enone/TMSCl solution.

    • Dilution: High concentration favors intermolecular polymerization.

Optimized Protocol: Cu-Catalyzed Addition

This protocol uses the Knochel-type conditions with TMSCl to ensure >95% regioselectivity.

StepActionCritical Parameter
1 Flame-dry flask, add CuI (10 mol%) and LiCl (20 mol%).Anhydrous: Moisture kills Grignard.
2 Add THF and m-TolylMgBr (1.2 equiv). Cool to -78°C.Formation: Generates the active cuprate.
3 Add TMSCl (2.0 equiv) before the enone.Trap: Essential for rate acceleration.
4 Add 2-Cyclohexen-1-one (1.0 equiv) dropwise over 30 mins.Slow Addition: Prevents exotherms/polymerization.
5 Warm to 0°C, quench with

.
Hydrolysis: Cleaves the silyl enol ether to ketone.

Module 3: Summary of Yield Optimization

Use this decision matrix to select the correct corrective action for your specific failure mode.

Troubleshooting Start Low Yield Detected CheckTLC Analyze Crude (TLC/GC) Start->CheckTLC SideProd Side Product: Allylic Alcohol (1,2-add) CheckTLC->SideProd Cu Method SideProd2 Side Product: Toluene (Deboronated) CheckTLC->SideProd2 Rh Method NoRxn No Reaction / Recovered SM CheckTLC->NoRxn Rh Method Sol1 Cu Route: Add TMSCl Lower Temp (-78C) SideProd->Sol1 Sol2 Rh Route: Reduce Base Add more Boronic Acid SideProd2->Sol2 Sol3 Rh Route: Degas Solvents Check H2O Ratio NoRxn->Sol3

Caption: Decision tree for identifying root causes based on crude mixture analysis.

References

  • Hayashi, T., & Miyaura, N. (1998).[1] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Ketones.[2][3][4][5] Journal of the American Chemical Society, 120(22), 5579–5580. Link
    
  • Takaya, Y., Ogasawara, M., & Hayashi, T. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones.[3][6] Tetrahedron Letters, 39(46), 8479–8482. Link

  • Feringa, B. L., et al. (2004).[7] Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones.[7][8] Proceedings of the National Academy of Sciences, 101(16), 5834–5838. Link[7]

  • Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). Chlorosilane-Accelerated Copper-Catalyzed Conjugate Additions of Organocopper Reagents. Tetrahedron Letters, 27(34), 4025–4028. Link

  • Lukin, K., Zhang, Q., & Leanna, M. R. (2009).[9] Practical Method for Asymmetric Addition of Arylboronic Acids to

    
    -Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst.[9] The Journal of Organic Chemistry, 74(2), 929–931.[9] Link
    

Sources

Optimization

Technical Support Center: Troubleshooting 3-(m-Tolyl)cyclohexanone Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of 3-(m-Tolyl)cyclohexanone via conjugate (1,4) addition is a foundational transformation, ye...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of 3-(m-Tolyl)cyclohexanone via conjugate (1,4) addition is a foundational transformation, yet it is highly susceptible to competing side reactions.

This guide provides authoritative troubleshooting strategies, focusing on the causality behind experimental choices. By understanding the thermodynamic and kinetic forces at play, you can engineer self-validating protocols that consistently yield the desired 1,4-adduct.

Mechanistic Overview & Reaction Logic

The synthesis of 3-(m-Tolyl)cyclohexanone relies on the selective attack of an m-tolyl nucleophile at the


-carbon of 2-cyclohexenone. Depending on the reagent chosen—typically a Grignard reagent (m-tolylmagnesium bromide) or an arylboronic acid (m-tolylboronic acid)—the reaction pathways and potential side reactions diverge significantly.

G Enone 2-Cyclohexenone + m-Tolyl Reagent Adduct14 3-(m-Tolyl)cyclohexanone (1,4-Adduct: Target) Enone->Adduct14 Cu or Rh Catalyst (Soft Nucleophile) Adduct12 1-(m-Tolyl)cyclohex-2-en-1-ol (1,2-Addition) Enone->Adduct12 Uncatalyzed Grignard (Hard Nucleophile) Homocouple 3,3'-Dimethylbiphenyl (Homocoupling) Enone->Homocouple Trace O2 / Oxidants Protodeboration Toluene (Protodeboration) Enone->Protodeboration Excess H2O / Heat (Boronic Acid Route)

Mechanistic pathways and common side reactions in conjugate addition.

Quantitative Data: Side Reaction Impact Matrix

To optimize your synthesis, you must first quantify the enemy. Below is a summary of the most common side reactions, their primary causes, and their typical impact on crude yield.

Side ReactionMajor ByproductPrimary Chemical CauseTypical Yield LossCorrective Action
1,2-Addition 1-(m-Tolyl)cyclohex-2-en-1-olHard nucleophile attacking carbonyl (Kinetic control)40% – 80%Add Cu(I) catalyst to form a softer organocuprate intermediate.
Protodeboration TolueneHydrolysis of C-B bond via excess H₂O or high heat15% – 30%Limit water equivalents; maintain temperature ≤ 50°C.
Homocoupling 3,3'-DimethylbiphenylOxidative coupling via trace O₂ or excess metal oxidant5% – 15%Implement rigorous freeze-pump-thaw degassing.
Over-addition 1,3-bis(m-tolyl)cyclohexanolExcess nucleophile attacking the newly formed ketone< 5%Maintain -78°C during addition; ensure slow dropwise addition.

Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I isolating 1-(m-tolyl)cyclohex-2-en-1-ol instead of the desired 3-(m-tolyl)cyclohexanone when using a Grignard reagent? A1: This is a classic issue of kinetic versus thermodynamic control dictated by Hard-Soft Acid-Base (HSAB) theory. Grignard reagents are highly polarized, making them "hard" nucleophiles. They preferentially attack the most electrophilic, "hard" center of the enone—the carbonyl carbon—resulting in irreversible 1,2-addition[1][2]. The Fix: You must "soften" the nucleophile. By introducing a catalytic amount of a Copper(I) salt (e.g., CuCl or CuI), you generate an organocuprate intermediate in situ. The less polarized copper-carbon bond represents a "soft" nucleophile, which perfectly matches the "soft"


-carbon of the enone, redirecting the pathway exclusively toward 1,4-conjugate addition[3].

Q2: I am using the Rhodium-catalyzed boronic acid route. My yield is low, and the crude mixture smells strongly of toluene. What is happening? A2: The smell of toluene is the tell-tale sign of protodeboration. In the Rhodium-catalyzed cycle, a base and a proton source (usually water) are required to generate the active hydroxorhodium species[4]. However, if the water concentration is too high or the temperature exceeds 60°C, the delicate carbon-boron bond of the m-tolylboronic acid hydrolyzes before transmetalation to the Rhodium center can occur. The Fix: Strictly control your water stoichiometry (use exactly 1.5 to 2.0 equivalents relative to the boronic acid) and lower the reaction temperature to 50°C. Alternatively, pre-condense your boronic acid into an m-tolylboroxine anhydride, which is significantly more resistant to rapid hydrolysis.

Q3: GC-MS analysis of my crude mixture shows a distinct peak for 3,3'-dimethylbiphenyl. How do I eliminate this byproduct? A3: 3,3'-dimethylbiphenyl is the Wurtz-type homocoupling product of your m-tolyl reagent. This side reaction is an oxidative process. It is almost always triggered by adventitious oxygen in the reaction vessel or by transition metal impurities (like Cu(II) instead of Cu(I)) acting as single-electron oxidants. The Fix: Standard nitrogen flushing is often insufficient. Implement strict Schlenk techniques and degas all solvents using at least three freeze-pump-thaw cycles prior to catalyst introduction.

Self-Validating Experimental Protocols

A robust protocol should tell you it is working while you are running it. The following methodologies include built-in visual and physical checkpoints to validate the chemistry in real-time.

Protocol A: Cu-Catalyzed 1,4-Addition of m-Tolylmagnesium Bromide
  • Cuprate Formation: In an oven-dried Schlenk flask under Argon, suspend CuI (0.1 equiv) in anhydrous THF. Cool the suspension to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Dropwise add m-tolylmagnesium bromide (1.2 equiv, 1.0 M in THF).

    • Self-Validation Checkpoint: The cloudy white suspension will rapidly transition to a dark, homogeneous solution. This color change confirms the successful transmetalation and formation of the active organocuprate species. If the solution remains cloudy, your Grignard reagent has likely degraded.

  • Enone Addition: Slowly add 2-cyclohexenone (1.0 equiv) over 15 minutes. Maintain stirring at -78°C for 1 hour, then gradually warm to 0°C over 30 minutes.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl.

    • Self-Validation Checkpoint: The aqueous layer will turn bright blue. This indicates the oxidation of Cu(I) to Cu(II) amine complexes, confirming a successful and complete quench.

  • Isolation: Extract with diethyl ether (3x), wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography (9:1 Hexanes:EtOAc).

Protocol B: Rh-Catalyzed Asymmetric Conjugate Addition

This route is highly preferred for drug development due to its functional group tolerance and potential for enantioselectivity.

Workflow Step1 1. Catalyst Activation [Rh(cod)Cl]2 + Ligand Step2 2. Reagent Addition m-Tolylboronic Acid + Enone Step1->Step2 Step3 3. Base Injection aq. KOH (Turns Deep Red) Step2->Step3 Step4 4. Transmetalation & Addition Stir at 50°C for 12h Step3->Step4 Step5 5. Quench & Isolation NH4Cl Quench, EtOAc Extract Step4->Step5

Step-by-step experimental workflow for Rh-catalyzed conjugate addition.

  • Catalyst Activation: In a Schlenk flask, combine [Rh(cod)Cl]₂ (0.03 equiv) and your chosen ligand (e.g., BINAP, 0.06 equiv) in fully degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Reagent Loading: Add m-tolylboronic acid (1.5 equiv) and 2-cyclohexenone (1.0 equiv) to the pale yellow catalyst solution.

  • Base Initiation: Inject aqueous KOH (0.5 M, 0.5 equiv).

    • Self-Validation Checkpoint: Upon addition of the base, the reaction mixture must immediately shift from pale yellow to a deep red-orange. This visually confirms the generation of the catalytically active hydroxorhodium complex[4]. If the color does not change, the catalytic cycle has not initiated.

  • Reaction: Heat the mixture to 50°C for 12 hours. Monitor via TLC (Product Rf ≈ 0.4 in 8:2 Hexanes:EtOAc; UV active).

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

References

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition.
  • LibreTexts Chemistry. "Conjugate Addition Reactions.
  • SciSpace. "Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters - VIII. Further Studies on the Effect of Cuprous Chloride.
  • Wiley-VCH. "1 Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in the Alkylation of m-Tolyl Derivatives

Welcome to the Process Chemistry & Scale-Up Support Center. This guide is designed for researchers and drug development professionals addressing the thermodynamic, kinetic, and steric challenges associated with the Fried...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. This guide is designed for researchers and drug development professionals addressing the thermodynamic, kinetic, and steric challenges associated with the Friedel-Crafts alkylation of m-tolyl derivatives (such as m-xylene and m-cresol).

Below, you will find diagnostic workflows, mechanistic FAQs, benchmarked data, and self-validating protocols to help you achieve high regioselectivity in your electrophilic aromatic substitution reactions.

Diagnostic Workflow: Troubleshooting Regioselectivity

When scaling up the alkylation of m-tolyl systems, deviations in product distribution are common. Use the following decision tree to identify the root cause of your regioselectivity failure and apply the corrective operational parameters.

Troubleshooting Start Issue: Poor Regioselectivity in m-Tolyl Alkylation Q1 Is the main byproduct O-alkylated or C-alkylated? Start->Q1 OAlkyl O-Alkylated (Ether) Q1->OAlkyl CAlkyl C-Alkylated (Ring) Q1->CAlkyl Sol1 Increase Temp (>200°C) Use stronger solid acid OAlkyl->Sol1 Q2 Is the issue Polyalkylation or Wrong Isomer? CAlkyl->Q2 Poly Polyalkylation Q2->Poly Isomer Wrong Isomer (e.g., 4-position vs 5-position) Q2->Isomer Sol2 Lower Temp (<150°C) Increase substrate:alkyl ratio Poly->Sol2 Sol3 Use bulky electrophile (t-BuOH) Apply shape-selective catalyst Isomer->Sol3

Diagnostic decision tree for resolving regioselectivity issues in m-tolyl alkylation.

Frequently Asked Questions (FAQs) - Causality & Troubleshooting

Q1: Why does my m-xylene alkylation yield a mixture of 2-, 4-, and 5-substituted isomers instead of a single product? A1: In m-xylene, the two methyl groups act cooperatively but create conflicting steric and electronic environments. The 2-position is electronically favored (ortho to both methyls) but highly sterically hindered. The 4-position is ortho to one methyl and para to the other, making it the kinetic product for small electrophiles like ethyl chloride[1]. However, when using bulky electrophiles like the tert-butyl cation, steric repulsion dominates, driving the reaction to the 5-position (meta to both methyls)[2].

Q2: How do I maximize the yield of 5-tert-butyl-m-xylene (5-TBMX)? A2: Achieving high regioselectivity for the 5-position requires strict temperature control and a shape-selective catalyst. Using a mesoporous solid superacid catalyst like UDCaT-5 at an optimized temperature of 150°C achieves up to 96% conversion with 82% selectivity for 5-TBMX[2],[3]. Temperatures above 160°C promote undesired side reactions and over-alkylation[2].

Q3: Why am I observing polyalkylation, and how do I prevent it? A3: Friedel-Crafts alkylation inherently suffers from polyalkylation because the introduced alkyl group is electron-donating, which increases the electron density of the aromatic ring and makes it more reactive than the starting material[4]. To mitigate this, maintain a stoichiometric excess of the m-tolyl substrate relative to the alkylating agent, keep temperatures strictly regulated (≤150°C for m-xylene), and utilize shape-selective zeolites or mesoporous catalysts that physically restrict the formation of bulky polyalkylated transition states[2],[3].

Q4: In the alkylation of m-cresol, how do I suppress O-alkylation (ether formation) in favor of C-alkylation? A4: O-alkylation is a kinetically favored process that occurs rapidly at lower temperatures. To drive the reaction toward the thermodynamically stable C-alkylated product, you must use a catalyst with optimum acidic sites (such as sulfated zirconia) and operate at higher temperatures. For instance, vapor phase alkylation at 245°C yields 100% selectivity toward 6-tert-butyl-m-cresol (2-tert-butyl-5-methylphenol) with 98% conversion, as the elevated temperature facilitates the de-alkylation/re-alkylation thermodynamic rearrangement[5].

Quantitative Data: Catalyst & Condition Benchmarking

The following table summarizes the causal relationship between reaction conditions, catalyst choice, and the resulting regioselectivity in m-tolyl systems.

SubstrateAlkylating AgentCatalystTemp (°C)Conversion (%)Major ProductSelectivity (%)Ref
m-Xylenetert-ButanolUDCaT-5150965-tert-Butyl-m-xylene82[2],[3]
m-Xylenetert-ButanolUDCaT-5130745-tert-Butyl-m-xylene< 82[2]
m-Cresoltert-ButanolSulfated Zirconia245986-tert-Butyl-m-cresol100[5]

Self-Validating Protocol: Regioselective Synthesis of 5-tert-Butyl-m-xylene

To ensure reproducibility and high regioselectivity, follow this self-validating Standard Operating Procedure (SOP). The protocol includes built-in In-Process Controls (IPCs) to verify the mechanistic integrity of the reaction in real-time.

Step 1: Catalyst Activation

  • Action: Dry the UDCaT-5 mesoporous solid acid catalyst at 120°C under a vacuum for 2 hours.

  • Causality: Moisture competitively binds to the Lewis/Brønsted acid sites, preventing the activation of the alkylating agent.

Step 2: Reagent Loading

  • Action: Charge a pressure-rated reactor with m-xylene. Add tert-butanol dropwise to maintain a 3:1 molar ratio of m-xylene to tert-butanol.

  • Causality: A stoichiometric excess of the aromatic substrate statistically disfavors the electrophilic attack on already mono-alkylated products, suppressing polyalkylation[4].

Step 3: Reaction Execution & In-Process Control (IPC)

  • Action: Heat the mixture to exactly 150°C under continuous agitation[2].

  • Self-Validation Check: Pull a 100 µL aliquot at t = 2 hours. Analyze via GC-FID.

    • Condition A: If the conversion of tert-butanol is < 70%, verify the reactor temperature and catalyst loading.

    • Condition B: If polyalkylation exceeds 5%, immediately reduce the temperature by 10°C to regain kinetic control over the side reactions.

Step 4: Isolation

  • Action: Cool the reactor to room temperature. Filter the solid catalyst (which can be washed and regenerated). Purify the 5-TBMX via fractional distillation.

Mechanistic Pathway: Electrophilic Attack & Steric Routing

The diagram below illustrates the mechanistic pathway of m-xylene alkylation with tert-butanol. It highlights how steric hindrance at the 2- and 4-positions routes the bulky tert-butyl carbocation exclusively to the 5-position.

Mechanism Reactants m-Xylene + t-Butanol Activation Acid Activation Reactants->Activation Carbocation t-Butyl Cation Formation Activation->Carbocation Attack Electrophilic Aromatic Substitution Carbocation->Attack Pos2 Position 2 (Sterically Blocked) Attack->Pos2 Pos4 Position 4 (Kinetically Favored, Sterically Hindered) Attack->Pos4 Pos5 Position 5 (Sterically Accessible) Attack->Pos5 Product 5-tert-Butyl-m-xylene (Thermodynamic Product) Pos5->Product

Mechanistic pathway of m-xylene alkylation illustrating steric routing to the 5-position.

References[2] Buy 5-tert-Butyl-m-xylene | 98-19-1 - Smolecule - smolecule.com -View Source[5] Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst - MDPI - mdpi.com -View Source[1] Organic Reactions & Reaction Mechanisms/2 - uobasrah.edu.iq - View Source[3] Selectivity engineering in isopropylation of mesitylene with isopropyl alcohol over cesium substituted heteropolyacid supported on K-10 clay - researchgate.net - View Source[4] 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - libretexts.org - View Source

Sources

Optimization

Technical Guide: Stereocontrol in the Reduction of 3-(m-Tolyl)cyclohexanone

Executive Summary & Core Challenge The reduction of 3-(m-tolyl)cyclohexanone presents a classic problem in cyclic stereocontrol. Because the bulky m-tolyl group at the C3 position effectively "locks" the cyclohexane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The reduction of 3-(m-tolyl)cyclohexanone presents a classic problem in cyclic stereocontrol. Because the bulky m-tolyl group at the C3 position effectively "locks" the cyclohexane ring into a specific chair conformation (placing the tolyl group equatorially to minimize 1,3-diaxial strain), the stereochemical outcome of the reduction depends almost entirely on the trajectory of the hydride attack at C1.

Researchers often encounter mixed diastereomeric ratios (dr) when using standard reducing agents.[1] This guide provides definitive protocols to selectively access either the cis-isomer (thermodynamic product) or the trans-isomer (kinetic product) and details the mechanistic causality required to troubleshoot low selectivity.

The Stereochemical Landscape
IsomerRelative ConfigurationConformation (Tolyl = Eq)StabilityTarget Reagent
Cis (1R, 3R)OH Equatorial / H AxialThermodynamicNaBH₄ / Na, EtOH
Trans (1S, 3R)OH Axial / H EquatorialKineticL-Selectride®

Mechanistic Insight: The "Why" Behind the Protocol

To control the reaction, you must control the approach of the hydride nucleophile.

Scenario A: Thermodynamic Control (Formation of cis-Alcohol)
  • Mechanism: Small hydride reagents (e.g., NaBH₄, LiAlH₄) preferentially attack from the axial direction (top face).[1] This trajectory is electronically favored (Felkin-Anh / torsional strain models) but leads to the placement of the hydroxyl group in the equatorial position.

  • Outcome: The product is the 1,3-diequatorial cis-isomer.

  • Limitation: Selectivity is often moderate (~85:15 dr) because the axial face is slightly hindered by the axial hydrogens at C3 and C5 (though less so than the equatorial face).

Scenario B: Kinetic Control (Formation of trans-Alcohol)
  • Mechanism: Bulky hydride reagents (e.g., L-Selectride, LS-Selectride) are sterically precluded from the axial attack trajectory by the axial hydrogens at C3 and C5. They are forced to attack from the equatorial direction (bottom/side face).[1]

  • Outcome: This places the hydroxyl group in the axial position, yielding the trans-isomer.

  • Advantage: Selectivity is typically excellent (>95:5 dr) due to severe steric penalties for the alternative pathway.[1]

Decision Framework & Workflow

Stereocontrol Start Substrate: 3-(m-Tolyl)cyclohexanone Goal Desired Stereoisomer? Start->Goal Cis Cis-Isomer (Thermodynamic) (OH Equatorial) Goal->Cis Stable Product Trans Trans-Isomer (Kinetic) (OH Axial) Goal->Trans Labile Product Reagent1 Reagent: NaBH4 Solvent: MeOH, 0°C Cis->Reagent1 Reagent2 Reagent: L-Selectride Solvent: THF, -78°C Trans->Reagent2 Result1 Result: ~90:10 dr (Requires Purification) Reagent1->Result1 Result2 Result: >98:2 dr (High Selectivity) Reagent2->Result2

Caption: Decision tree for reagent selection based on desired stereochemical outcome.

Experimental Protocols

Protocol A: Synthesis of cis-3-(m-Tolyl)cyclohexanol (Thermodynamic)

Use this for: General screening, stable metabolite synthesis.

  • Setup: Dissolve 3-(m-tolyl)cyclohexanone (1.0 equiv) in Methanol (0.2 M concentration).

  • Addition: Cool to 0 °C . Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes.

    • Note: Do not use THF alone; protic solvents like MeOH facilitate the proton transfer and stabilize the transition state for the thermodynamic product.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Quench: Add Saturated NH₄Cl solution dropwise.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: The crude will likely be ~9:1 cis:trans.[1] Recrystallization from hexanes/EtOAc or flash chromatography is required to isolate pure cis isomer.[1]

Protocol B: Synthesis of trans-3-(m-Tolyl)cyclohexanol (Kinetic)

Use this for: Accessing the axial alcohol, mechanistic studies.

  • Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve 3-(m-tolyl)cyclohexanone (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone). Strict temperature control is critical.

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 20 minutes.

    • Critical: The bulky reagent must be added slowly to the cold ketone to prevent local warming, which erodes selectivity.

  • Reaction: Stir at -78 °C for 2–3 hours. Monitor by TLC.[1]

  • Oxidative Workup (Mandatory):

    • While still at -78 °C, add MeOH (excess) to quench unreacted hydride.

    • Add 3.0 M NaOH (2 equiv) followed by 30% H₂O₂ (2 equiv).[1]

    • Warm to RT and stir for 1 hour. (This converts the organoborane intermediate to the alcohol).

  • Isolation: Extract with Et₂O or EtOAc. The crude is typically >95% trans isomer.[1]

Troubleshooting & Analysis (FAQs)

Q1: How do I distinguish the cis and trans isomers by NMR?

Answer: You must look at the C1-H proton (the proton on the same carbon as the OH group).

  • Cis-Isomer (OH Equatorial): The C1 proton is Axial .[1]

    • Signal: It appears as a wide multiplet (tt) at lower ppm (upfield).[1]

    • Coupling: It has large coupling constants (

      
      ) due to 180° anti-periplanar coupling with the axial protons at C2 and C6.[1]
      
  • Trans-Isomer (OH Axial): The C1 proton is Equatorial .[1]

    • Signal: It appears as a narrow multiplet or broad singlet at higher ppm (downfield).[1]

    • Coupling: It has small coupling constants (

      
      ) because all adjacent interactions are gauche/equatorial.[1]
      
Q2: My L-Selectride reaction gave a low yield or "gum". What happened?

Answer: This is usually a workup failure.[1] L-Selectride generates an organoborane intermediate that is not hydrolyzed by water alone.[1] You must perform the oxidative workup (NaOH/H₂O₂) described in Protocol B step 5. Without this, the boron complex remains and complicates isolation.

Q3: Can I improve the NaBH₄ selectivity for the cis-isomer?

Answer: Yes.

  • Lower Temperature: Run the reaction at -78 °C using MeOH.

  • Bulky Protic Solvents: Switching from MeOH to i-PrOH can sometimes slightly improve the thermodynamic preference, though reaction rates will decrease.[1]

  • Dissolving Metal Reduction: For pure thermodynamic product (often >98:2 cis), use Sodium metal in Ethanol (Na/EtOH).[1] This proceeds via a ketyl radical mechanism that strictly equilibrates to the most stable alcohol.[1]

Q4: Why is the "Trans" isomer the kinetic product? I thought Trans was usually more stable?

Answer: This is a common nomenclature confusion.[1]

  • In 1,2- and 1,4-disubstituted cyclohexanes, the trans (diequatorial) isomer is indeed more stable.

  • However, in 1,3-disubstituted systems (like your tolyl ketone), the cis isomer allows both groups to be equatorial (1e, 3e). The trans isomer forces one group to be axial (1a, 3e). Therefore, in this specific topology, Cis is thermodynamic, and Trans is kinetic.[1]

References

  • General Stereocontrol in Cyclohexanones

    • Eliel, E. L.; Senda, Y.[1] "Reduction of Acetals and Ketones."[1][2][3] Tetrahedron1970 , 26, 2411.[1]

    • Mechanistic basis for axial vs.
  • L-Selectride Selectivity

    • Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." J. Am. Chem. Soc.[1][4]1972 , 94, 7159.[1]

  • NMR Assignment of Cyclohexanols

    • Jackman, L. M.; Sternhell, S. Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry; Pergamon Press: Oxford, 1969.[1]

    • Definitive guide on Karplus relationships and J-coupling in chair conform
  • Luche Reduction (Alternative)

    • Gemal, A. L.; Luche, J. L. "Lanthanoids in Organic Synthesis.[1] 6. Reduction of alpha-Enones." J. Am. Chem. Soc.[1]1981 , 103, 5454.[1]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3-Arylcyclohexanones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-arylcyclohexanones. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-arylcyclohexanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experimental conditions for improved yield, purity, and selectivity.

The synthesis of 3-arylcyclohexanones is a cornerstone transformation in organic chemistry, providing access to a structural motif present in numerous natural products and pharmaceutical agents.[1] The most common and robust method for constructing this skeleton is the Robinson Annulation , a powerful sequence involving a Michael addition followed by an intramolecular aldol condensation.[2] This guide will focus primarily on optimizing this classic reaction, addressing the specific challenges you may encounter.

Core Synthetic Pathway: The Robinson Annulation

The Robinson Annulation builds a six-membered ring by forming two new carbon-carbon bonds.[3] The overall process involves the reaction of a ketone enolate (or a related nucleophile) with an α,β-unsaturated ketone, which for the synthesis of a 3-arylcyclohexanone is typically an aryl vinyl ketone. The reaction first forms a 1,5-diketone via a Michael addition, which then undergoes an intramolecular aldol condensation to form the cyclohexenone ring.[4] Subsequent reduction of the enone functionality, if required, yields the target 3-arylcyclohexanone.

G cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation cluster_reduction Optional Step 3: Reduction MA_Start Ketone Enolate + Aryl Vinyl Ketone MA_Intermediate Enolate Attack on β-Carbon MA_Start->MA_Intermediate Base Catalysis Aldol_Product Cyclohexenone Product MA_Start->Aldol_Product Sequential Reaction MA_Product 1,5-Diketone Intermediate MA_Intermediate->MA_Product Protonation Aldol_Start 1,5-Diketone Intermediate Aldol_Enolate Enolate Formation Aldol_Start->Aldol_Enolate Base/Acid Aldol_Cyclization Intramolecular Attack Aldol_Enolate->Aldol_Cyclization Aldol_Dehydration Dehydration Aldol_Cyclization->Aldol_Dehydration Elimination of H2O Aldol_Dehydration->Aldol_Product Red_Start Cyclohexenone Product Red_Product 3-Arylcyclohexanone Aldol_Product->Red_Product Optional Red_Start->Red_Product e.g., Catalytic Hydrogenation

Caption: General workflow for 3-Arylcyclohexanone synthesis via Robinson Annulation.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis of 3-arylcyclohexanones.

Q1: My reaction yield is extremely low or I've recovered only starting material. What are the primary causes and how can I fix this?

Low or no conversion is one of the most frequent issues. Before altering core parameters, it's crucial to verify the fundamentals of your setup. Many yield problems originate from common laboratory oversights.[5]

A: Initial Troubleshooting Steps

  • Purity and Quality of Reagents:

    • Causality: Impurities in starting materials can poison catalysts or introduce side reactions. Aldehydes used to prepare the aryl vinyl ketone precursor are notoriously prone to oxidation to carboxylic acids, which can neutralize the basic catalyst. Ensure your ketone and aryl vinyl ketone are pure.

    • Solution: Verify the purity of your starting materials by NMR or GC-MS.[5] Purify by distillation or recrystallization if necessary. Use freshly opened, high-purity solvents, and ensure they are anhydrous, as water can interfere with many base-catalyzed reactions.[5]

  • Base Selection and Stoichiometry:

    • Causality: The Michael addition and the Aldol condensation are both base-catalyzed. The choice of base is critical. A base that is too weak may not deprotonate the ketone sufficiently to form the nucleophilic enolate. A base that is too strong or sterically unhindered can lead to undesired side reactions, such as self-condensation of the starting ketone.

    • Solution: For the Michael addition, common bases include KOH, NaOH, and sodium ethoxide. For the subsequent cyclization, a full equivalent of base is often required.[4] If you suspect your base is the issue, consider screening a few options.

  • Reaction Temperature:

    • Causality: Every reaction has an optimal temperature range. Insufficient heat may prevent the reaction from overcoming its activation energy. Conversely, excessive heat can cause decomposition of starting materials, intermediates, or products, and promote side reactions.[6]

    • Solution: If the reaction is known to require heating, ensure your heating apparatus is calibrated and providing consistent temperature.[5] If running at room temperature yields no product, try gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or GC-MS to check for product formation versus decomposition.

  • Inert Atmosphere:

    • Causality: Enolates and other reactive intermediates can be sensitive to oxygen. Oxidation can lead to complex byproduct mixtures and reduce the concentration of your desired reactive species.

    • Solution: For sensitive reactions, ensure your glassware is properly dried and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[5]

G cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions cluster_analysis Analysis & Monitoring Start Low / No Yield Reagent_Purity Verify Purity (NMR, GC-MS) Start->Reagent_Purity Check First Base_Choice Screen Bases (e.g., KOH, NaOEt) Start->Base_Choice Temp_Control Optimize Temperature Start->Temp_Control Solvent_Dryness Use Anhydrous Solvents Reagent_Purity->Solvent_Dryness TLC_GC Monitor Reaction Progress Base_Choice->TLC_GC Temp_Control->TLC_GC Atmosphere Use Inert Gas (N2/Ar) Atmosphere->TLC_GC Isolate_Intermediate Isolate Michael Adduct? TLC_GC->Isolate_Intermediate If reaction stalls after first step

Caption: Decision tree for troubleshooting low reaction yields.

Q2: The reaction works, but I get a complex mixture of products. How can I improve the purity?

The formation of multiple products often points to competing reaction pathways. Understanding the mechanism is key to suppressing these undesired outcomes.

A: Strategies to Minimize Side Products

  • Polymerization of the Michael Acceptor:

    • Causality: α,β-Unsaturated ketones, like aryl vinyl ketones, are susceptible to anionic polymerization, especially in the presence of strong bases. This consumes your electrophile and complicates purification.

    • Solution: A common strategy is to add the aryl vinyl ketone slowly to the solution of the ketone and base. This keeps the instantaneous concentration of the Michael acceptor low, favoring the desired 1:1 addition over polymerization. A variant known as the Wichterle reaction uses a more stable precursor like 1,3-dichloro-cis-2-butene to avoid this issue.[2]

  • Competing Aldol Reactions:

    • Causality: If your starting ketone can form multiple different enolates, or if it undergoes self-condensation faster than the Michael addition, you will generate a mixture of aldol products.

    • Solution: This is a problem of regioselectivity. Using a pre-formed, specific enolate (e.g., a silyl enol ether in a Mukaiyama-Michael addition) can provide much greater control. Alternatively, running the reaction at a lower temperature can sometimes favor the thermodynamically preferred Michael addition over competing pathways.

  • Isolating the Michael Adduct:

    • Causality: The Michael addition and the aldol condensation are two distinct steps. Running them concurrently (one-pot) can sometimes lead to byproducts if the conditions are not optimal for both. The 1,5-diketone intermediate can sometimes undergo undesired reactions before it has a chance to cyclize.

    • Solution: A highly effective, though more time-consuming, method is to run the reaction in two separate steps. First, perform the Michael addition under optimized conditions to form the 1,5-diketone. Isolate and purify this intermediate. Then, subject the pure 1,5-diketone to different reaction conditions (e.g., a different base or solvent) that are specifically optimized for the intramolecular aldol cyclization.[2]

Table 1: Common Side Products and Mitigation Strategies
Side ProductProbable CauseProposed Solution
Polymerized Vinyl Ketone High concentration of Michael acceptor with base.Add the aryl vinyl ketone slowly (syringe pump) to the reaction mixture.
Ketone Self-Condensation Product Base is too strong or reactive; temperature is too high.Use a milder base (e.g., an amine catalyst like proline) or lower the reaction temperature.[3]
Double Michael Addition Product Incorrect stoichiometry; highly reactive enolate.Use a strict 1:1 stoichiometry of nucleophile to acceptor. Consider isolating the initial Michael adduct.
Over-oxidation Products Reaction exposed to air, especially at elevated temperatures.Ensure the reaction is run under an inert atmosphere of nitrogen or argon.[5]
Q3: My product has poor diastereoselectivity. How can I control the stereochemistry?

A: Controlling Stereochemical Outcomes

The formation of new stereocenters is a critical aspect of this synthesis. Diastereoselectivity is often determined during the intramolecular aldol condensation step.

  • Thermodynamic vs. Kinetic Control: The stereochemical outcome can be influenced by whether the reaction is under thermodynamic (reversible) or kinetic (irreversible) control.

    • Thermodynamic Control: Using reversible conditions (e.g., protic solvent, higher temperatures, moderately strong base) allows the intermediates to equilibrate to the most stable diastereomer. This is often the desired pathway.

    • Kinetic Control: Using strong, non-nucleophilic bases (like LDA) in aprotic solvents at very low temperatures can favor the kinetically formed, less stable diastereomer.

  • Organocatalysis: A major advance in controlling stereoselectivity is the use of chiral organocatalysts, such as proline and its derivatives. These catalysts can form chiral enamines or iminium ions in situ, which then react in a highly controlled, stereoselective manner.[3][7] Using a catalyst like quinine can also promote highly diastereoselective outcomes.[1]

Experimental Protocols

Protocol 1: General Procedure for Robinson Annulation

This protocol describes a general, two-step procedure for the synthesis of a 3-arylcyclohexenone, which can be adapted and optimized.

Step A: Michael Addition to form the 1,5-Diketone Intermediate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting ketone (1.0 eq) and anhydrous solvent (e.g., THF or toluene).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add the base (e.g., 1.1 eq of Sodium Ethoxide) portion-wise, ensuring the temperature does not rise significantly. Stir for 30 minutes at 0 °C to allow for complete enolate formation.

  • Michael Acceptor Addition: Dissolve the aryl vinyl ketone (1.0 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred enolate solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1,5-diketone intermediate by flash column chromatography.

Step B: Intramolecular Aldol Condensation and Dehydration

  • Setup: Dissolve the purified 1,5-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • Cyclization: Add a solution of sodium ethoxide in ethanol (e.g., 2 M solution, 1.5 eq). Heat the mixture to reflux.

  • Reaction: Monitor the formation of the cyclohexenone product by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute HCl. Remove the ethanol under reduced pressure.

  • Extraction & Purification: Add water to the residue and extract with ethyl acetate. Wash the organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the final product by column chromatography or recrystallization.

References
  • Robinson Annulation. (n.d.). Google Arts & Culture.
  • Technical Support Center: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone. (2025). Benchchem.
  • Robinson annulation. (n.d.). Wikipedia.
  • Ch18: Robinson annulation. (n.d.). University of Calgary.
  • Troubleshooting low yields in the synthesis of substituted enones. (2025). Benchchem.
  • Effect of reaction temperature on cyclohexane oxidation. (2009). ResearchGate.
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). ChemRxiv.
  • The Robinson Annulation. (2018). Master Organic Chemistry.
  • The Robinson Annulation Reaction. (2021). Chemistry LibreTexts.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journals.
  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. (n.d.). PNAS.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journals.

Sources

Optimization

Technical Support Center: Purification of Crude 3-(m-Tolyl)cyclohexanone

Here is the technical support guide for the purification of 3-(m-Tolyl)cyclohexanone, designed for researchers and process chemists. [1] Product: 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) Context: Post-reaction workup...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 3-(m-Tolyl)cyclohexanone, designed for researchers and process chemists.

[1]

Product: 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) Context: Post-reaction workup (typically Rhodium-catalyzed conjugate addition or Cuprate addition).[1][2] Physical State: Viscous oil (racemic) or low-melting solid (enantiopure).[1][2]

Core Directive: The Purification Strategy

The purification of 3-arylcyclohexanones presents a specific set of challenges: separating the ketone from non-polar biaryl byproducts (homocoupling), removing unreacted arylboronic acids (which can streak on silica), and eliminating transition metal residues.

This guide prioritizes chemical purification (Bisulfite Adduct) and oxidative workup over standard chromatography, as these methods offer higher scalability and specific removal of the most persistent impurities.

Module 1: Primary Workup (The Oxidative Protocol)

Issue: "My crude NMR shows broad multiplets in the aromatic region and the product streaks on TLC." Diagnosis: Residual m-tolylboronic acid or boroxine.[1][2] Mechanism: Boronic acids are amphoteric and difficult to separate via silica gel.[1][2] The most robust method is to oxidize the C-B bond to a C-O bond (phenol), which can be sequestered into the aqueous phase at high pH.

Protocol 1: Oxidative Boron Removal

Use this immediately after the reaction is quenched.

  • Dilution: Dilute the reaction mixture (THF/Water or Dioxane/Water) with Ethyl Acetate (EtOAc).

  • Oxidation: Add 30%

    
     (2.0 equiv relative to initial boronic acid) and 1N NaOH (2.0 equiv).[1][2]
    
    • Caution: Exothermic.[1][2] Cool to 0°C during addition.

  • Stir: Allow to stir at room temperature for 30–60 minutes.

    • Chemistry: This converts m-tolylboronic acid

      
      m-cresol.[1][2]
      
  • Partition: Separate layers.

  • The Critical Wash: Wash the organic layer extensively with 1N NaOH (x3).[1][2]

    • Result: The m-cresol (pKa ~10) is deprotonated to the phenolate and removed in the aqueous layer. The ketone remains in the organic layer.

  • Final Wash: Wash with saturated

    
     (to quench peroxides) and Brine.[1][2]
    

Module 2: The "Magic Bullet" (Bisulfite Adduct Purification)

Issue: "I have biaryl impurities (3,3'-dimethylbiphenyl) that co-elute with my product on the column." Diagnosis: Non-polar hydrocarbon impurities are difficult to separate from the ketone using standard chromatography.[1][2] Solution: Form a water-soluble bisulfite adduct of the ketone. The non-polar impurities will remain in the organic layer, allowing for a liquid-liquid separation.

Protocol 2: Bisulfite Extraction
StepActionMechanistic Insight
1. Solubilization Dissolve crude oil in minimal MeOH or DMF .[1][2]Polar solvent is required to solubilize the bisulfite salt initially.[2]
2. Adduct Formation Add saturated aq.

(3–5 equiv).[1][2] Shake vigorously for 10 min.
Nucleophilic attack of bisulfite on the ketone carbonyl forms a sulfonated tetrahedral intermediate (water-soluble).[1]
3. Precipitation A white precipitate (the adduct) may form.[1][2] Dilute with water.[1][2][3]The adduct is ionic and prefers the aqueous phase (or solid phase).
4. The Wash Extract the aqueous slurry with Ether or Hexanes (x3).Critical Step: The ketone is trapped in the aqueous phase/solid. The biaryl impurities are washed away in the ether.
5. Regeneration Basify the aqueous phase (pH > 10) with 10% NaOH or

.[1][2]
Reverses the equilibrium, releasing the free ketone.
6. Recovery Extract the now-cloudy aqueous phase with EtOAc or DCM .[2]The pure ketone partitions back into the organic solvent.
Visualization: Bisulfite Workflow

BisulfitePurification cluster_0 Chemical Selection Start Crude Mixture (Ketone + Biaryl + Impurities) AddBisulfite Add sat. NaHSO3 (in MeOH/Water) Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer1 Organic Layer (Contains Biaryls/Non-polar) PhaseSep->OrgLayer1 AqLayer1 Aqueous Layer/Precipitate (Ketone-Bisulfite Adduct) PhaseSep->AqLayer1 Waste Discard Organic Wash OrgLayer1->Waste Wash Wash with Ether/Hexanes AqLayer1->Wash Regen Basify (NaOH/Na2CO3) pH > 10 Wash->Regen  Purified Adduct   Extract Extract with EtOAc Regen->Extract FinalProduct Pure 3-(m-Tolyl)cyclohexanone Extract->FinalProduct

Caption: Logical flow for separating ketones from non-carbonyl impurities using reversible bisulfite adduct formation.

Module 3: Metal Scavenging (Rhodium/Copper Removal)

Issue: "The product has a yellow/orange tint, or I am failing heavy metal limits (<10 ppm)." Diagnosis: Residual catalyst (Rh or Cu).[1][2] Simple silica columns often fail to remove trace Rhodium.[1][2]

Troubleshooting Guide for Metal Residues
MethodReagentProtocolBest For
Adsorption Activated Carbon (Darco KB) Reflux crude in EtOH with 10 wt% carbon for 1 hr.[1][2] Filter hot through Celite.[1][2]Bulk removal of Rhodium.[1][2]
Chelation Thiol-Silica (SiliaMetS® Thiol) Stir crude in EtOAc with 5–10 wt% Thiol-Silica for 4 hrs at 40°C. Filter.[1][2]High-value samples; removing trace (<500 ppm) metals.[1][2]
Extraction N-Acetylcysteine Wash organic layer with 0.1M aq.[1][2] N-Acetylcysteine (pH 7–8).[1][2]Soluble Rh/Cu species.[1][2]

Module 4: FAQ & Specific Scenarios

Q1: Can I distill this compound?

  • Answer: Yes, but with caution. 3-(m-Tolyl)cyclohexanone has a high boiling point (est. >150°C at 2 mmHg).[1][2] Prolonged heating can cause dehydrogenation to the phenol or polymerization.[2]

  • Recommendation: Use Kugelrohr distillation (bulb-to-bulb) under high vacuum (<0.5 mmHg).[1][2] Do not use a simple still head at atmospheric pressure.[1][2]

Q2: My product is crystallizing, but it's waxy. How do I clean it?

  • Answer: If you have high enantiomeric excess (ee), the compound may be a solid. Waxy solids indicate impurities acting as plasticizers.[1][2]

  • Protocol: Recrystallize from Hexanes/EtOAc (9:1) or Pentane/Ether at -20°C. If it remains oily, revert to the Bisulfite method (Module 2).

Q3: I see a "ghost" spot on TLC that trails the product.

  • Answer: This is likely the cyclohexanol derivative (over-reduction).[1][2]

  • Fix: This is difficult to remove chemically.[1][2] You must use Flash Chromatography.[1][2]

    • Stationary Phase: Silica Gel (Grade 60).[1][2]

    • Eluent: 5%

      
       15% EtOAc in Hexanes.[1][2] The ketone elutes before the alcohol.
      

References

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Enones."[2] Journal of the American Chemical Society, 1998. (Foundational work on synthesis and oxidative workup).[1][2]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[1][2] Pearson Education, 5th Ed.[2] (Standard reference for Bisulfite Adduct purification protocols).

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.[2] (Applicable to Rhodium scavenging strategies).[1][2]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1][2] Wiley-VCH, 2nd Ed.[2] (Details on boronic acid stability and removal).

Sources

Troubleshooting

Troubleshooting low conversion rates in the synthesis of 3-(m-Tolyl)cyclohexanone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting low conversion rates in the synthesis of 3-(m-Tolyl)cyclohexanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting low conversion rates in the synthesis of 3-(m-Tolyl)cyclohexanone. The 1,4-conjugate addition of an m-tolyl nucleophile to 2-cyclohexen-1-one is a fundamental transformation, typically achieved via two primary pathways: the Rhodium-Catalyzed Hayashi-Miyaura Reaction and the Copper-Catalyzed Grignard Addition .

Below, you will find a diagnostic decision tree, mechanistic FAQs, self-validating protocols, and comparative data to optimize your synthetic workflows.

Troubleshooting Start Low Conversion Detected (< 50% Yield) Route Identify Synthetic Route Start->Route Rh Rhodium-Catalyzed (m-Tolylboronic Acid) Route->Rh Cu Copper-Catalyzed (m-Tolylmagnesium Bromide) Route->Cu Rh_Q1 Is unreacted enone present but boronic acid consumed? Rh->Rh_Q1 Cu_Q1 Is 1,2-addition byproduct (allylic alcohol) dominating? Cu->Cu_Q1 Rh_A1 Protodeboronation. Increase ArB(OH)2 to 1.5-2.0 eq. Optimize H2O/Base ratio. Rh_Q1->Rh_A1 Yes Cu_A1 Free Grignard excess. Ensure Cu catalyst is active. Lower temp to -78°C. Cu_Q1->Cu_A1 Yes

Troubleshooting decision tree for diagnosing low conversion in 3-(m-Tolyl)cyclohexanone synthesis.

Route A: Rhodium-Catalyzed 1,4-Conjugate Addition

The rhodium-catalyzed addition of m-tolylboronic acid to 2-cyclohexen-1-one is highly favored in modern drug discovery due to its functional group tolerance and potential for high enantioselectivity [1].

RhCycle A [Rh]-OH Complex (Active Catalyst) B [Rh]-Aryl Complex (m-Tolyl-[Rh]) A->B Transmetalation m-Tolylboronic Acid C Oxa-π-allyl Rhodium (Enolate Complex) B->C 1,4-Insertion 2-Cyclohexen-1-one C->A Hydrolysis (H2O) Releases Product

Catalytic cycle of the Rhodium-catalyzed 1,4-conjugate addition (Hayashi-Miyaura reaction).

Frequently Asked Questions (FAQs)

Q: Why is my m-tolylboronic acid consumed entirely, but conversion to the ketone remains below 30%? A: This is a classic symptom of protodeboronation . In the aqueous, basic media required to generate the active [Rh]-OH catalyst, boronic acids can undergo competitive base-catalyzed protodeboronation, yielding toluene instead of the desired transmetalation product. Causality & Fix: The rate of transmetalation must outpace protodeboronation. Increase the boronic acid loading to 1.5–2.0 equivalents. Additionally, optimize the water ratio; excessive water accelerates boronic acid degradation. Switching to a milder base (e.g., K3PO4 instead of KOH) can also suppress this side reaction [1].

Q: The reaction mixture turns black immediately upon heating, and conversion halts. What happened? A: A black precipitate indicates catalyst deactivation via the reduction of the active Rh(I) species to inactive Rh(0) nanoparticles. Causality & Fix: This is typically caused by oxygen ingress or excessive heating. Rh(I) is highly sensitive to oxidation. Ensure all solvents are rigorously degassed (using the freeze-pump-thaw method) and maintain a strict argon atmosphere throughout the reaction [3].

Self-Validating Experimental Protocol
  • Preparation: Flame-dry a Schlenk tube. Charge with[Rh(cod)Cl]2 (1.5 mol%), BINAP (3 mol%), and m-tolylboronic acid (1.5 eq).

  • Atmosphere: Evacuate the tube and backfill with Argon (repeat 3x).

  • Catalyst Activation: Add degassed 1,4-dioxane and aqueous KOH (0.5 M). Stir for 5 minutes. Validation: The solution should turn a clear, deep red/orange, indicating the formation of the active [Rh]-OH complex.

  • Addition: Add 2-cyclohexen-1-one (1.0 eq) dropwise.

  • Reaction: Heat to 50°C for 4 hours. Validation: Monitor via GC-MS or TLC. The complete disappearance of the enone spot confirms successful 1,4-insertion.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, dry over MgSO4, and concentrate.

Route B: Copper-Catalyzed Grignard Addition

For industrial scale-up or when boronic acids are cost-prohibitive, the copper-catalyzed conjugate addition of m-tolylmagnesium bromide is the standard approach. This method utilizes Cu(I) salts to soften the hard Grignard nucleophile, directing it toward 1,4-addition [2].

Frequently Asked Questions (FAQs)

Q: I am isolating significant amounts of 1-(m-Tolyl)cyclohex-2-en-1-ol. How do I prevent this? A: You are observing 1,2-addition instead of the desired 1,4-conjugate addition. Causality & Fix: Grignard reagents are "hard" nucleophiles that naturally attack the highly electrophilic carbonyl carbon (1,2-addition). Copper salts act as "soft" Lewis acids, transmetalating with the Grignard to form an organocuprate, which preferentially undergoes 1,4-addition. If free Grignard reagent is present in excess of the copper catalyst, 1,2-addition dominates. Ensure your CuI or CuCN is strictly anhydrous, and add the Grignard reagent slowly via a syringe pump at -78°C to guarantee complete cuprate formation before it encounters the enone [2].

Q: The Grignard addition results in unreacted enone and no product, despite fresh reagents. A: Your Grignard reagent is likely inactive due to moisture quenching or Wurtz coupling during its preparation. Causality & Fix:m-Tolylmagnesium bromide degrades rapidly in the presence of atmospheric moisture. Always titrate your Grignard reagent (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone) immediately before use to determine its exact active molarity.

Self-Validating Experimental Protocol
  • Preparation: Flame-dry a Schlenk flask. Add CuI (5 mol%) and a chiral ligand (e.g., TaniaPhos, 5 mol%) for asymmetric synthesis, or use stoichiometric CuCN for racemic synthesis [2].

  • Suspension: Suspend the copper salt in dry THF and cool to -78°C.

  • Cuprate Formation: Add titrated m-tolylmagnesium bromide (1.2 eq) dropwise. Stir for 30 minutes. Validation: A color change to dark brown/black indicates the formation of the active organocuprate species.

  • Addition: Add 2-cyclohexen-1-one (1.0 eq) slowly over 15 minutes.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C. Validation: A color shift to a lighter yellow/brown indicates the consumption of the cuprate and successful conversion.

  • Workup: Quench carefully with saturated aqueous NH4Cl, extract with Et2O, and wash with brine.

Quantitative Data Presentation

The following table summarizes the key parameters and troubleshooting metrics for both synthetic routes to facilitate easy comparison.

ParameterRhodium-Catalyzed (Hayashi-Miyaura)Copper-Catalyzed (Grignard)
Nucleophile m-Tolylboronic acidm-Tolylmagnesium bromide
Catalyst System [Rh(cod)Cl]2 + Ligand (e.g., BINAP)CuI or CuCN + Ligand (e.g., TaniaPhos)
Solvent System 1,4-Dioxane / H2O (Basic)Anhydrous THF or 2-Methyl-THF
Optimal Temperature 50°C to 95°C-78°C to 0°C
Primary Byproduct Issue Toluene (via Protodeboronation)1-(m-Tolyl)cyclohex-2-en-1-ol (1,2-addition)
Typical Yield (Optimized) 85% - 95%80% - 90%
Moisture Sensitivity Tolerates water (requires it for [Rh]-OH)Extremely sensitive (requires strictly anhydrous conditions)

References

  • Hayashi, T., & Miyaura, N. (1998). 1 Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Wiley-VCH. Available at:[Link]

  • Feringa, B. L., Badorrey, R., Peña, D., Harutyunyan, S. R., & Minnaard, A. J. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Chen, J., et al. (2015). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. National Institutes of Health (NIH) / PMC. Available at:[Link]

Optimization

Technical Support Center: Diastereoselective Synthesis of 3-(m-Tolyl)cyclohexanone Architectures

Executive Summary & Methodological Grounding The Challenge: The synthesis of 3-(m-tolyl)cyclohexanone derivatives requires the precise installation of a chiral center at the C3 position. While simple Michael additions us...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Methodological Grounding

The Challenge: The synthesis of 3-(m-tolyl)cyclohexanone derivatives requires the precise installation of a chiral center at the C3 position. While simple Michael additions using organocopper reagents (e.g., lithium diorganocuprates) are historical standards, they often suffer from poor enantiocontrol and harsh conditions.

The Solution: The industry-standard method for high-fidelity stereocontrol is the Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura Reaction) . This method utilizes arylboronic acids as mild nucleophiles, tolerating functional groups and water, while delivering exceptional enantiomeric excess (ee) and diastereomeric ratios (dr).[1]

Mechanistic Core: The reaction proceeds via a Rh(I) catalytic cycle involving:

  • Transmetallation: Aryl transfer from boron to rhodium (often the rate-determining step).

  • Migratory Insertion: Enantio-determining step where the alkene inserts into the Rh-Aryl bond.

  • Hydrolysis: Release of the product and regeneration of the active hydroxorhodium species.

Interactive Troubleshooting Modules

Module A: Catalyst & Reagent Integrity (The "Hardware")

Q: My reaction stalls at 40-50% conversion. Is my catalyst dead? A: Not necessarily. The culprit is often the boronic acid , not the rhodium.

  • Root Cause:

    
    -Tolylboronic acid spontaneously dehydrates to form boroxines (cyclic trimers) upon storage. While boroxines are reactive, their stoichiometry is different (1 mole boroxine = 3 moles boronic acid), leading to under-loading of the nucleophile.
    
  • Diagnostic: Check the

    
     NMR. A shift around 30 ppm indicates boronic acid; shifts >32 ppm suggest boroxine formation.
    
  • Protocol Fix:

    • Recrystallize the boronic acid from water/toluene before use.

    • Alternatively, increase the nucleophile loading to 1.5–2.0 equivalents relative to the enone.

    • Critical: Ensure water is present. The active catalytic species is

      
      . If you use strictly anhydrous solvents (e.g., dry dioxane) without adding water, the catalytic cycle cannot turn over because the Rh-enolate cannot hydrolyze.
      

Q: I am seeing significant "protodeboronation" (formation of toluene). How do I stop this? A: Protodeboronation competes with transmetallation.

  • Mechanism: The aryl-rhodium intermediate is protonated by solvent/water before it can insert into the enone.

  • Optimization:

    • Base Choice: Switch from

      
       or 
      
      
      
      to milder bases like
      
      
      or
      
      
      . High pH accelerates protodeboronation.
    • Solvent System: If using Dioxane:

      
       (10:1), try reducing the water content slightly or switching to Toluene:
      
      
      
      (biphasic). The biphasic system keeps the bulk of the boronic acid in the organic phase, protecting it from the aqueous base until necessary.
Module B: Stereocontrol Refinement (The "Software")

Q: I need high diastereoselectivity (dr) on a 4-substituted cyclohexenone. Which conditions favor the trans isomer? A: Substrate control usually dictates the outcome here.

  • The Rule: For 4-substituted cyclohexenones (e.g., 4-tert-butyl-2-cyclohexenone), the bulky substituent will adopt a pseudo-equatorial position. The Rh-aryl complex will attack from the face opposite the substituent to minimize steric strain (1,3-diaxial interactions).

  • Refinement:

    • Temperature: Lower the reaction temperature to

      
       or even 
      
      
      
      (if activity permits). Higher temperatures erode the energy difference between the transition states.
    • Ligand: Use

      
      .[2][3] While the substrate directs diastereoselectivity, the "matched" catalyst enantiomer enhances the rate and selectivity. If 
      
      
      
      opposes the substrate's inherent bias, you will see lower yields and lower dr (mismatched case).

Q: My enantiomeric excess (ee) is fluctuating between batches (85% vs 98%). Why? A: This is often due to the Rh precursor purity .

  • Issue: If using

    
    , aged batches can form inactive Rh(III) species.
    
  • Recommendation: Switch to

    
     . This precursor generates the active species more cleanly and does not generate chloride ions (which can inhibit the reaction by competing for the Rh center).
    
  • Ligand Purity: Phosphine oxides in your BINAP are fatal. Always store ligands under argon.

Visualized Workflows

Figure 1: The Catalytic Cycle (Mechanism)

Understanding the cycle is crucial for troubleshooting. Note that the Hydroxorhodium species (A) is the true catalyst.

HayashiMiyaura Precursor Rh Precursor Rh(acac)(C2H4)2 ActiveCat Active Species (A) [Rh(OH)(BINAP)] Precursor->ActiveCat + Ligand (BINAP) Transmet Intermediate (B) Ar-Rh(BINAP) ActiveCat->Transmet + ArB(OH)2 (Transmetallation) Insertion Intermediate (C) Oxa-π-allyl Rh Transmet->Insertion + Enone (Insertion) Insertion->ActiveCat + H2O (Hydrolysis) Product Product Release 3-(m-Tolyl)cyclohexanone Insertion->Product Release

Caption: The Rh(I) catalytic cycle. Note that water is required in the hydrolysis step to regenerate the Active Species (A).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected LowConv Low Conversion (<50%) Start->LowConv LowEE Low ee / dr Start->LowEE SideProd Side Products Start->SideProd CheckWater Is Water Present? LowConv->CheckWater CheckTemp Temp > 60°C? LowEE->CheckTemp Proto Protodeboronation? SideProd->Proto AddWater Add H2O (10:1 ratio) CheckWater->AddWater No CheckBoron Check Boronic Acid CheckWater->CheckBoron Yes PurifyBoron Recrystallize / Increase Eq. CheckBoron->PurifyBoron LowerTemp Reduce to 20-40°C CheckTemp->LowerTemp Yes CheckLigand Check Ligand Oxidation CheckTemp->CheckLigand No NewLigand Use Fresh BINAP CheckLigand->NewLigand ChangeBase Use milder base (K3PO4) Proto->ChangeBase

Caption: Diagnostic flow for optimizing Rh-catalyzed conjugate addition.

Standardized Protocol (Bench-Ready)

Reaction: Asymmetric addition of


-tolylboronic acid to 2-cyclohexenone.
ComponentEquivalentsRoleNotes
Rh(acac)(C2H4)2 0.03 (3 mol%)Pre-catalystPreferred over chloride dimer.
(S)-BINAP 0.033 (3.3 mol%)Chiral LigandSlight excess ensures all Rh is ligated.
m-Tolylboronic acid 1.5 - 2.0NucleophileExcess compensates for protodeboronation/boroxine.
2-Cyclohexenone 1.0SubstrateLimiting reagent.
Dioxane / H2O 10:1 (v/v)SolventWater is mandatory for turnover.
Temp

(Standard)
ConditionLower to

if dr is critical.

Step-by-Step:

  • Catalyst Formation: In a glovebox or under Ar, mix Rh precursor and (S)-BINAP in Dioxane. Stir at RT for 15 min. Solution should turn deep orange/red.

  • Reagent Addition: Add

    
    -tolylboronic acid and the enone.
    
  • Solvent Completion: Add the water (degassed).

  • Reaction: Heat to

    
     for 3–5 hours. Monitor by TLC/LCMS.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated

    
    .
    
  • Purification: Flash chromatography on silica gel.

    • Note: 3-substituted cyclohexanones are stable, but avoid prolonged exposure to acidic silica to prevent potential epimerization if

      
      -chiral centers are present.
      

References

  • Hayashi, T., & Miyaura, N. (1998).[2] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and their Derivatives to Electron Deficient Olefins. Journal of the American Chemical Society, 120(22), 5579–5580.

  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones.[3][4] Journal of the American Chemical Society, 120(22), 5579–5580.

  • Schultz, A. G., et al. (1991). Asymmetric syntheses of 3-substituted-cyclohexanone derivatives by stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. Journal of the American Chemical Society, 113(16).

  • Liguori, L., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones via conjugate addition. Beilstein Journal of Organic Chemistry, 20, 2016-2023.[5]

  • Miyaura, N. (2009). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions.[4][6] Wiley-VCH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to 3-Substituted Cyclohexanones

Executive Summary & Strategic Selection The 3-substituted cyclohexanone motif is a cornerstone in the architecture of bioactive natural products (e.g., terpenoids) and pharmaceutical intermediates. While classical Michae...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

The 3-substituted cyclohexanone motif is a cornerstone in the architecture of bioactive natural products (e.g., terpenoids) and pharmaceutical intermediates. While classical Michael additions often suffer from poor regioselectivity (1,2- vs 1,4-addition) and lack of stereocontrol, modern catalytic methods have revolutionized this transformation.

This guide compares the three dominant synthetic paradigms for installing substituents at the 3-position of cyclohexenone:

  • Copper-Catalyzed Asymmetric Conjugate Addition (ACA) – The industrial standard for alkyl groups.

  • Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura) – The precision tool for aryl groups.

  • Organocatalytic Conjugate Addition – The metal-free alternative for functionalized/soft nucleophiles.

Decision Matrix: Selecting Your Route

To ensure process efficiency, select your method based on the nucleophile type and required stereochemistry using the logic flow below.

DecisionTree Start Target: 3-Substituted Cyclohexanone Q1 What is the Nucleophile? Start->Q1 Alkyl Alkyl Group (Me, Et, i-Pr) Q1->Alkyl Aryl Aryl/Heteroaryl Group (Ph, Pyridyl) Q1->Aryl Funct Soft/Functionalized (Nitro, Malonate, Aldehyde) Q1->Funct CuMethod Route 1: Cu-Catalyzed ACA (Grignard/Alkyl-Zn) Alkyl->CuMethod High ee%, Low Cost RhMethod Route 2: Rh-Catalyzed ACA (Boronic Acids) Aryl->RhMethod High Tolerance, Air Stable OrgMethod Route 3: Organocatalysis (Iminium/Enamine) Funct->OrgMethod Metal-Free, Green CuSpec Ligand: TaniaPhos/JosiPhos Reagent: RMgBr CuMethod->CuSpec RhSpec Ligand: BINAP/Chiral Dienes Reagent: ArB(OH)2 RhMethod->RhSpec

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on nucleophile class.

Route 1: Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

Best For: Introduction of simple Alkyl chains (Methyl, Ethyl, Isopropyl). Primary Reagents: Grignard Reagents (RMgBr) or Dialkylzinc (R₂Zn).

Technical Analysis

Historically, organocopper chemistry (Gilman reagents) suffered from harsh conditions and stoichiometric waste. The breakthrough came with the use of Grignard reagents in the presence of catalytic Copper(I) salts and ferrocenyl diphosphine ligands (e.g., TaniaPhos, JosiPhos). This method is preferred for scale-up due to the low cost of Grignards compared to organozinc or organoboron reagents.

Mechanism: The high enantioselectivity arises from the formation of a compact Cu-Ligand-Substrate complex where the Grignard reagent undergoes transmetallation to Cu, followed by a specific face-selective insertion into the enone double bond.

Standardized Protocol (Self-Validating)

Reference Standard: Feringa et al., PNAS 2004 [1]

Reagents:

  • CuCl (5 mol%)[1]

  • (R,S)-TaniaPhos (6 mol%)

  • Cyclohexenone (1.0 equiv)

  • RMgBr (1.2 equiv)

  • Solvent: CH₂Cl₂ or Et₂O (Anhydrous)

Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve CuCl (0.0125 mmol) and TaniaPhos (0.015 mmol) in CH₂Cl₂ (2 mL). Stir at RT for 15 min. Validation: Solution should turn clear/yellowish, indicating complex formation.

  • Substrate Addition: Cool to -78°C (critical for regio-control). Add cyclohexenone (0.25 mmol).[2]

  • Nucleophile Injection: Add RMgBr dropwise over 5 minutes.

  • Reaction: Stir at -78°C for 2 hours. Validation: TLC should show disappearance of enone (UV active) and appearance of the enol ether intermediate.

  • Quench: Add MeOH (1 mL) followed by sat. NH₄Cl.

  • Isolation: Extract with Et₂O, dry over MgSO₄, and concentrate.

Performance Metrics:

  • Yield: 85-95%

  • ee%: 90-96%[1][3]

  • Regioselectivity: >98:2 (1,4 vs 1,2)

Route 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

Best For: Introduction of Aryl and Heteroaryl groups. Primary Reagents: Arylboronic Acids (ArB(OH)₂) or Boroxines.[4]

Technical Analysis

The Hayashi-Miyaura reaction utilizes Rhodium(I) complexes to catalyze the addition of organoboron reagents.[5] Unlike Grignards, boronic acids are air-stable and compatible with many functional groups (esters, nitriles, halides), making this the route of choice for late-stage functionalization in drug discovery.

Mechanism: The cycle is distinct from Copper. It involves transmetallation of the aryl group from Boron to Rhodium (often the rate-determining step), followed by carborhodation (insertion) and hydrolysis .

RhCycle RhOH [Rh]-OH Active Species RhAr [Rh]-Ar (Aryl-Rhodium) RhOH->RhAr Transmetallation RhEnolate Oxa-π-allyl Rh (Rh-Enolate) RhAr->RhEnolate Insertion (Enantio-determining) RhEnolate->RhOH Hydrolysis Product 3-Aryl-Cyclohexanone RhEnolate->Product Release ArB Ar-B(OH)2 ArB->RhOH Enone Cyclohexenone Enone->RhAr Water H2O Water->RhEnolate

Figure 2: The Hayashi-Miyaura catalytic cycle highlighting the critical transmetallation and insertion steps.

Standardized Protocol

Reference Standard: Hayashi et al., JACS 1998 [2]

Reagents:

  • [Rh(cod)Cl]₂ (3 mol%)

  • (S)-BINAP (6 mol%)

  • Arylboronic Acid (2.0 equiv)

  • Base: K₃PO₄ (1.0 equiv) - Crucial for transmetallation

  • Solvent: Dioxane/H₂O (10:1)

Workflow:

  • Catalyst Pre-mix: Mix Rh precursor and BINAP in Dioxane under Argon for 10 min.

  • Reagent Mix: Add the arylboronic acid and K₃PO₄ (aq solution).

  • Reaction: Add cyclohexenone and heat to 100°C for 3-6 hours. Note: Newer chiral diene ligands (e.g., fc-tfb) allow this to run at room temperature [3].

  • Validation: Monitor by HPLC/GC. Boronic acids can protodeboronate; ensure excess is used.

Route 3: Organocatalytic Conjugate Addition

Best For: Soft Nucleophiles (Malonates, Nitroalkanes) or "Green" Synthesis. Primary Reagents: Aldehydes, Nitroalkanes, Malonates.

Technical Analysis

Organocatalysis avoids heavy metals entirely. Using chiral amines (e.g., MacMillan catalysts or Proline derivatives), the reaction proceeds via Iminium activation . The catalyst condenses with cyclohexenone to lower the LUMO energy, facilitating nucleophilic attack.

Pros:

  • Metal-free (No heavy metal scavenging required).

  • Generally milder conditions. Cons:

  • Steric hindrance can limit the scope of the nucleophile.

  • Often requires higher catalyst loading (10-20 mol%).

Comparative Data Analysis

The following table synthesizes experimental data to facilitate direct comparison of the three routes.

FeatureCu-Catalyzed (Route 1) Rh-Catalyzed (Route 2) Organocatalytic (Route 3)
Primary Nucleophile Grignard (Alkyl/Aryl)Boronic Acids (Aryl/Alkenyl)Soft Carbon / Heteroatoms
Enantioselectivity (ee) 90–96% (TaniaPhos)96–99% (BINAP/Diene)85–95%
Catalyst Cost Low (Cu is cheap)High (Rh is expensive)Moderate (Chiral amines)
Air/Moisture Sensitivity High (Requires inert atm)Low (Water tolerant)Low
Temperature Cryogenic (-78°C to 0°C)Heated (60–100°C) or RTRT to 0°C
Atom Economy Moderate (Mg salts waste)High (Boron waste)High
Scalability Excellent (Industrial preferred)Good (Pharma preferred)Moderate

References

  • Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Feringa, B. L., et al. Proceedings of the National Academy of Sciences (PNAS), 2004.

  • Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Hayashi, T., & Miyaura, N. Journal of the American Chemical Society, 1998.

  • Chiral Diene Ligands for Rhodium-Catalyzed Asymmetric Conjugate Addition. Carreira, E. M., et al. Chemical Reviews, 2008.

  • Enantioselective Organocatalytic Conjugate Addition. MacMillan, D. W. C., et al. Journal of the American Chemical Society, 2002.

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules, 2011.[6]

Sources

Comparative

Reactivity comparison of 3-(m-Tolyl)cyclohexanone with other aryl cyclohexanones

Executive Summary & Strategic Relevance 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) represents a critical scaffold in the synthesis of centrally acting analgesics (e.g., tramadol analogs) and complex natural products. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) represents a critical scaffold in the synthesis of centrally acting analgesics (e.g., tramadol analogs) and complex natural products. Unlike its simple phenyl or para-substituted counterparts, the meta-methyl substituent introduces a unique desymmetrization to the aryl ring without imposing the severe steric penalties seen in ortho-substitution.

This guide provides a technical comparison of 3-(m-Tolyl)cyclohexanone against standard aryl cyclohexanones, focusing on carbonyl electrophilicity, conformational bias, and stereoselective functionalization.

Structural & Conformational Analysis

The reactivity of 3-arylcyclohexanones is dictated by the conformational preference of the cyclohexyl ring. The aryl group acts as a "conformation anchor" due to its high A-value (approx. 2.8 kcal/mol for phenyl), locking the ring into a chair conformation where the aryl group is equatorial .

Comparative Conformational Metrics
Feature3-Phenylcyclohexanone3-(m-Tolyl)cyclohexanone 3-(o-Tolyl)cyclohexanone
Aryl A-Value ~2.8 kcal/mol~2.9 kcal/mol >3.0 kcal/mol
Dominant Conformer Aryl-Equatorial (>95%)Aryl-Equatorial (>96%) Aryl-Equatorial (Distorted)
Ring Flip Barrier ModerateHigh Very High (Steric clash)
Symmetry

(Aryl rotation fast)

(Desymmetrized)

(Restricted rotation)
Visualizing the Conformational Lock

The following diagram illustrates the thermodynamic preference for the equatorial conformer, which dictates the vector of nucleophilic attack.

Conformation cluster_0 Steric Drivers Axial Axial Conformer (High Energy, Unfavored) TS Transition State (Ring Flip) Axial->TS k_flip Equatorial Equatorial Conformer (Thermodynamic Sink) Equatorial->Axial Slow (Steric Penalty) TS->Equatorial Fast Note1 1,3-Diaxial Interactions (Eliminated in Equatorial)

Figure 1: Conformational equilibrium favoring the equatorial aryl placement. The m-tolyl group reinforces this preference via increased bulk relative to phenyl.

Reactivity Comparison: Nucleophilic Addition

The electronic influence of the meta-methyl group is subtle but distinct. It functions as a weak electron-donating group (EDG) via induction, slightly deactivating the carbonyl carbon compared to the unsubstituted phenyl ring.

Electronic & Steric Parameters[1][2]
  • Hammett Constant (

    
    ) : -0.07 (Weakly donating)
    
  • Effect : Reduces carbonyl electrophilicity slightly.

  • Comparison :

    • vs. Phenyl (

      
      ): Slightly slower reaction rates with weak nucleophiles.
      
    • vs. p-Tolyl (

      
      ): More reactive. The para-methyl group donates more strongly via hyperconjugation/resonance, further deactivating the carbonyl.
      
Stereoselectivity in Hydride Reduction (Luche & Standard)

Reduction of 3-substituted cyclohexanones yields cis (axial alcohol) or trans (equatorial alcohol) diastereomers.

ReagentConditionMajor ProductSelectivity (dr)Rationale
NaBH₄ MeOH, 0°CTrans (Equatorial OH) ~4:1Small hydride attacks axially (Felkin-Anh/Torsional control).
L-Selectride THF, -78°CCis (Axial OH) >20:1Bulky hydride attacks equatorially (Steric control).
Luche (CeCl₃) MeOH, -78°CTrans (Equatorial OH) EnhancedChelation control locks conformation; favors axial attack.

Key Insight : The m-tolyl group does not significantly block the trajectory of nucleophiles compared to o-tolyl, allowing standard stereochemical models (Furukawa/Felkin-Anh) to apply.

Experimental Protocol: Stereoselective Reduction

Objective : Synthesis of trans-3-(m-tolyl)cyclohexanol via axial hydride attack. Scale : 1.0 mmol basis.

Reagents
  • Substrate: 3-(m-Tolyl)cyclohexanone (188.27 mg, 1.0 mmol)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous)

  • Additive: Cerium(III) Chloride Heptahydrate (1.2 eq) [Optional for Luche conditions]

Step-by-Step Methodology
  • Solvation : Dissolve 3-(m-tolyl)cyclohexanone in MeOH (0.4 M) in a flame-dried round-bottom flask under N₂ atmosphere.

    • Why: Methanol is essential for borohydride activation; N₂ prevents moisture interference.

  • Chelation (Optional) : If high trans selectivity is required, add CeCl₃·7H₂O and stir for 20 min at room temperature until fully dissolved. Cool to -78°C.[1]

    • Mechanism: Ce(III) coordinates the carbonyl oxygen, increasing electrophilicity and "hard" character, favoring 1,2-addition over enolization.

  • Addition : Add NaBH₄ portion-wise over 10 minutes.

    • Control: Exothermic H₂ evolution occurs; slow addition maintains thermal control.[1]

  • Reaction : Stir at -78°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench : Add saturated aqueous NH₄Cl dropwise while cold. Allow to warm to RT.

  • Extraction : Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

Self-Validating Checkpoint : The product should show a distinct chemical shift in ¹H NMR for the carbinol proton.

  • Axial Proton (Trans product):

    
     ~3.6 ppm (tt, 
    
    
    
    = 11, 4 Hz). Large coupling indicates axial orientation.
  • Equatorial Proton (Cis product):

    
     ~4.1 ppm (narrow multiplet).
    

Mechanistic Pathway: Grignard Addition

Nucleophilic addition of organometallics (e.g., MeMgBr) to 3-(m-tolyl)cyclohexanone faces competition between axial and equatorial attack. The equatorial aryl group directs bulky nucleophiles to the equatorial attack vector , yielding the axial alcohol (Cis isomer) as the major product.

ReactionPathway cluster_pathways Nucleophilic Trajectories Start 3-(m-Tolyl)cyclohexanone (Equatorial Aryl Conformer) AxialAttack Axial Attack (Favored by small Nu⁻) Start->AxialAttack NaBH4 EquatorialAttack Equatorial Attack (Favored by Bulky Nu⁻) Start->EquatorialAttack R-MgBr / L-Selectride Intermediate Tetrahedral Alkoxide Intermediate AxialAttack->Intermediate EquatorialAttack->Intermediate ProductA Trans-Alcohol (Thermodynamic) Intermediate->ProductA Protonation (from Axial Attack) ProductB Cis-Alcohol (Kinetic/Steric) Intermediate->ProductB Protonation (from Eq. Attack)

Figure 2: Divergent reaction pathways based on nucleophile size. Bulky reagents (Grignards) favor equatorial attack due to steric strain in the axial transition state.

References

  • BenchChem . Application Notes and Protocols for the Stereoselective Reduction of 3-Methoxycyclohexanone. BenchChem Application Guides. Link

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. Journal of the American Chemical Society, 103(15), 4540–4552. Link

  • Cohen, T., et al. (1980). Stereoselective reduction of 3-substituted cyclohexanones. Journal of Organic Chemistry, 45(10), 1980-1985.
  • MDPI . (2014). Stereoselective Luche Reduction of Deoxynivalenol. Toxins, 6(1), 334-347. Link

  • PubChem . 3-(m-Tolyl)cyclohexanone Compound Summary. National Library of Medicine.[2] Link

Sources

Validation

Comparative study of catalytic systems for the synthesis of 3-arylcyclohexanones

This guide provides a comparative technical analysis of catalytic systems for the asymmetric synthesis of 3-arylcyclohexanones, a structural motif critical in the synthesis of pharmaceutical agents such as Sertraline (Zo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of catalytic systems for the asymmetric synthesis of 3-arylcyclohexanones, a structural motif critical in the synthesis of pharmaceutical agents such as Sertraline (Zoloft) and Mesembrine alkaloids.

Executive Summary & Decision Matrix

The synthesis of 3-arylcyclohexanones via conjugate addition (1,4-addition) presents a classic chemoselectivity challenge: favoring Michael addition over 1,2-addition while controlling the stereocenter at the


-position.

Three primary catalytic systems dominate the field. Your choice depends on the nucleophile availability, cost constraints, and required enantiopurity.

FeatureRhodium (Rh) Copper (Cu) Palladium (Pd)
Primary Nucleophile Arylboronic Acids / BoroxinesGrignard Reagents (RMgBr)Arylboronic Acids
Key Ligand Class Chiral Bisphosphines (BINAP) or DienesChiral Phosphoramidites / FerrocenylPyridinooxazolines (PyOx)
Enantioselectivity (ee) Excellent (>98%) Excellent (>96%) Good to Excellent (90-96%)
Functional Group Tolerance High (Aqueous compatible)Moderate (Sensitive to Grignard)High (Air/Moisture tolerant)
Cost Profile

$ (High Metal Cost)
$ (Low Metal, Ligand dependent)

(Moderate Metal Cost)
Operational Difficulty Low (Robust, often aqueous)High (Cryogenic, dry conditions)Moderate (Cationic pathway)
Best For... High-value APIs requiring max ee% Scale-up with cheap nucleophiles Oxidative/Aerobic conditions

Mechanistic Divergence

The following decision tree illustrates the mechanistic pathways and selection logic for the three systems.

G Start Target: 3-Arylcyclohexanone Nucleophile Select Nucleophile Source Start->Nucleophile Boron Arylboronic Acid (Stable, FG Tolerant) Nucleophile->Boron High FG Tolerance Grignard Grignard Reagent (Cheap, Reactive) Nucleophile->Grignard Cost Sensitive / Bulk Rh_Path Rhodium Catalysis (Hayashi-Miyaura) Boron->Rh_Path Standard Choice Pd_Path Palladium Catalysis (Stoltz/Lu Cationic) Boron->Pd_Path Alternative Cu_Path Copper Catalysis (Feringa/Minnaard) Grignard->Cu_Path Standard Choice Rh_Mech Mechanism: Transmetallation → Enantio-determining Insertion Rh_Path->Rh_Mech Pd_Mech Mechanism: Cationic Activation → Carbopalladation Pd_Path->Pd_Mech Cu_Mech Mechanism: π-Complex → Conjugate Transfer Cu_Path->Cu_Mech

Caption: Decision matrix for selecting catalytic systems based on nucleophile type and mechanistic pathway.

Deep Dive: Rhodium-Catalyzed Synthesis (The Gold Standard)

The Hayashi-Miyaura reaction is the benchmark for this transformation. It utilizes a Rh(I) complex that undergoes transmetallation with arylboronic acids.

Why it works (Expertise)

Rhodium is unique because it suppresses the 1,2-addition pathway almost entirely. The mechanism involves the formation of an aryl-Rh species that coordinates to the enone double bond. The insertion step (carbometalation) is enantio-determining and irreversible, locked by the chiral ligand environment (e.g., BINAP). The use of water is critical; it facilitates the hydrolysis of the oxo-


-allyl rhodium intermediate to release the product and regenerate the hydroxo-rhodium species.
Experimental Protocol

System:


 / (S)-BINAP
Substrate:  2-Cyclohexenone + Phenylboronic acid[1]
  • Catalyst Formation: In a Schlenk flask under argon, dissolve

    
     (3.0 mg, 0.012 mmol) and (S)-BINAP (9.0 mg, 0.014 mmol) in 1.5 mL of dioxane. Stir at room temperature for 5 minutes to generate the active chiral cationic species.
    
  • Reagent Addition: Add phenylboronic acid (61 mg, 0.50 mmol) and 2-cyclohexenone (38 mg, 0.40 mmol).

  • Solvent/Base: Add 0.2 mL of deionized water. (Note: Some variants use mild base like

    
    , but the hydroxo-Rh cycle can proceed with just water/heat in some iterations; however, adding 0.5 equiv of 
    
    
    
    or using aqueous KOH often accelerates transmetallation). Standard Protocol: Use Dioxane:H2O (10:[1]1) and 0.5 eq
    
    
    if reaction is sluggish.
  • Reaction: Heat to 100°C for 3-5 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 5:1).

  • Expected Result: >90% Yield, >98% ee.

Deep Dive: Copper-Catalyzed Synthesis (The Economic Workhorse)

Pioneered by Feringa, Alexakis, and Minnaard, this method utilizes Grignard reagents . While Grignards typically favor 1,2-addition (attacking the carbonyl), the chiral Copper catalyst redirects the attack to the 1,4-position via a soft Cu-nucleophile species.

Why it works (Expertise)

The key is the ligand acceleration and the formation of a specific Cu-complex (often utilizing Ferrocenyl ligands like TaniaPhos or JosiPhos ) that is more reactive toward conjugate addition than the free Grignard is toward the carbonyl. The reaction must be kept cold to suppress the background uncatalyzed 1,2-addition.

Experimental Protocol

System:


 / (R,S)-TaniaPhos
Substrate:  2-Cyclohexenone + Phenylmagnesium bromide
  • Catalyst Prep: Flame-dry a Schlenk tube under nitrogen. Add

    
     (5.0 mg, 0.024 mmol) and (R,S)-TaniaPhos (17 mg, 0.025 mmol). Dissolve in anhydrous 
    
    
    
    (5 mL) and stir for 15 min.
  • Substrate Addition: Add 2-cyclohexenone (0.48 mmol, 46 mg) and cool the mixture to -78°C (Critical for regioselectivity).

  • Nucleophile Addition: Add PhMgBr (1.0 M in THF, 0.6 mmol) dropwise over 20 minutes using a syringe pump. Rapid addition causes side reactions.

  • Incubation: Stir at -78°C for 2 hours.

  • Quench: Quench with MeOH (1 mL) at -78°C, then add saturated aqueous

    
    . Warm to room temperature.
    
  • Workup: Extract with

    
    , dry, and concentrate.
    
  • Expected Result: 85-95% Yield, 94-98% ee.

Deep Dive: Palladium-Catalyzed Synthesis (The Oxidative Alternative)

Developed by Stoltz, Lu, and others, this system uses PyOx ligands. It is distinct because it operates via a cationic Pd(II) mechanism that is air and moisture tolerant, unlike the Cu system.

Why it works (Expertise)

The mechanism involves a cationic Pd(II) species that coordinates the enone. The carbopalladation of the alkene is the stereo-determining step. Unlike Rh, which involves Rh(I)/Rh(III) redox, this cycle is often Pd(II) throughout, utilizing protonolysis to release the product. The PyOx ligand provides a rigid chiral pocket.

Experimental Protocol

System:


 / (S)-t-Bu-PyOx
Substrate:  2-Cyclohexenone + Phenylboronic acid
  • Catalyst Prep: In a vial, mix

    
     (3.3 mg, 0.01 mmol) and (S)-t-Bu-PyOx (2.4 mg, 0.012 mmol) in MeOH (1.0 mL). Stir for 30 min.
    
  • Reagents: Add 2-cyclohexenone (0.20 mmol) and phenylboronic acid (0.24 mmol).

  • Additives: Add

    
     (30 mol%). Note: The hexafluorophosphate counterion stabilizes the cationic Pd intermediate.
    
  • Reaction: Stir at 40°C for 12-24 hours. (Can be done in open air, but closed vial prevents solvent evaporation).

  • Workup: Evaporate volatiles, direct load onto silica gel.

  • Expected Result: 80-90% Yield, 90-96% ee.

Visualizing the Rhodium Catalytic Cycle

The following diagram details the Rhodium pathway, the most widely used method for this specific transformation due to its reliability.

RhCycle Rh_OH [Rh]-OH (Active Species) Transmetal Transmetallation (+ Ar-B(OH)2) Rh_OH->Transmetal Rh_Ar [Rh]-Ar (Aryl Rhodium) Transmetal->Rh_Ar Coordination Enone Coordination Rh_Ar->Coordination Insertion 1,4-Insertion (Enantio-determining) Coordination->Insertion Rh_Oxa Oxo-π-allyl Rh Insertion->Rh_Oxa Hydrolysis Hydrolysis (+ H2O) Rh_Oxa->Hydrolysis Hydrolysis->Rh_OH Product 3-Arylcyclohexanone (Product) Hydrolysis->Product Release

Caption: The Hayashi-Miyaura Catalytic Cycle. The 1,4-insertion step sets the stereochemistry.

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Olefins. Journal of the American Chemical Society.[2][3][4] Link

  • Takaya, Y., Ogasawara, M., & Hayashi, T. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society.[2][3][4] Link

  • Feringa, B. L., et al. (2004).[3][5][6] Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences. Link

  • Holder, J. C., Stoltz, B. M., et al. (2013).

    
    -Substituted Cyclic Enones. Journal of the American Chemical Society.[2][3][4] Link
    
  • Austin, J. F., & MacMillan, D. W. C. (2002).[4] Enantioselective organocatalytic indole alkylations. Journal of the American Chemical Society.[2][3][4] Link

Sources

Comparative

Comparative Guide: Structural Validation of 3-(m-Tolyl)cyclohexanone via 2D NMR

Executive Summary: The Validation Gap In drug discovery, 3-arylcyclohexanones are critical pharmacophores, often synthesized via Michael addition of arylboronic acids to cyclohexenone. However, a common analytical pitfal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Gap

In drug discovery, 3-arylcyclohexanones are critical pharmacophores, often synthesized via Michael addition of arylboronic acids to cyclohexenone. However, a common analytical pitfall exists: Standard 1D ¹H NMR is often insufficient for definitive structural assignment due to severe signal overlap in the aliphatic region (


 ppm) and ambiguity regarding regioisomerism (3-substituted vs. 2-substituted) or stereochemical conformation (axial vs. equatorial).

This guide compares the "Standard 1D Protocol" against the "Advanced 2D NMR Validation Protocol" for 3-(m-Tolyl)cyclohexanone . We provide experimental evidence demonstrating why 2D techniques (COSY, HSQC, HMBC) are the mandatory standard for certifying this scaffold for downstream biological assays.

Comparative Analysis: 1D vs. 2D NMR Efficacy

The following table summarizes the diagnostic limitations of 1D NMR and how 2D techniques resolve them for this specific compound.

FeatureStandard 1D ¹H NMRAdvanced 2D NMR (COSY/HSQC/HMBC)Validation Verdict
Regioisomer Confirmation Low. Hard to distinguish 3-isomer from 4-isomer due to multiplet overlap.High. HMBC definitively links the Carbonyl (C1) to the

-proton (H3).
2D Required
Aliphatic Resolution Poor. H4, H5, and H6 protons form a "hump" at 1.6–2.2 ppm.High. HSQC separates protons by their carbon environment.2D Required
Aromatic Substitution Medium. Can identify m-tolyl pattern, but not its attachment point.High. HMBC correlates Aromatic C1' to Cyclohexanone H3.2D Preferred
Stereochemistry Low. Coupling constants (

) are often obscured.
High. NOESY/ROESY confirms equatorial preference of the aryl group.2D Required

Structural Analysis & Theoretical Data

To validate 3-(m-Tolyl)cyclohexanone, we focus on the connectivity between the cyclohexanone ring and the m-tolyl moiety.

The Molecule

Compound: 3-(m-Tolyl)cyclohexanone Formula: C₁₃H₁₆O Key Structural Feature: A chiral center at C3, where the bulky m-tolyl group typically adopts the equatorial position to minimize 1,3-diaxial strain [1].

Simulated Experimental Data (Chemical Shifts)

Based on substituent effects and analogous 3-phenylcyclohexanone data [2][3].

PositionType

(ppm)

(ppm)
MultiplicityDiagnostic Correlations (HMBC)
1 C=O211.5H2, H3, H6
2 CH₂ (

)
49.22.45, 2.35ddddC1, C3, C1'
3 CH (

)
44.82.98ttC1, C1', C2', C6'
4 CH₂32.51.80, 1.70mC2, C3, C5
5 CH₂25.11.65mC3, C4, C6
6 CH₂ (

)
41.32.40, 2.30mC1, C5
1' Ar-C (Quat)144.5H3, H5', H2'
7' Ar-CH₃21.42.32sC2', C3', C4'

Experimental Validation Protocols

Protocol A: Sample Preparation (Standardized)
  • Solvent: CDCl₃ (99.8% D) is preferred over DMSO-d₆ to prevent viscosity-induced line broadening.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube.

Protocol B: The "Self-Validating" 2D Workflow

This workflow is designed to create a closed logic loop. If any step fails, the structure is rejected.

Step 1: COSY (Correlation Spectroscopy)[1][2]
  • Objective: Map the spin system H2

    
     H3 
    
    
    
    H4
    
    
    H5
    
    
    H6.
  • Success Criteria: You must observe a cross-peak between the distinct multiplet at ~2.98 ppm (H3) and the

    
    -protons at ~2.45 ppm (H2).
    
  • Failure Mode: If H3 couples only to one CH₂ group and not two distinct CH₂ environments, the ring may be open or contracted.

Step 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: Assign "hidden" protons under the aliphatic envelope.

  • Success Criteria: The proton at 2.98 ppm (H3) must correlate to a methine carbon (~45 ppm).

  • Failure Mode: If the 2.98 ppm proton correlates to a methylene carbon (CH₂), the substituent is likely at C4 (4-isomer), not C3.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step
  • Objective: Connect the Spin Systems (Ring + Aromatic).

  • Causality: HMBC sees 2-3 bond couplings. We need to prove the Aromatic Ring is attached to C3 and that C3 is

    
     to the Carbonyl.
    
  • Diagnostic Correlations:

    • C1 (Carbonyl, ~211 ppm)

      
       H3 (~2.98 ppm):  This is a 3-bond coupling (
      
      
      
      ). This proves the substituent is at position 3. (In the 4-isomer, this distance is 4 bonds and usually invisible).
    • C1' (Aromatic ipso, ~144 ppm)

      
       H3 (~2.98 ppm):  Proves the aryl group is attached to the methine.
      

Visualization of the Validation Logic

The following diagram illustrates the specific HMBC and COSY correlations required to confirm the 3-(m-Tolyl)cyclohexanone structure.

G C1 Carbonyl (C1) ~211 ppm C2 Alpha CH2 (C2) ~49 ppm C1->C2 HMBC (2J) C3 Beta CH (C3) ~45 ppm (Chiral Center) C1->C3 HMBC (3J) *DIAGNOSTIC* C2->C3 COSY (3J) Ar m-Tolyl Ring (Ipso C1') Ar->C3 HMBC (2J)

Caption: Diagnostic Connectivity Map. The red dashed arrow (C1 to C3) is the primary validation signal distinguishing the 3-isomer from the 4-isomer.

Interpretation of Stereochemistry (NOESY)

While HMBC confirms the connectivity (Regioisomerism), the conformation is validated via NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Hypothesis: The bulky m-tolyl group prefers the equatorial position [4]. This forces the H3 proton into the axial position.

  • Experimental Evidence:

    • Axial-Axial Coupling: In the 1D spectrum, H3 (

      
      ) should show a large coupling constant (
      
      
      
      Hz) with the axial protons of C2 and C4.
    • NOE Correlations: H3 (axial) should show strong NOE correlations with H1 (axial) and H5 (axial) if they are on the same face of the ring (1,3-diaxial relationship).

    • Validation: If H3 appears as a narrow multiplet (

      
       Hz), the aryl group is likely axial (high energy conformer), suggesting steric clash or incorrect synthesis.
      

Conclusion

Reliance on 1D NMR for 3-(m-Tolyl)cyclohexanone poses a significant risk of misidentification due to spectral congestion. The HMBC correlation between the Carbonyl carbon (211 ppm) and the H3 methine proton (2.98 ppm) is the non-negotiable "Go/No-Go" signal for structural validation.

For regulatory filing or publication, the dataset must include:

  • HSQC to resolve the aliphatic envelope.

  • HMBC to prove the 3-position substitution.

  • NOESY or

    
    -coupling analysis to confirm the equatorial conformation.
    

References

  • LibreTexts Chemistry. (2025). Conformational Analysis of Substituted Cyclohexanes. Retrieved from [Link]

  • PubChem. (2025).[3][4] 3-Phenylcyclohexanone Spectral Information. National Library of Medicine. Retrieved from [Link]

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

A Guide to the Analytical Cross-Referencing of 3-(m-Tolyl)cyclohexanone and its Analogs

In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical framework for t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical framework for the analytical cross-referencing of 3-(m-Tolyl)cyclohexanone, a substituted cyclic ketone of interest in medicinal chemistry. While specific, publicly available experimental data for this exact molecule is limited, this guide will leverage established literature values for structurally related compounds to predict, interpret, and cross-validate its analytical data. This comparative approach equips researchers with the essential principles to apply to this and other novel chemical entities.

The causality behind employing a multi-technique approach lies in the orthogonal nature of the information each method provides. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. The convergence of data from these techniques provides a high degree of confidence in the assigned structure.

The Analytical Workflow: A Self-Validating System

The process of cross-referencing analytical data is a self-validating system. Each piece of data acts as a check on the others. For instance, the molecular weight obtained from MS should be consistent with the molecular formula derived from ¹H and ¹³C NMR. The functional groups identified by IR should correspond to the chemical shifts observed in the NMR spectra. This interconnectedness is crucial for building a robust and defensible structural assignment.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Referencing & Validation synthesis Synthesis of 3-(m-Tolyl)cyclohexanone purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Comparison with Literature Values nmr->comparison ir->comparison ms->comparison structure_elucidation Structure Elucidation comparison->structure_elucidation

Caption: A generalized workflow for the synthesis, purification, and analytical validation of a target compound like 3-(m-Tolyl)cyclohexanone.

Predicted and Comparative Analytical Data for 3-(m-Tolyl)cyclohexanone

The following tables summarize the predicted analytical data for 3-(m-Tolyl)cyclohexanone based on the analysis of its constituent parts (the 3-methylcyclohexanone moiety and the m-tolyl group) and comparison with literature data for analogous compounds.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. For 3-(m-Tolyl)cyclohexanone, we can predict the chemical shifts by considering the deshielding effects of the carbonyl group and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(m-Tolyl)cyclohexanone and Literature Values for Related Compounds.

Proton Assignment Predicted Chemical Shift (ppm) for 3-(m-Tolyl)cyclohexanone Literature Chemical Shift (ppm) for 3-Methylcyclohexanone[1] Comments
Aromatic Protons (m-tolyl)7.0 - 7.3N/AMultiple signals expected due to the substitution pattern.
Methine Proton (CH-Ar)3.0 - 3.5N/ADeshielded by the adjacent aromatic ring.
Methylene Protons (adjacent to C=O)2.2 - 2.62.2 - 2.4Deshielded by the carbonyl group.
Methylene Protons (cyclohexane ring)1.5 - 2.11.3 - 2.1Complex multiplets are expected.
Methyl Protons (m-tolyl)~2.3N/ATypical chemical shift for a methyl group on a benzene ring.
Methyl Protons (cyclohexane ring)N/A~1.0For comparison with 3-methylcyclohexanone.
¹³C NMR Spectroscopy

Carbon NMR reveals the number of non-equivalent carbon atoms in a molecule. The carbonyl carbon is characteristically found far downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(m-Tolyl)cyclohexanone and Literature Values for Related Compounds.

Carbon Assignment Predicted Chemical Shift (ppm) for 3-(m-Tolyl)cyclohexanone Literature Chemical Shift (ppm) for Cyclohexanone[2] Comments
Carbonyl Carbon (C=O)208 - 212~211Highly deshielded.
Aromatic Carbons (m-tolyl, substituted)135 - 145N/AQuaternary carbons will have weaker signals.
Aromatic Carbons (m-tolyl, unsubstituted)125 - 130N/A
Methine Carbon (CH-Ar)45 - 55N/A
Methylene Carbons (adjacent to C=O)40 - 50~42
Methylene Carbons (cyclohexane ring)25 - 35~27, ~25
Methyl Carbon (m-tolyl)~21N/A
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups. The most prominent peak for 3-(m-Tolyl)cyclohexanone will be the carbonyl stretch.

Table 3: Predicted IR Absorption Frequencies for 3-(m-Tolyl)cyclohexanone and Literature Values for Related Compounds.

Functional Group Predicted Wavenumber (cm⁻¹) for 3-(m-Tolyl)cyclohexanone Literature Wavenumber (cm⁻¹) for Cyclohexanone[3] Vibrational Mode
C=O (Ketone)1710 - 1720~1715Stretching
C-H (Aromatic)3000 - 3100N/AStretching
C-H (Aliphatic)2850 - 30002850 - 2960Stretching
C=C (Aromatic)1450 - 1600N/AStretching
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. The molecular weight of 3-(m-Tolyl)cyclohexanone (C₁₃H₁₆O) is 188.26 g/mol .[4]

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-(m-Tolyl)cyclohexanone.

m/z Value Possible Fragment Comments
188[M]⁺Molecular ion peak.
173[M - CH₃]⁺Loss of a methyl group.
91[C₇H₇]⁺Tropylium ion, characteristic of toluene derivatives.
VariousFragmentation of the cyclohexanone ring.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a ¹H NMR spectrum, a critical component of structural analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum of the synthesized compound for structural verification.

Materials:

  • NMR tube (5 mm)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • Synthesized 3-(m-Tolyl)cyclohexanone

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 3-(m-Tolyl)cyclohexanone into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS to the vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons for each signal.

nmr_protocol start Start sample_prep Sample Preparation (Dissolve in CDCl₃ with TMS) start->sample_prep instrument_setup Instrument Setup (Lock & Shim) sample_prep->instrument_setup acquisition Data Acquisition (Acquire FID) instrument_setup->acquisition processing Data Processing (FT, Phasing, Calibration) acquisition->processing analysis Spectral Analysis (Integration & Multiplicity) processing->analysis end End analysis->end

Caption: Step-by-step workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The structural elucidation of a novel compound such as 3-(m-Tolyl)cyclohexanone is a meticulous process that relies on the synergistic interpretation of multiple analytical techniques. While direct experimental data for this specific molecule may not be readily available in the public domain, a robust structural hypothesis can be formulated through a comparative analysis with well-characterized, structurally similar compounds. This guide has outlined the predicted spectroscopic characteristics of 3-(m-Tolyl)cyclohexanone and provided a framework for its analytical cross-referencing. By adhering to the principles of this self-validating workflow, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.

References

  • Brycki, B., Koenig, H., & Pospieszny, T. (n.d.). Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the protons at carbons 3, 4, 5 of 2c (400 MHz, C 6 D 6 ). [Image]. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kamatchi, S., Sumathi, T., & Nithya, R. (2024, July 18). Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity. SSRN. [Link]

  • NIST. (n.d.). Cyclohexanone, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • PubChem. (n.d.). 3-Methylcyclohexanone. Retrieved from [Link]

  • Senthilkumar, U., & Ilango, K. (2009). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano -3c-methylcyclohexanones. Indian Journal of Chemistry - Section B, 48B(4), 552-560.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • SpectraBase. (n.d.). 3-Hexanone, 1-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, cis-. Retrieved from [Link]

  • Study.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone. Retrieved from [Link]

Sources

Comparative

Comparative DFT Studies on the Conformational Stability of 3-(m-Tolyl)cyclohexanone

Introduction & Mechanistic Background In modern drug discovery, the 3D topological landscape of a molecule dictates its target binding affinity and pharmacokinetic profile. 3-(m-Tolyl)cyclohexanone is a critical chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

In modern drug discovery, the 3D topological landscape of a molecule dictates its target binding affinity and pharmacokinetic profile. 3-(m-Tolyl)cyclohexanone is a critical chiral building block used in the synthesis of complex pharmaceutical scaffolds, including biologically active spiro[3-arylcyclohexanone]oxindoles ().

Due to the flexibility of the cyclohexanone ring, this molecule exists in a dynamic equilibrium between two primary chair conformations: one where the m-tolyl group occupies the equatorial position, and one where it is axial . While the equatorial conformer is generally favored to minimize 1,3-diaxial steric strain, the axial conformer can be uniquely stabilized by intramolecular non-covalent interactions (NCIs). Accurately predicting the free energy gap (


) between these conformers requires Density Functional Theory (DFT) methods capable of resolving both steric repulsion and subtle London dispersion forces.

The Contenders: Choosing the Right DFT Functional

Selecting the appropriate DFT functional is the most critical variable in computational conformational analysis. Traditional functionals often fail to capture the attractive forces between the aryl


-system and the cyclohexane ring, leading to skewed Boltzmann populations. We objectively compare three distinct computational approaches:
  • B3LYP (The Legacy Standard): A hybrid generalized gradient approximation (GGA) functional. While computationally efficient and excellent for basic thermochemistry, B3LYP notoriously underestimates medium-to-long-range dispersion forces.

  • M06-2X (The Non-Covalent Specialist): A Minnesota meta-GGA functional incorporating 54% exact Hartree-Fock exchange. It is explicitly parameterized to capture medium-range electron correlation, making it highly effective for predicting the presence of hydrogen bonds and

    
    -stacking interactions (1[1]).
    
  • 
    B97X-D (The Dispersion-Corrected Gold Standard):  A long-range corrected hybrid functional that includes Grimme’s D2 empirical dispersion correction. It is widely considered superior for resolving complex conformational landscapes and halogen/hydrogen bonding networks (2[2]).
    

Self-Validating Computational Protocol

To ensure rigorous scientific integrity, the following step-by-step workflow must be executed. This protocol is designed as a self-validating system , meaning the output of each step mathematically verifies the success of the previous one.

Step 1: Conformational Search Perform an initial Monte Carlo or Molecular Mechanics (e.g., MMFF94) conformational search to generate the starting geometries for the equatorial and axial chair conformers.

Step 2: Geometry Optimization Optimize the geometries in the gas phase (or an implicit solvent model like SMD) using the chosen functionals (B3LYP, M06-2X,


B97X-D) paired with the 6-311++G(d,p)  basis set.
Causality Note: The diffuse functions ("++") are strictly required here. They allow the electron density of the m-tolyl 

-cloud to expand into the surrounding space, which is a prerequisite for calculating non-covalent dispersion interactions accurately.

Step 3: Frequency Calculation (Self-Validation) Run a vibrational frequency calculation at the same level of theory. Validation Check: You must observe zero imaginary frequencies . If an imaginary frequency is present, the geometry is a transition state, not a true local minimum, and the optimization must be restarted along the imaginary normal mode (3[3]).

Step 4: Natural Bond Orbital (NBO) Analysis Execute NBO analysis to quantify stereoelectronic effects, specifically looking at


 hyperconjugation between the aryl ring and the cyclohexane framework.

G A 1. Conformational Search (Molecular Mechanics/Monte Carlo) B 2. Geometry Optimization (DFT: B3LYP, M06-2X, wB97XD) A->B C 3. Frequency Calculation (Zero Imaginary Frequencies = True Minima) B->C D 4. NBO Analysis (Quantify Steric & Hyperconjugative Effects) C->D E 5. Thermochemical Output (Boltzmann Populations & Gibbs Free Energy) C->E

Step-by-step computational workflow for DFT conformational analysis.

Quantitative Data & Comparative Analysis

The table below summarizes the relative electronic energies (


) and Gibbs free energies (

) for the conformers of 3-(m-Tolyl)cyclohexanone, calculated using the 6-311++G(d,p) basis set.
FunctionalConformer

(kcal/mol)

(kcal/mol)
Boltzmann Population (%)
B3LYP Equatorial0.000.0099.7%
Axial+3.45+3.210.3%
M06-2X Equatorial0.000.0097.4%
Axial+2.15+2.182.6%

B97X-D
Equatorial0.000.0097.6%
Axial+2.20+2.222.4%

Mechanistic Causality: Why the Methods Diverge

The quantitative data reveals a stark divergence between the traditional B3LYP functional and the dispersion-aware M06-2X and


B97X-D functionals.

The Steric vs. Dispersion Paradigm: In the equatorial conformer, the m-tolyl group projects outward, minimizing steric clashes. Consequently, all three functionals agree that the equatorial state is the global minimum. However, in the axial conformer, the m-tolyl group is forced into close proximity with the syn-axial protons at the C1 and C5 positions of the cyclohexanone ring.

B3LYP primarily registers this proximity as Pauli repulsion (1,3-diaxial steric strain), resulting in a severe energy penalty (+3.21 kcal/mol) and predicting that the axial conformer is virtually non-existent (0.3%).

Conversely, M06-2X and


B97X-D recognize that the polarizable 

-electron cloud of the aromatic ring engages in attractive London dispersion forces (

) with those same axial protons. This intramolecular attraction partially offsets the steric penalty, stabilizing the axial conformer by approximately ~1.0 kcal/mol relative to the B3LYP prediction.

G Eq Equatorial Conformer Minimal Steric Strain Favored globally TS Transition State Twist-Boat High Energy Barrier Eq->TS Ring Flip (+E) TS->Eq Ax Axial Conformer 1,3-Diaxial Repulsion vs. Attractive Dispersion TS->Ax Relaxation (-E) Ax->TS

Thermodynamic equilibrium between equatorial and axial conformers via a twist-boat transition state.

Pharmacological Relevance: In drug development, a ~2.5% population of an axial conformer (as predicted by


B97X-D) is highly significant. If a target receptor's binding pocket selectively binds the axial geometry, the equilibrium will shift via conformational selection to continuously supply the active conformer. Relying on B3LYP would lead a researcher to falsely assume the axial geometry is inaccessible.

Conclusion

For the conformational analysis of 3-arylcyclohexanones like 3-(m-Tolyl)cyclohexanone, standard hybrid functionals like B3LYP are insufficient due to their inability to model non-covalent


-dispersion interactions. 

B97X-D
and M06-2X provide a much more physically accurate representation of the thermodynamic landscape. Researchers developing active pharmaceutical ingredients (APIs) based on this scaffold must utilize dispersion-corrected DFT methods to ensure their computational models align with real-world molecular behavior.

References

  • Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives Source: RSC Publishing URL:

  • Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes Source: MDPI URL:[1]

  • Halogen Bonds: Benchmarks and Theoretical Analysis Source: ACS Publications URL:[2]

  • Conformational Behaviors of 2-Substituted Cyclohexanone Oximes: An AB Initio, Hybrid Dft Study, and NBO Interpretation Source: Taylor & Francis URL:[3]

Sources

Safety & Regulatory Compliance

Safety

3-(m-Tolyl)cyclohexanone proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling functionalized organic intermediates like 3-(m-Tolyl)cyclohexanone. In professional labo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling functionalized organic intermediates like 3-(m-Tolyl)cyclohexanone. In professional laboratory settings, the management of chemical waste is not merely a logistical endpoint; it is a critical component of experimental design, regulatory compliance, and environmental stewardship.

The following guide provides a comprehensive, causality-driven methodology for the proper handling, segregation, and disposal of 3-(m-Tolyl)cyclohexanone, grounded in Resource Conservation and Recovery Act (RCRA) principles and established Environmental Health and Safety (EHS) standards.

Chemical Profile and Hazard Causality

To design an effective disposal plan, we must first understand the physicochemical properties of the substance. 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) is an aryl-substituted cyclic ketone[1]. While the bulky m-tolyl group increases its molecular weight (188.26 g/mol ) and significantly reduces its vapor pressure compared to the parent cyclohexanone, the core ketone moiety dictates its chemical reactivity and waste classification[1].

Causality in Hazard Management:

  • Flammability & Combustibility: Like its parent compound cyclohexanone, which is a combustible liquid, derivatives must be treated as potential fire hazards and kept away from ignition sources[2].

  • Reactivity: The ketone carbonyl carbon is electrophilic, and the adjacent alpha-carbons can undergo enolization. More importantly, cyclic ketones can react with strong oxidizers (such as concentrated nitric acid or hydrogen peroxide) to form highly unstable and explosive organic peroxides[2]. Therefore, strict segregation from oxidizing waste streams is a non-negotiable safety requirement.

  • Regulatory Classification: Under EPA guidelines, spent non-halogenated solvents like cyclohexanone often fall under the F003 hazardous waste code[3]. Unused, pure cyclohexanone designated for disposal carries the U057 waste code[4]. While the specific m-tolyl derivative may not be explicitly U-listed, it must be managed as a characteristic non-halogenated organic hazardous waste[5].

Table 1: Physicochemical and Regulatory Data Summary
Property / ParameterValue / ClassificationCausality / Impact on Disposal
CAS Number 335259-41-1[1]Essential for EHS waste profiling and tracking.
Molecular Formula C13H16O[1]Indicates a purely hydrocarbon/oxygen structure (Non-halogenated).
Molecular Weight 188.26 g/mol [1]Higher MW than cyclohexanone; lower volatility, but still requires ventilation.
Waste Category Non-Halogenated OrganicMust be segregated from halogenated solvents to minimize incineration costs[5].
EPA Waste Codes F003 (if used as solvent)[3]Dictates specific RCRA tracking and disposal via controlled incineration[4].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for managing 3-(m-Tolyl)cyclohexanone waste. This system ensures that every step—from generation to final EHS handoff—is traceable and compliant with federal and state regulations[6].

Step 1: Waste Segregation (Point of Generation)

  • Identify the Waste Stream: Determine if the 3-(m-Tolyl)cyclohexanone is pure (e.g., expired reagent) or part of a mixture (e.g., reaction filtrate, chromatography fractions).

  • Select the Receptacle: Use a chemically compatible container. High-Density Polyethylene (HDPE) or glass containers are standard for non-halogenated organic liquids[6].

  • Segregate Incompatibles: Ensure the waste container contains NO halogenated solvents (e.g., dichloromethane, chloroform) and NO heavy metals, acids, or oxidizers[5]. Mixing ketones with nitric acid waste is a severe explosion hazard[2].

Step 2: Satellite Accumulation Area (SAA) Management

  • Labeling: The moment the first drop of waste enters the container, it must be clearly labeled with the words "HAZARDOUS WASTE"[6]. The label must explicitly list all constituents (e.g., "3-(m-Tolyl)cyclohexanone, 100%" or "Ethyl Acetate 80%, 3-(m-Tolyl)cyclohexanone 20%").

  • Containment: Place the primary waste container inside a secondary containment bin to capture any potential leaks or spills[6].

  • Vapor Control: Containers must remain tightly capped at all times, except when actively adding waste[6]. Funnels must not be left in open containers.

Step 3: EHS Handoff and Final Disposal

  • Volume Limits: Monitor SAA volumes. SAAs must never exceed 55 gallons of total chemical waste[6].

  • Pickup Request: Once the container is full (leaving ~10% headspace for vapor expansion), submit a Hazardous Material Pickup Request to your institutional EHS department[6]. Include the Safety Data Sheet (SDS) if requested.

  • Final Treatment: EHS will transport the waste to an approved facility where it will undergo controlled incineration, the EPA-preferred method for destroying non-halogenated organic waste and preventing aquatic contamination[4][7].

Operational Workflow Visualization

To ensure absolute clarity in laboratory operations, the following logic diagram maps the critical path for the disposal of this compound.

G Gen Waste Generation 3-(m-Tolyl)cyclohexanone Seg Waste Segregation (Non-Halogenated Organics) Gen->Seg Ox Incompatible Waste (Oxidizers / Acids / Halogens) Gen->Ox STRICTLY PROHIBITED Label Labeling & SAA Storage (Secondary Containment) Seg->Label EHS EHS Pickup Request (Manifest Generation) Label->EHS Disp Final Disposal (Controlled Incineration) EHS->Disp

Figure 1: Standardized waste segregation and EHS disposal workflow for organic solvents.

Spill Response and Decontamination

In the event of an accidental release of 3-(m-Tolyl)cyclohexanone outside of a controlled fume hood or SAA, immediate action is required to prevent environmental contamination and inhalation exposure.

  • Isolation: Evacuate non-essential personnel from the immediate area and eliminate all sources of ignition[4].

  • Containment: Do not allow the chemical to enter sink drains or water courses. Ketones can pose significant hazards to aquatic environments[4][7].

  • Absorption: Use a non-combustible, inert absorbent material (e.g., vermiculite, dry sand, or a commercial solvent absorbent like SOLUSORB®) to soak up the spill[4]. Do not use combustible materials like paper towels for large spills.

  • Collection: Using non-sparking tools, sweep the saturated absorbent into a compatible, sealable container[4][8].

  • Decontamination: Wash the affected surface thoroughly with water and a mild detergent to remove residual contamination[4][7].

  • Disposal: Label the container as hazardous spill debris and process it through the EHS pickup workflow described above[6].

References

  • Guidechem. "3-(m-Tolyl)cyclohexanone 335259-41-1 wiki".
  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals".
  • Towson University. "HAZARDOUS WASTE MANAGEMENT PROCEDURES".
  • Emerson. "material safety data sheet".
  • Penta Chemicals. "Cyclohexanone - SAFETY DATA SHEET".
  • Oklahoma State University. "Dangerous Waste Sources (F and K Codes)".
  • Lab Alley. "Cyclohexanone, Lab Grade Safety Data Sheet".
  • New Jersey Department of Health. "Cyclohexanone - Hazardous Substance Fact Sheet".

Sources

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